molecular formula C11H15ClN4O3 B11758702 H-L-Tyr(2-azidoethyl)-OH hydrochloride

H-L-Tyr(2-azidoethyl)-OH hydrochloride

カタログ番号: B11758702
分子量: 286.71 g/mol
InChIキー: MBKGXPOLFHKIJE-PPHPATTJSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-L-Tyr(2-azidoethyl)-OH hydrochloride is a useful research compound. Its molecular formula is C11H15ClN4O3 and its molecular weight is 286.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C11H15ClN4O3

分子量

286.71 g/mol

IUPAC名

(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C11H14N4O3.ClH/c12-10(11(16)17)7-8-1-3-9(4-2-8)18-6-5-14-15-13;/h1-4,10H,5-7,12H2,(H,16,17);1H/t10-;/m0./s1

InChIキー

MBKGXPOLFHKIJE-PPHPATTJSA-N

異性体SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCN=[N+]=[N-].Cl

正規SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OCCN=[N+]=[N-].Cl

製品の起源

United States

Foundational & Exploratory

A Technical Guide to H-L-Tyr(2-azidoethyl)-OH Hydrochloride: A Bioorthogonal Tool for Chemical Biology and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-L-Tyr(2-azidoethyl)-OH hydrochloride is a non-canonical amino acid derivative of L-Tyrosine engineered for bioorthogonal chemistry. By incorporating a chemically inert but highly reactive azide (B81097) moiety, this compound serves as a powerful molecular handle for the precise, site-specific modification of peptides and proteins. Its primary application lies in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), colloquially known as "click chemistry." These reactions enable the covalent attachment of various functionalities—such as fluorescent probes, imaging agents, drug payloads, and polyethylene (B3416737) glycol (PEG) chains—to biomolecules with high efficiency and specificity. This guide provides a comprehensive overview of its properties, core applications, and detailed experimental protocols for its use in solid-phase peptide synthesis and subsequent bioconjugation.

Physicochemical Properties

This compound, also known as O-(2-Azidoethyl)-L-tyrosine hydrochloride, is a stable, solid compound. Its key quantitative data are summarized for ease of reference.

PropertyDataReference(s)
IUPAC Name (2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid hydrochloride
Synonyms O-(2-Azidoethyl)-L-tyrosine HCl, 4-(2-azidoethoxy)-L-phenylalanine HCl[1]
CAS Number 1567845-62-8[2]
Molecular Formula C₁₁H₁₅ClN₄O₃
Molecular Weight 286.72 g/mol
Appearance White to off-white solid/powder
Purity ≥99% (Typical)[3]
Solubility Soluble in aqueous solutions and polar organic solvents like DMF.
Storage Conditions Store at -20°C for short-term (1 month) or -80°C for long-term (6 months), under nitrogen, protected from moisture.[3]

Core Applications in Research and Drug Development

The utility of this compound stems from the bioorthogonal nature of its azide group. This functional group does not react with native biological molecules, ensuring that chemical modifications are highly specific to the intended alkyne-bearing partner.[4]

  • Site-Specific Protein Modification: When incorporated into a protein's sequence, it provides a unique chemical "handle" for modification, leaving the rest of the protein structure untouched.

  • Fluorescent Labeling and Imaging: The azide group allows for the "clicking" of fluorescent dyes onto a target protein, enabling advanced imaging studies to track protein localization, trafficking, and dynamics within living cells.

  • Antibody-Drug Conjugate (ADC) Development: This amino acid can be used to link potent cytotoxic drugs to monoclonal antibodies. The resulting ADC can specifically target cancer cells, minimizing off-target toxicity.

  • Peptide and Protein PEGylation: Covalent attachment of polyethylene glycol (PEG) chains via click chemistry can enhance the pharmacokinetic properties of therapeutic peptides and proteins, increasing their in-vivo half-life and stability.

  • Probing Molecular Interactions: By attaching cross-linkers or affinity probes, researchers can investigate protein-protein interactions, identify binding partners, and map interaction surfaces.

Visualization of Experimental Workflow

The general workflow for utilizing H-L-Tyr(2-azidoethyl)-OH involves two primary stages: incorporation of the amino acid into a peptide backbone and the subsequent bioorthogonal conjugation reaction.

G cluster_0 Stage 1: Peptide Synthesis cluster_1 Stage 2: Bioconjugation A Fmoc-L-Tyr(2-azidoethyl)-OH (Protected ncAA) B Solid-Phase Peptide Synthesis (SPPS) - Resin Swelling - Fmoc Deprotection - Coupling Cycle A->B C Azide-Modified Peptide (On-Resin) B->C D Cleavage & Deprotection (e.g., TFA/TIS/H₂O) C->D Proceed to Cleavage E Purified Azide-Peptide G CuAAC 'Click' Reaction (CuSO₄, Sodium Ascorbate) E->G F Alkyne-Modified Molecule (e.g., Fluorescent Dye, Drug) F->G H Final Conjugated Peptide G->H

Caption: Workflow for peptide modification using H-L-Tyr(2-azidoethyl)-OH.

Key Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of the azido-tyrosine derivative into a peptide sequence and its subsequent conjugation via CuAAC.

Protocol 1: Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of the N-α-Fmoc protected version, Fmoc-L-Tyr(2-azidoethyl)-OH , into a growing peptide chain on a solid support resin (e.g., Rink Amide resin).

Materials:

  • Rink Amide Resin (or other suitable Fmoc-compatible resin)

  • Fmoc-L-Tyr(2-azidoethyl)-OH and other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF

  • Coupling Activator: HBTU or HATU

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage Cocktail (Azide-Safe): 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water (H₂O)[3]

  • Cold diethyl ether

  • SPPS reaction vessel

Methodology:

  • Resin Swelling:

    • Place the desired amount of resin (e.g., 100 mg) into the SPPS reaction vessel.

    • Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

    • Drain the DMF.

  • Initial Fmoc Deprotection (if starting with pre-loaded resin):

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.[5]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Incorporation of Fmoc-L-Tyr(2-azidoethyl)-OH):

    • In a separate vial, dissolve Fmoc-L-Tyr(2-azidoethyl)-OH (3-4 equivalents relative to resin loading), HBTU/HATU (3-4 eq.), and DIEA (6-8 eq.) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.[4]

    • Agitate the mixture at room temperature for 1-2 hours to ensure complete coupling.

    • Drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Chain Elongation:

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the terminal Fmoc group is removed, wash the peptide-resin with DCM and dry it under vacuum.

    • Prepare the azide-safe cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) fresh. Warning: Thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT) must be avoided as they can reduce the azide group. [3][6]

    • Add the cold cleavage cocktail to the dried resin (approx. 10 mL/g of resin) and agitate at room temperature for 2-3 hours.[3]

    • Filter the solution to separate the resin beads and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum. The crude peptide can then be purified via HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the purified azide-modified peptide with an alkyne-containing molecule (e.g., a fluorescent dye).

Materials:

  • Purified azide-modified peptide

  • Alkyne-functionalized molecule of interest (1.5-5 equivalents)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • Sodium Ascorbate (B8700270) solution (e.g., 1 M in water, prepared fresh)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional, but recommended)

  • Reaction Buffer: e.g., Phosphate-buffered saline (PBS) pH 7.4, or other suitable aqueous buffer.

  • Degassing equipment (e.g., nitrogen or argon line)

Methodology:

  • Reaction Setup:

    • Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Add the alkyne-functionalized molecule to the peptide solution. The molar excess may need optimization but typically ranges from 1.5 to 5 equivalents.

    • If using a ligand, add TBTA to a final concentration that is 5-fold higher than the copper concentration (e.g., for 1 mM CuSO₄, use 5 mM TBTA).

  • Degassing (Optional but Recommended):

    • Gently bubble an inert gas (argon or nitrogen) through the reaction mixture for 5-10 minutes to remove dissolved oxygen, which can interfere with the reaction.

  • Initiation of the 'Click' Reaction:

    • Add the CuSO₄ solution to the reaction mixture to achieve a final concentration of 0.1-1 mM.

    • Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM (maintaining a 5 to 10-fold excess over CuSO₄) to reduce Cu(II) to the catalytic Cu(I) species.

    • Gently mix the components.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. For challenging conjugations, the reaction can be left overnight. Reaction progress can be monitored by LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, the final conjugated peptide can be purified from excess reagents and byproducts using methods such as size-exclusion chromatography, dialysis, or reverse-phase HPLC.

References

An In-depth Technical Guide to H-L-Tyr(2-azidoethyl)-OH Hydrochloride: A Versatile Tool for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for H-L-Tyr(2-azidoethyl)-OH hydrochloride, an unnatural amino acid derivative at the forefront of bioconjugation and chemical biology.

Core Chemical Properties

This compound is a synthetically modified version of the amino acid L-tyrosine. The key modification is the introduction of a 2-azidoethyl group to the phenolic hydroxyl moiety, rendering it a powerful tool for "click chemistry." This bioorthogonal handle allows for the specific and efficient labeling of biomolecules in complex biological systems.

Summary of Chemical Properties:

While comprehensive experimental data for this compound is not extensively published in a single source, the following table summarizes its key identifiers and expected properties based on its structure and data from suppliers.

PropertyValueSource/Comment
IUPAC Name (S)-2-amino-3-(4-(2-azidoethoxy)phenyl)propanoic acid hydrochloride---
Synonyms O-(2-azidoethyl)-L-tyrosine hydrochloride---
CAS Number 1567845-62-8Commonly cited by suppliers.[1][2][3]
Molecular Formula C₁₁H₁₅ClN₄O₃Derived from the structure.
Molecular Weight 286.72 g/mol Calculated based on the molecular formula.
Appearance White to off-white solidExpected appearance for an amino acid derivative.
Solubility Soluble in water.As an amino acid hydrochloride, it is expected to be water-soluble.[4][5] The solubility of amino acids is generally influenced by the pH of the solution.
Melting Point Decomposes at high temperatures (typically >200 °C)Amino acids generally have high melting points and tend to decompose rather than melt sharply.[4] Specific data for this compound is not readily available.
Storage Store at -20°C to -80°C, desiccated.Recommended by suppliers to ensure stability.[6]

Key Applications in Research and Drug Development

The primary utility of this compound lies in its azide (B81097) group, which serves as a bioorthogonal chemical handle. This allows for its participation in two highly efficient and specific ligation reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used click chemistry reaction that forms a stable triazole linkage between the azide-modified tyrosine and an alkyne-containing molecule.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click chemistry variant that utilizes strained cyclooctynes, making it suitable for live-cell labeling and in vivo applications where copper toxicity is a concern.

These reactions enable the site-specific incorporation of a wide range of functionalities into proteins and other biomolecules, including:

  • Fluorescent dyes for imaging and tracking.

  • Biotin tags for purification and detection.

  • Polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic properties.

  • Cytotoxic drugs for the development of antibody-drug conjugates (ADCs).[]

  • Cross-linkers for studying protein-protein interactions.

The ability to genetically encode this unnatural amino acid into proteins allows for precise control over the location of the modification, a significant advantage over traditional, less specific bioconjugation methods.

Experimental Protocols and Methodologies

The use of this compound typically involves two stages: incorporation into a target protein and subsequent bioorthogonal ligation.

Incorporation of H-L-Tyr(2-azidoethyl)-OH into Proteins

The site-specific incorporation of this unnatural amino acid is achieved through the use of an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's native machinery. This specialized synthetase recognizes H-L-Tyr(2-azidoethyl)-OH and charges it to its cognate tRNA, which in turn reads through a nonsense codon (e.g., an amber codon, UAG) that has been introduced at the desired location in the gene of interest.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol is suitable for in vitro labeling of purified proteins containing O-(2-azidoethyl)-L-tyrosine.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Alkyne-functionalized probe (e.g., fluorescent dye, biotin-alkyne).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution.

  • Reducing agent stock solution (e.g., sodium ascorbate).

  • Copper-chelating ligand stock solution (e.g., THPTA, TBTA) to stabilize the Cu(I) oxidation state and protect the protein.

Procedure:

  • To the azide-modified protein solution, add the alkyne-functionalized probe.

  • Add the copper-chelating ligand.

  • Add the CuSO₄ solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution.

  • Incubate the reaction at room temperature for 1-4 hours.

  • The reaction can be quenched by the addition of a chelator like EDTA.

  • Purify the labeled protein using standard techniques such as size-exclusion chromatography to remove excess reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol is ideal for labeling proteins in live cells or in other environments where copper is cytotoxic.

Materials:

  • Azide-modified protein (can be in cell lysate, on the surface of live cells, or purified).

  • Strained alkyne probe (e.g., DBCO, BCN, or DIFO derivatives).

Procedure:

  • Add the strained alkyne probe to the sample containing the azide-modified protein.

  • Incubate the reaction under physiological conditions (e.g., 37°C for live cells) for 1-24 hours. The reaction time will depend on the concentration of the reactants and the specific strained alkyne used.

  • No catalyst or other reagents are required.

  • For in vitro reactions, the labeled protein can be purified if necessary. For cellular labeling, the cells can be washed to remove excess probe before downstream analysis.

Visualizing Workflows and Pathways

The following diagrams illustrate the logical workflows for the application of this compound in bioconjugation.

CuAAC_Workflow AzideProtein Protein with H-L-Tyr(2-azidoethyl)-OH Mix Mix and Incubate AzideProtein->Mix AlkyneProbe Alkyne-functionalized Probe AlkyneProbe->Mix Copper Cu(I) Catalyst (from CuSO4 + Ascorbate) Copper->Mix LabeledProtein Site-Specifically Labeled Protein Mix->LabeledProtein

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow AzideProtein Protein with H-L-Tyr(2-azidoethyl)-OH (in vitro or in vivo) Mix Mix and Incubate (Copper-Free) AzideProtein->Mix StrainedAlkyne Strained Alkyne Probe (e.g., DBCO, BCN) StrainedAlkyne->Mix LabeledProtein Site-Specifically Labeled Protein Mix->LabeledProtein ADC_Concept Antibody Antibody with incorporated H-L-Tyr(2-azidoethyl)-OH ADC Antibody-Drug Conjugate (ADC) Antibody->ADC conjugated via Click Chemistry Linker Alkyne-Linker Drug Cytotoxic Drug Linker->Drug attached to Drug->ADC

References

Technical Guide: H-L-Tyr(2-azidoethyl)-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1567845-62-8

This in-depth technical guide provides comprehensive information on H-L-Tyr(2-azidoethyl)-OH hydrochloride, a non-canonical amino acid crucial for advanced applications in chemical biology, drug discovery, and proteomics. This document is intended for researchers, scientists, and drug development professionals.

Core Compound Information

This compound, also known as 4-(2-azidoethoxy)-L-phenylalanine hydrochloride, is a synthetic derivative of the amino acid L-tyrosine. Its structure incorporates an azidoethyl group attached to the phenolic hydroxyl group of tyrosine. This modification introduces a bioorthogonal azide (B81097) handle, enabling its use in "click chemistry" reactions for the site-specific modification of proteins and other biomolecules.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1567845-62-8[1]
Molecular Formula C₁₁H₁₅ClN₄O₃N/A
Molecular Weight 286.71 g/mol N/A
Appearance White to off-white solidN/A
Solubility Water: 11.67 mg/mL (40.70 mM) with sonication and warming to 60°C[1]
Storage Conditions Store at -20°C or -80°C under a nitrogen atmosphere, protected from moisture.[1]

Key Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile tool for the precise engineering of proteins. The embedded azide group serves as a chemical handle for bioorthogonal ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

These reactions allow for the site-specific attachment of a wide array of molecules, including:

  • Fluorophores: For protein tracking and imaging studies.

  • Drug Molecules: To create antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios (DARs).

  • Polyethylene Glycol (PEG): For improving the pharmacokinetic properties of therapeutic proteins.

  • Cross-linking Agents: To study protein-protein interactions.

The ability to introduce these modifications at a specific, predetermined site within a protein overcomes the limitations of traditional bioconjugation methods that target native amino acid residues (e.g., lysine (B10760008) or cysteine), which often results in heterogeneous products.

Experimental Protocols

Site-Specific Incorporation of H-L-Tyr(2-azidoethyl)-OH into Proteins via Amber Codon Suppression

The most common method for incorporating H-L-Tyr(2-azidoethyl)-OH into a protein of interest (POI) is through the genetic code expansion technique known as amber codon suppression.[2][3][4][5][6] This process involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to recognize the amber stop codon (UAG) and insert the non-canonical amino acid at that position during protein translation.

Experimental Workflow:

amber_suppression_workflow cluster_gene_engineering Gene Engineering cluster_expression Protein Expression cluster_purification_verification Purification & Verification mutagenesis Site-directed Mutagenesis: Introduce TAG codon at desired site in gene of interest vector_prep Vector Preparation: Clone mutant gene into expression vector mutagenesis->vector_prep transformation Transformation: Introduce expression vector and orthogonal pair plasmids into host cells (e.g., E. coli) vector_prep->transformation culture Cell Culture: Grow cells in media supplemented with H-L-Tyr(2-azidoethyl)-OH transformation->culture induction Protein Expression Induction culture->induction lysis Cell Lysis induction->lysis purification Protein Purification (e.g., Affinity Chromatography) lysis->purification verification Verification of Incorporation (e.g., Mass Spectrometry) purification->verification

Amber Codon Suppression Workflow

Detailed Protocol:

  • Gene Mutagenesis: Introduce an amber stop codon (TAG) at the desired location in the gene of interest using site-directed mutagenesis.

  • Vector Preparation: Clone the mutated gene into a suitable expression vector. This vector will be co-transformed with a separate plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA.

  • Transformation: Transform the expression host (e.g., E. coli) with both the plasmid containing the gene of interest and the plasmid for the orthogonal pair.

  • Cell Culture: Grow the transformed cells in a minimal medium to allow for controlled nutrient composition. Supplement the growth medium with H-L-Tyr(2-azidoethyl)-OH. The optimal concentration should be determined empirically but typically ranges from 1-10 mM.

  • Protein Expression: Induce protein expression using the appropriate inducer for your expression system (e.g., IPTG for the lac promoter).

  • Purification: Harvest the cells, lyse them, and purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verification: Confirm the successful incorporation of H-L-Tyr(2-azidoethyl)-OH at the desired site using mass spectrometry. The mass of the modified protein will be increased by the mass of the unnatural amino acid minus the mass of water.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

Once the protein containing the azide functionality is purified, it can be labeled with an alkyne-containing molecule of interest (e.g., a fluorescent dye, a drug molecule) via CuAAC.[7][8][9][10]

Reaction Scheme:

cuaac_reaction Protein_N3 Protein-N3 Labeled_Protein Labeled Protein Protein_N3->Labeled_Protein Alkyne_Probe Alkyne-Probe Alkyne_Probe->Labeled_Protein catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) catalyst->Labeled_Protein

CuAAC Reaction Scheme

Detailed Protocol for Labeling a Purified Protein:

  • Prepare Stock Solutions:

    • Azide-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Alkyne-probe in a compatible solvent (e.g., DMSO).

    • Copper(II) sulfate (B86663) (CuSO₄) in water.

    • A reducing agent, such as sodium ascorbate (B8700270), in water (prepare fresh).

    • A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water to improve reaction efficiency and reduce protein damage.[11]

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Azide-containing protein.

    • Alkyne-probe (typically in 5-20 fold molar excess over the protein).

    • THPTA (to a final concentration of 1-5 mM).

    • CuSO₄ (to a final concentration of 0.1-1 mM).

  • Initiate the Reaction: Add freshly prepared sodium ascorbate (to a final concentration of 1-5 mM) to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration to minimize potential protein degradation.

  • Purification: Remove the excess labeling reagents and byproducts by methods such as dialysis, size-exclusion chromatography, or affinity chromatography.

  • Analysis: Confirm successful labeling by techniques such as SDS-PAGE (observing a shift in molecular weight), UV-Vis spectroscopy (if the label is chromophoric), or mass spectrometry.

Analytical Data (Representative)

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons of the phenylalanine ring, the α- and β-protons of the amino acid backbone, and the methylene (B1212753) protons of the azidoethyl group. The chemical shifts will be influenced by the solvent and the protonation state of the amine and carboxylic acid groups.
¹³C NMR Resonances for the carboxyl carbon, the aromatic carbons, the α- and β-carbons, and the carbons of the azidoethyl group.
Mass Spectrometry (ESI+) A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at an m/z value consistent with the molecular weight of the free base (C₁₁H₁₄N₄O₃, MW = 250.25).

Conclusion

This compound is a powerful reagent that enables the site-specific modification of proteins with a high degree of precision. Its application through amber codon suppression, coupled with the efficiency and bioorthogonality of click chemistry, provides researchers and drug developers with a robust platform for creating well-defined protein conjugates for a wide range of applications in basic research and therapeutics. This guide provides a foundational understanding and practical protocols to facilitate the use of this valuable chemical tool.

References

An In-Depth Technical Guide to the Synthesis of H-L-Tyr(2-azidoethyl)-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of H-L-Tyr(2-azidoethyl)-OH hydrochloride, an unnatural amino acid derivative crucial for advancements in click chemistry and bioconjugation. The document details the synthetic pathway, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a valuable research tool, particularly as a building block in peptide synthesis and for the introduction of an azide (B81097) moiety into biological systems. The azide group serves as a chemical handle for "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the precise and efficient labeling and conjugation of biomolecules.[1][2] This guide outlines a robust and reproducible synthetic route starting from the readily available amino acid, L-tyrosine.

Synthetic Strategy

The synthesis of this compound is a multi-step process that can be logically divided into three key stages:

  • Protection of L-Tyrosine: The amino group of L-tyrosine is protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions in the subsequent steps.

  • O-Alkylation: The phenolic hydroxyl group of N-Boc-L-tyrosine is alkylated with a suitable 2-azidoethylating agent.

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently forms the desired hydrochloride salt of the final product.

This strategy ensures high yields and purity of the target compound.

Synthesis_Workflow L_Tyrosine L-Tyrosine Boc_Tyr N-Boc-L-Tyrosine L_Tyrosine->Boc_Tyr N-Boc Protection Azido_Tyr_Boc N-Boc-O-(2-azidoethyl)-L-tyrosine Boc_Tyr->Azido_Tyr_Boc O-Alkylation (2-azidoethylation) Final_Product H-L-Tyr(2-azidoethyl)-OH Hydrochloride Azido_Tyr_Boc->Final_Product Deprotection & Salt Formation

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents should be used where noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Step 1: Synthesis of N-Boc-L-tyrosine

This procedure follows established methods for the N-protection of amino acids.

Protocol:

  • To a solution of L-tyrosine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 eq) in dioxane dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate (B1210297) to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo to yield N-Boc-L-tyrosine as a white solid.

ParameterValue
L-Tyrosine1.0 eq
Sodium Carbonate2.5 eq
(Boc)₂O1.1 eq
SolventDioxane/Water (1:1)
Reaction TimeOvernight
Reaction Temperature0 °C to RT
Typical Yield>90%
Step 2: Synthesis of N-Boc-O-(2-azidoethyl)-L-tyrosine

This step involves the O-alkylation of the protected tyrosine with a 2-azidoethylating agent, such as 2-azidoethyl tosylate.

Protocol for 2-azidoethyl tosylate (if not commercially available):

  • Dissolve 2-azidoethanol (B47996) (1.0 eq) in anhydrous pyridine (B92270) and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain 2-azidoethyl tosylate.

Protocol for O-alkylation:

  • Dissolve N-Boc-L-tyrosine (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add 2-azidoethyl tosylate (1.2 eq) and stir the mixture at 60-70 °C for 12-16 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-O-(2-azidoethyl)-L-tyrosine.

ParameterValue
N-Boc-L-tyrosine1.0 eq
2-azidoethyl tosylate1.2 eq
BaseK₂CO₃ (2.0 eq)
SolventAnhydrous DMF
Reaction Time12-16 hours
Reaction Temperature60-70 °C
Typical Yield70-85%
Step 3: Synthesis of this compound

This final step involves the acidic removal of the Boc protecting group.

Protocol:

  • Dissolve N-Boc-O-(2-azidoethyl)-L-tyrosine (1.0 eq) in a minimal amount of anhydrous dioxane.

  • Add a 4 M solution of HCl in dioxane (excess, e.g., 10 eq) and stir the mixture at room temperature for 2-4 hours.[3][4][5][6]

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Remove the solvent and excess HCl under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a white or off-white solid.

ParameterValue
Starting Material1.0 eq
Reagent4 M HCl in Dioxane (excess)
SolventAnhydrous Dioxane
Reaction Time2-4 hours
Reaction TemperatureRoom Temperature
Typical Yield>95%

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
¹H NMR Peaks corresponding to the aromatic protons of the tyrosine ring, the protons of the ethyl group, the α- and β-protons of the amino acid backbone, and the absence of the Boc group protons.
¹³C NMR Resonances for all carbon atoms in the molecule, confirming the structure.
Mass Spec (ESI+) A molecular ion peak corresponding to the protonated form of the free amine [M+H]⁺.
FT-IR Characteristic absorption bands for the azide group (~2100 cm⁻¹), the carboxylic acid, and the amine hydrochloride.

Signaling Pathways and Applications

The primary application of this compound is in the field of chemical biology and drug development, where it is incorporated into peptides and proteins. The azide group then allows for conjugation to other molecules via click chemistry.

Click_Chemistry_Application cluster_0 Click Reaction Azido_Tyr H-L-Tyr(2-azidoethyl)-OH (in a peptide) Conjugate Peptide-Molecule Conjugate Azido_Tyr->Conjugate Alkyne_Molecule Alkyne-modified Molecule (e.g., drug, fluorophore) Alkyne_Molecule->Conjugate

Caption: Application of H-L-Tyr(2-azidoethyl)-OH in bioconjugation via click chemistry.

Conclusion

The synthesis of this compound is a well-established process that provides a versatile tool for chemical biologists and medicinal chemists. The protocols detailed in this guide are designed to be reproducible and scalable for laboratory use. Careful execution of these steps and appropriate analytical characterization will ensure the successful preparation of this valuable unnatural amino acid.

References

An In-depth Technical Guide to the Azidoethyl Functional Group in Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of bioorthogonal functional groups into amino acids has revolutionized the study of proteins and peptides, enabling their site-specific modification within complex biological systems. Among these, the azide (B81097) moiety stands out for its small size, stability in biological media, and selective reactivity. This guide focuses specifically on the azidoethyl functional group when incorporated into amino acids, providing a comprehensive resource on its synthesis, incorporation into peptides, and subsequent application in bioconjugation, proteomics, and drug discovery. The azidoethyl group offers a flexible linker that extends the azide warhead from the peptide backbone, potentially enhancing its accessibility for bioorthogonal reactions.

Core Concepts: The Azide as a Bioorthogonal Handle

The azido (B1232118) group (–N₃) is considered bioorthogonal because it is virtually absent in biological systems and does not react with endogenous functional groups.[1] Its utility lies in its ability to undergo highly specific and efficient "click chemistry" reactions with a complementary alkyne partner.[2] This allows for the covalent labeling of azide-modified biomolecules with a wide array of probes, including fluorophores, biotin (B1667282), or drug molecules.[3]

There are two primary forms of azide-alkyne cycloaddition used in bioconjugation:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction forms a stable 1,4-disubstituted triazole linkage.[4][5] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[4] While highly effective, the potential cytotoxicity of copper limits its application in living cells.[6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts rapidly with azides without the need for a catalyst.[7][8] The absence of a toxic metal makes SPAAC ideal for live-cell imaging and in vivo applications.[7]

Synthesis of Azidoethyl-Functionalized Amino Acids

A key building block for incorporating an azidoethyl group is Fmoc-N-(2-azidoethyl)glycine (Fmoc-Aeg(N3)-OH) . This non-canonical amino acid can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.

While commercially available from suppliers like Chem-Impex and BLD Pharm,[9][10] its synthesis can also be achieved in the laboratory. A general synthetic route involves the reaction of ethylenediamine (B42938) with a halogenated acetic acid, followed by protection of the amino groups and conversion of one to an azide. A more specific, though less detailed, patented method describes the synthesis of the methyl ester hydrochloride salt with a 47% yield and 97% purity.

A general representation of the synthesis of an Fmoc-protected azido amino acid is presented below. The synthesis of Fmoc-L-azidoalanine and Fmoc-L-azidohomoalanine has been reported with yields between 62-75% and 65-74% respectively, without the need for column chromatography.[11]

cluster_0 Synthesis of Fmoc-Azido Amino Acid Fmoc-Asn-OH Fmoc-Asn-OH Hofmann_Rearrangement Hofmann Rearrangement ([Bis(trifluoroacetoxy)iodo]benzene, pyridine, DMF/H2O) Fmoc-Asn-OH->Hofmann_Rearrangement Fmoc-Dap-OH Fmoc-Diaminopropionic acid derivative Hofmann_Rearrangement->Fmoc-Dap-OH Diazo_Transfer Diazo Transfer (Imidazole-1-sulfonyl azide HCl, CuSO4, K2CO3) Fmoc-Dap-OH->Diazo_Transfer Fmoc-Aeg(N3)-OH Fmoc-N-(2-azidoethyl)glycine (or other azido amino acid) Diazo_Transfer->Fmoc-Aeg(N3)-OH

Diagram 1: General synthetic pathway for Fmoc-azido amino acids.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-(2-azidoethyl)glycine can be incorporated into peptides using standard Fmoc-based SPPS protocols. The azide group is stable to the basic conditions of Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).[12] However, it is crucial to avoid sulfur-containing scavengers during cleavage, as they can reduce the azide group.[4][13]

Experimental Protocol: Manual Fmoc-SPPS of an Azidoethyl-Containing Peptide

This protocol describes the manual synthesis of a peptide containing Fmoc-N-(2-azidoethyl)glycine on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour in a fritted syringe.[14]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 7 minutes, drain, and repeat for another 7 minutes to ensure complete removal of the Fmoc group from the resin's amine. Wash the resin thoroughly with DMF (5x) and dichloromethane (B109758) (DCM) (3x).[14]

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-N-(2-azidoethyl)glycine (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative (yellow) result indicates complete coupling.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). Note: Avoid using thiol-based scavengers like dithiothreitol (B142953) (DTT).[13]

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the solution to separate the cleaved peptide from the resin.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., LC-MS).

Troubleshooting SPPS with Azido Amino Acids:

IssuePotential CauseSuggested Solution
Incomplete Coupling Steric hindrance from the azidoethyl group or peptide aggregation.Double couple the azido amino acid; use a stronger coupling reagent like HATU; sonicate during coupling.[15]
Low Yield Peptide aggregation on the resin.Incorporate pseudoproline dipeptides or use a resin with a PEG linker to improve solvation.[16]
Side Product (-12 Da) Reduction of the azide group during cleavage.Ensure the absence of thiol-based scavengers in the cleavage cocktail. Use TIS as a scavenger.[13]

Bioorthogonal Ligation: CuAAC and SPAAC

Once the azidoethyl-containing peptide or protein is synthesized and purified, the azide group is ready for bioorthogonal ligation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

cluster_1 CuAAC Workflow Start Azidoethyl-Peptide + Alkyne-Probe Reagents Add CuSO4, Sodium Ascorbate, and a Cu(I) Ligand (e.g., THPTA) Start->Reagents Reaction Incubate at Room Temperature (30-60 min) Reagents->Reaction Product Triazole-Linked Conjugate Reaction->Product Purification Purify (e.g., HPLC, Desalting) Product->Purification

Diagram 2: Experimental workflow for CuAAC.
Experimental Protocol: CuAAC Labeling with an Alkyne-Biotin Probe

This protocol describes the labeling of an azidoethyl-containing peptide with an alkyne-functionalized biotin probe.

  • Prepare Reagents:

    • Azidoethyl-peptide stock solution (e.g., 1 mM in water or buffer).

    • Alkyne-biotin stock solution (e.g., 10 mM in DMSO).

    • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).[1]

    • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).[1]

    • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 100 mM in water).[1]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azidoethyl-peptide, alkyne-biotin, and buffer to the desired final concentrations. A 2- to 10-fold molar excess of the alkyne probe is typically used.

    • Add the THPTA ligand to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 0.2 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.

  • Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.

  • Purification: Purify the biotinylated peptide using RP-HPLC or a desalting column to remove excess reagents and catalyst.

  • Analysis: Confirm the conjugation by mass spectrometry.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

cluster_2 SPAAC Workflow Start_SPAAC Azidoethyl-Peptide + Cyclooctyne-Probe Reaction_SPAAC Incubate at Room Temperature or 37°C (1-12 hours) Start_SPAAC->Reaction_SPAAC Product_SPAAC Triazole-Linked Conjugate Reaction_SPAAC->Product_SPAAC Purification_SPAAC Purify (e.g., HPLC, Desalting) Product_SPAAC->Purification_SPAAC

Diagram 3: Experimental workflow for SPAAC.
Experimental Protocol: SPAAC Labeling with a DBCO-Fluorophore

This protocol describes the labeling of an azidoethyl-containing protein with a DBCO-functionalized fluorescent dye.

  • Prepare Reagents:

    • Azidoethyl-protein stock solution in a suitable buffer (e.g., PBS, pH 7.4).

    • DBCO-fluorophore stock solution (e.g., 10 mM in DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azidoethyl-protein and DBCO-fluorophore. A 5- to 20-fold molar excess of the DBCO probe is often used.

  • Incubation: Incubate the reaction at room temperature or 37°C for 1-12 hours, protected from light. Reaction time will depend on the specific cyclooctyne and the protein.[6]

  • Purification: Remove unreacted DBCO-fluorophore by dialysis or using a desalting column.

  • Analysis: Confirm labeling by SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.

Quantitative Data

Reaction Kinetics: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC often depends on the experimental context, with reaction kinetics being a key consideration. The efficiency of these reactions is described by their second-order rate constants (k₂).

Reaction TypeReactantsRate Constant (k₂) [M⁻¹s⁻¹]Notes
CuAAC Azide + Terminal Alkyne10² - 10³Requires a copper(I) catalyst. Fast and high-yielding.
SPAAC Benzyl Azide + BCN~0.06 - 0.1Slower kinetics but copper-free.[11]
SPAAC Benzyl Azide + DIBO~0.3 - 0.7Faster than BCN due to increased ring strain.[11]
SPAAC Benzyl Azide + DBCO~0.6 - 1.0Generally the fastest of the common cyclooctynes.[11]
SPAAC Peptide with azidoethyl group + DBCO0.34Measured in HBS buffer at 25°C.[17]
SPAAC Peptide with azidolysine + DBCO2.6The hydrophobic interaction between the lysine (B10760008) side chain and DBCO may facilitate the reaction.[17]

Note: Reaction rates are dependent on the specific reactants, solvent, temperature, and, in the case of CuAAC, the ligand used.

Stability of the Azidoethyl Group

The azide functional group is generally stable under physiological conditions. However, its stability can be compromised under certain chemical conditions.

ConditionStabilityNotes
pH Stable over a wide pH range.Hydrolysis can occur at very low or high pH, but is generally slow under typical biological and experimental conditions.[18]
Temperature Thermally stable at physiological and typical reaction temperatures.Thermal decomposition to a nitrene generally requires temperatures above 175°C.[19]
Reducing Agents Susceptible to reduction.Thiol-containing reagents (e.g., DTT, β-mercaptoethanol) can reduce azides to amines, especially during peptide cleavage from solid support.[13] Phosphines (e.g., triphenylphosphine) also readily reduce azides (Staudinger ligation).[20]
Light Can undergo photodecomposition.Alkyl azides can decompose under UV irradiation or even prolonged exposure to laboratory light, potentially forming imines and other byproducts.[21][22] Reactions should be protected from light where possible.

Applications in Research and Drug Development

Mapping Protein-Protein Interactions (PPIs)

Azidoethyl-functionalized amino acids can be incorporated into a "bait" protein to identify its interaction partners. After allowing the bait protein to interact with its cellular partners, the complex can be covalently trapped using a bifunctional linker via click chemistry. The interacting proteins can then be identified by mass spectrometry.

cluster_3 Workflow for PPI Mapping Bait_Protein Express Bait Protein with Azidoethyl Amino Acid Incubate Incubate with Cell Lysate or in vivo Bait_Protein->Incubate Crosslink React with Bifunctional Alkyne-Biotin Linker (via CuAAC or SPAAC) Incubate->Crosslink Purify Affinity Purification (e.g., Streptavidin Beads) Crosslink->Purify Digest On-Bead Tryptic Digestion Purify->Digest Analyze LC-MS/MS Analysis Digest->Analyze Identify Identify Interacting Proteins Analyze->Identify

Diagram 4: Workflow for identifying protein-protein interactions.
Investigating GPCR Signaling

While a specific example using an azidoethyl-proline to study GPCR signaling was not found, a closely related application demonstrates the power of this approach. The photoactivatable and azido-containing amino acid, p-azido-L-phenylalanine (azF), has been incorporated into GPCRs to map the interfaces of receptor complexes.[23][24] For example, by incorporating azF at various positions in the transmembrane domains of the mGluR2 receptor, researchers were able to identify the specific residues that interact with the 5-HT₂A receptor in a heterodimer.[23] This highlights how azido-functionalized amino acids can be used as molecular rulers to probe the structure and dynamics of signaling complexes.

cluster_4 GPCR Heterodimer Interface Mapping GPCR1 GPCR 1 (e.g., mGluR2) Incorporate_azF Site-specific incorporation of p-azido-L-phenylalanine (azF) into transmembrane domain GPCR1->Incorporate_azF Complex_Formation Heterodimer Formation in Live Cells Incorporate_azF->Complex_Formation GPCR2 GPCR 2 (e.g., 5-HT2A) GPCR2->Complex_Formation Photo-Crosslinking UV Irradiation to Generate Nitrene and Crosslink Complex_Formation->Photo-Crosslinking Analysis Western Blot or Mass Spectrometry to Identify Crosslinked Partner Photo-Crosslinking->Analysis Mapping Map Interaction Interface Analysis->Mapping

Diagram 5: Logical relationship for GPCR interface mapping.

Conclusion

The azidoethyl functional group is a versatile and powerful tool for chemical biologists and drug development professionals. Its straightforward incorporation into peptides via SPPS and its efficient and specific reactivity in bioorthogonal click chemistry reactions enable a wide range of applications, from fundamental studies of protein interactions to the development of novel biotherapeutics. By understanding the synthesis, reaction kinetics, and stability of this functional group, researchers can effectively harness its potential to advance their scientific goals.

References

The Azido-Tyrosine Toolbox: A Technical Guide to Click Chemistry Applications in Modern Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids into proteins has unlocked unprecedented control over protein engineering, enabling the introduction of novel functionalities for a myriad of applications. Among these, azido-tyrosine derivatives have emerged as a powerful tool, providing a bioorthogonal handle for "click" chemistry. This technical guide delves into the core applications of azido-tyrosine derivatives, offering a comprehensive overview of their synthesis, incorporation into proteins, and subsequent modification via copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. We provide detailed experimental protocols, quantitative data for reaction optimization, and logical workflows to guide researchers in leveraging this versatile technology.

Introduction to Azido-Tyrosine and Click Chemistry

The azide (B81097) functional group, being small, abiotic, and highly selective in its reactivity, is an ideal bioorthogonal handle for chemical modifications in complex biological systems. Azido-tyrosine, an analog of the natural amino acid tyrosine, can be site-specifically incorporated into a protein's primary sequence using engineered aminoacyl-tRNA synthetase/tRNA pairs. This provides a powerful method to introduce an azide group at a predetermined position, offering precise control over the location of subsequent modifications.

"Click chemistry," a term coined by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and aqueous environments. The most prominent examples used in bioconjugation are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions form a stable triazole linkage between the azido-tyrosine residue and an alkyne-containing molecule, which can be a fluorescent probe, a polyethylene (B3416737) glycol (PEG) chain, a drug molecule, or a cross-linking agent.

Synthesis and Incorporation of Azido-Tyrosine

The synthesis of azido-tyrosine derivatives, such as 3-azido-L-tyrosine, typically involves multi-step organic synthesis starting from L-tyrosine. While detailed protocols can vary, a general approach involves the protection of the amino and carboxyl groups, followed by an electrophilic azidation of the phenol (B47542) ring.

The site-specific incorporation of azido-tyrosine into proteins is achieved through the use of an orthogonal translation system. This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the azido-tyrosine and charges it onto an orthogonal suppressor tRNA. This tRNA, in turn, recognizes a nonsense codon (e.g., the amber codon, UAG) that has been introduced at the desired site in the gene encoding the protein of interest. This allows for the production of a protein with a single, precisely placed azido-tyrosine residue.

General Experimental Workflow for Azido-Tyrosine Incorporation

The following diagram illustrates a typical workflow for the expression of a protein containing a site-specifically incorporated azido-tyrosine residue.

experimental_workflow Workflow for Azido-Tyrosine Incorporation cluster_gene_prep Gene Preparation cluster_expression Protein Expression cluster_purification Purification & Verification gene Gene of Interest mutagenesis Site-Directed Mutagenesis (Introduce UAG Codon) gene->mutagenesis plasmid Expression Plasmid mutagenesis->plasmid transformation Co-transformation of E. coli with: - Expression Plasmid - Orthogonal aaRS/tRNA Plasmid culture Cell Culture with Azido-Tyrosine transformation->culture induction Protein Expression Induction culture->induction lysis Cell Lysis induction->lysis purification Affinity Chromatography lysis->purification verification Mass Spectrometry (Verification of Incorporation) purification->verification

Caption: A generalized workflow for the site-specific incorporation of azido-tyrosine into a target protein.

Click Chemistry Modification of Azido-Tyrosine Containing Proteins

Once the azido-tyrosine-containing protein is expressed and purified, it can be readily modified using either CuAAC or SPAAC. The choice between these two methods depends on the specific application, with SPAAC being the preferred method for reactions in living cells due to the cytotoxicity of the copper catalyst required for CuAAC.

Quantitative Comparison of CuAAC and SPAAC

The efficiency and kinetics of click reactions are crucial for successful bioconjugation. The following table summarizes key quantitative parameters for CuAAC and SPAAC reactions, providing a basis for experimental design.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Rate Very Fast (Second-order rate constants: 10² - 10⁴ M⁻¹s⁻¹)Fast to Very Fast (Second-order rate constants: 10⁻³ - 10³ M⁻¹s⁻¹)
Catalyst Copper(I)None
Biocompatibility Limited in vivo due to copper toxicityHigh, suitable for live-cell imaging
Typical Yield High (>90%)High (>90%)
Alkyne Reactant Terminal AlkynesCyclooctynes (e.g., DBCO, BCN, DIFO)
Side Reactions Potential for oxidative damage to proteinsMinimal
Experimental Protocols

The following sections provide detailed protocols for the fluorescent labeling of an azido-tyrosine containing protein using both CuAAC and SPAAC.

This protocol is suitable for in vitro labeling of purified proteins.

Materials:

  • Azido-tyrosine containing protein (1-10 mg/mL in a copper-compatible buffer, e.g., phosphate (B84403) buffer, pH 7.4)

  • Alkyne-fluorophore (10 mM stock in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) (50 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)

  • Sodium ascorbate (B8700270) (100 mM stock in water, freshly prepared)

  • Purification column (e.g., size-exclusion or affinity chromatography)

Procedure:

  • In a microcentrifuge tube, combine the azido-tyrosine containing protein with the alkyne-fluorophore. A 10- to 50-fold molar excess of the alkyne-fluorophore is typically used.

  • Prepare the catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio.

  • Add the CuSO₄/THPTA premix to the protein-alkyne mixture to a final copper concentration of 0.1-1 mM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purify the labeled protein from excess reagents using an appropriate chromatography method.

  • Analyze the labeling efficiency by SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.

This protocol is suitable for both in vitro and in-cell labeling.

Materials:

  • Azido-tyrosine containing protein (in a suitable buffer, e.g., PBS, pH 7.4) or cells expressing the protein.

  • Strained alkyne-fluorophore (e.g., DBCO-fluorophore) (10 mM stock in DMSO).

  • Purification column (for in vitro reactions).

Procedure (In Vitro):

  • Combine the azido-tyrosine containing protein with the strained alkyne-fluorophore. A 5- to 20-fold molar excess of the alkyne-fluorophore is recommended.

  • Incubate the reaction at room temperature or 37°C for 1-12 hours. Reaction times may vary depending on the specific strained alkyne used.

  • Purify the labeled protein as described for the CuAAC protocol.

  • Analyze the labeling efficiency.

Procedure (In-Cell):

  • Culture cells expressing the azido-tyrosine containing protein.

  • Add the strained alkyne-fluorophore directly to the cell culture medium to a final concentration of 10-100 µM.

  • Incubate the cells for 1-4 hours at 37°C.

  • Wash the cells with PBS to remove excess fluorophore.

  • The cells can now be imaged using fluorescence microscopy or lysed for further analysis by SDS-PAGE and in-gel fluorescence.

Applications in Drug Discovery and Proteomics

The ability to site-specifically label proteins with azido-tyrosine and subsequently modify them with click chemistry has numerous applications in drug discovery and proteomics.

Identifying Protein-Protein Interactions

A protein of interest containing an azido-tyrosine residue can be used as bait to identify its binding partners within a cell. The azide group can be clicked to a molecule containing a photo-crosslinker and a biotin (B1667282) tag. Upon UV irradiation, the photo-crosslinker will covalently trap interacting proteins, which can then be isolated using streptavidin affinity chromatography and identified by mass spectrometry.

signaling_pathway Workflow for Identifying Protein Binding Partners cluster_labeling Protein Labeling cluster_interaction Interaction & Crosslinking cluster_analysis Analysis Protein_Azide Protein of Interest (with Azido-Tyrosine) Labeled_Protein Labeled Protein Protein_Azide->Labeled_Protein Click Chemistry Click_Probe Alkyne-Photo-Crosslinker-Biotin Probe Click_Probe->Labeled_Protein Interaction Incubation and UV Crosslinking Labeled_Protein->Interaction Cell_Lysate Cell Lysate Cell_Lysate->Interaction Crosslinked_Complex Crosslinked Protein Complex Interaction->Crosslinked_Complex Affinity_Purification Streptavidin Affinity Purification Crosslinked_Complex->Affinity_Purification MS_Analysis Mass Spectrometry (Identification of Binding Partners) Affinity_Purification->MS_Analysis

Caption: A workflow for identifying protein interaction partners using an azido-tyrosine labeled protein.

Enzyme Activity Profiling

Azido-tyrosine can be incorporated into the active site of an enzyme. Subsequent click chemistry with a fluorescently labeled substrate analog can be used to monitor enzyme activity and screen for inhibitors.

Antibody-Drug Conjugates (ADCs)

The precise placement of a cytotoxic drug onto an antibody is crucial for the efficacy and safety of ADCs. Incorporating azido-tyrosine into an antibody allows for the site-specific conjugation of a drug molecule via click chemistry, leading to a homogeneous population of ADCs with a defined drug-to-antibody ratio.

Conclusion

The combination of site-specific azido-tyrosine incorporation and click chemistry provides a robust and versatile platform for protein modification. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to apply this powerful technology to their specific research questions in areas ranging from fundamental cell biology to the development of next-generation therapeutics. The continued development of new click chemistry reagents and orthogonal translation systems will undoubtedly expand the capabilities of this exciting field.

A Technical Guide to Site-Specific Protein Modification: Core Principles and Methodologies for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Site-specific protein modification has emerged as an indispensable tool in chemical biology, enabling precise control over protein structure and function. This technical guide provides an in-depth overview of the core methodologies for achieving site-specific protein modification, with a particular focus on their applications in research and drug development. We delve into the principles and protocols of chemoenzymatic modifications, genetic code expansion, and bioorthogonal chemistry. Quantitative data on the efficiency and kinetics of these methods are summarized for comparative analysis. Furthermore, we present detailed experimental protocols for key techniques and illustrate the application of these methods in dissecting complex biological processes through diagrams of signaling pathways. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the power of site-specific protein engineering.

Introduction

The ability to introduce precise chemical modifications into proteins at specific sites has revolutionized our capacity to study and manipulate biological systems. Traditional methods for protein modification often rely on reactions targeting the side chains of naturally occurring amino acids, such as lysines or cysteines. However, the abundance of these residues typically leads to heterogeneous products with modifications at multiple, often undesired, locations.[1] Site-specific protein modification techniques overcome this limitation by enabling the introduction of a wide array of functionalities—including fluorescent probes, crosslinkers, post-translational modifications (PTMs), and therapeutic payloads—at a single, defined position within a protein.[2][3]

This precision has profound implications for basic research, allowing for detailed investigations of protein structure, function, and dynamics. In the realm of drug development, site-specific modification is particularly crucial for the generation of next-generation biotherapeutics, such as antibody-drug conjugates (ADCs), where the precise attachment of a drug payload is critical for efficacy and safety.[4][5][6]

This guide will explore the three primary pillars of site-specific protein modification: chemoenzymatic methods, genetic code expansion, and bioorthogonal chemistry. We will provide a detailed examination of the underlying principles, experimental considerations, and practical applications of each approach.

Chemoenzymatic Methods

Chemoenzymatic methods capitalize on the exquisite specificity of enzymes to direct chemical modifications to a target protein.[7][8] These techniques typically involve the enzymatic recognition of a specific peptide tag or amino acid sequence, followed by the covalent attachment of a molecule of interest.

Sortase-Mediated Ligation (SML)

Sortase A (SrtA), a transpeptidase from Staphylococcus aureus, is a widely used enzyme for protein ligation.[9] It recognizes a specific sorting signal, typically LPXTG, at the C-terminus of a target protein. SrtA cleaves the peptide bond between the threonine and glycine (B1666218) and subsequently ligates the C-terminus of the target protein to the N-terminus of a second molecule containing an N-terminal glycine residue.[10][11] This process is reversible, which can limit reaction yields.[12] However, strategies such as using depsipeptide substrates or metal-assisted ligation have been developed to drive the reaction towards the ligated product.[12][13]

Sortase A VariantSubstrate 1 (Concentration)Substrate 2 (Concentration)Reaction TimeYield (%)Reference
SrtA (Wild-Type)GFP-LPETG-His (1:1 to 1:5 molar ratio to peptide)Glycine-containing peptide24 h~90[11]
SrtA (Wild-Type)rnpA-LPETGFP-GGG1 hNot specified, visible on SDS-PAGE[10]
Srt4MNTD peptide (100 µM)CTD peptide (100 µM)15 minHigh[7][14]
SrtA (Metal-Assisted)Peptide substrate (100 µM)Diglycine nucleophile (100 µM)3 h~38 (without Ni2+), >80 (with Ni2+)[13]

Materials:

  • Purified target protein with a C-terminal LPXTG tag (e.g., LPETG).

  • Synthetic peptide with an N-terminal glycine and a fluorescent label.

  • Recombinant Sortase A (e.g., SrtA 7M mutant for enhanced activity).

  • Sortase reaction buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂.

  • Quenching buffer: 100 mM EDTA, pH 8.0.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the target protein (final concentration 10-50 µM) and the fluorescently labeled peptide (final concentration 100-500 µM, 5-10 fold molar excess).

  • Enzyme Addition: Add Sortase A to a final concentration of 1-10 µM. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Monitor the reaction progress by SDS-PAGE or mass spectrometry.

  • Quenching: Stop the reaction by adding quenching buffer to chelate the Ca²⁺ ions, which are essential for SrtA activity.

  • Purification: Purify the fluorescently labeled protein from the unreacted peptide and Sortase A using an appropriate chromatography method (e.g., size-exclusion chromatography or affinity chromatography if the target protein has a purification tag).

Troubleshooting:

  • Low Ligation Efficiency: Increase the concentration of the glycine-containing peptide, prolong the incubation time, or use a more active SrtA variant. Ensure the termini to be ligated are accessible.[8][10]

  • Protein Precipitation: Perform the reaction at a lower temperature or in the presence of stabilizing additives like glycerol.

Expressed Protein Ligation (EPL)

Expressed protein ligation is a powerful semisynthetic method that allows for the ligation of a recombinant protein to a synthetic peptide.[15][16][17] This technique relies on the generation of a protein with a C-terminal thioester, which is typically achieved using an intein-based expression system.[18][19][20] The protein thioester then undergoes a chemoselective native chemical ligation (NCL) with a synthetic peptide containing an N-terminal cysteine residue, forming a native peptide bond.[21][22]

Materials:

  • Expression vector containing the gene of interest fused to an intein and a chitin-binding domain (CBD).

  • E. coli expression strain (e.g., BL21(DE3)).

  • Chitin (B13524) resin.

  • Cleavage buffer: 50 mM HEPES, pH 7.0, 150 mM NaCl, 1 mM EDTA, 50 mM 2-mercaptoethanesulfonic acid (MESNA).

  • Synthetic peptide with an N-terminal cysteine.

  • Ligation buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA.

Procedure:

  • Protein Expression and Purification: Express the intein-fusion protein in E. coli and purify it on a chitin resin column.

  • On-Column Cleavage: Induce intein-mediated cleavage by incubating the resin with cleavage buffer containing MESNA. This will release the target protein with a C-terminal thioester. Elute the protein thioester from the column.

  • Ligation Reaction: Immediately mix the eluted protein thioester with a 2- to 10-fold molar excess of the N-terminal cysteine peptide in ligation buffer.

  • Incubation: Incubate the reaction at room temperature or 4°C overnight.

  • Purification: Purify the ligated protein product from unreacted starting materials and byproducts using chromatography.

Troubleshooting:

  • Inefficient Cleavage: Optimize the MESNA concentration and incubation time. Ensure the cleavage buffer conditions are optimal for intein activity.

  • Low Ligation Yield: Increase the concentration of the cysteine peptide. Ensure the protein thioester is freshly prepared and has not hydrolyzed. The presence of a C-terminal glycine on the thioester-containing fragment can accelerate the reaction.[20]

EPL_Workflow cluster_expression Protein Expression & Purification cluster_cleavage Intein Cleavage cluster_ligation Native Chemical Ligation Expression Expression of Intein-Fusion Protein Purification Purification on Chitin Resin Expression->Purification Cleavage On-Column Cleavage with MESNA Purification->Cleavage Thioester Protein-Thioester Cleavage->Thioester Ligation Ligation Reaction Thioester->Ligation Peptide N-Cys Peptide Peptide->Ligation Product Ligated Protein Ligation->Product

Caption: Workflow for Expressed Protein Ligation (EPL).

Genetic Code Expansion

Genetic code expansion allows for the site-specific incorporation of unnatural amino acids (UAAs) with diverse functionalities directly into proteins during translation.[23][24][25] This is achieved by repurposing a stop codon (typically the amber codon, UAG) to encode for a UAA.[26] This requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, where the aaRS specifically charges the tRNA with the UAA, and the tRNA's anticodon recognizes the repurposed codon.[27][28]

Unnatural Amino AcidExpression SystemIncorporation Efficiency (%)Reference
p-azido-L-phenylalanine (AzF)Mammalian cells (HEK293)~20-60 (depending on conditions)[15]
O-propargyl-l-tyrosine (OpgY)E. coliNot specified, but sufficient for labeling[25]
Various UAAsYeastTens of mg/L yield after optimization[13]
Various UAAsMammalian cells17- to 20-fold increase with engineered eRF1[29]

Materials:

  • Expression vector for the protein of interest with a UAG codon at the desired site.

  • Plasmid encoding the orthogonal aaRS/tRNA pair.

  • Mammalian cell line (e.g., HEK293T).

  • Transfection reagent.

  • Cell culture medium supplemented with the UAA (e.g., 1 mM p-azidophenylalanine).

Procedure:

  • Plasmid Preparation: Prepare high-quality plasmids for both the target protein and the aaRS/tRNA pair.

  • Cell Culture and Transfection: Seed the cells in a culture plate. Co-transfect the cells with the two plasmids using a suitable transfection reagent.

  • UAA Supplementation: Add the UAA to the cell culture medium.

  • Protein Expression: Incubate the cells for 24-72 hours to allow for protein expression.

  • Cell Lysis and Protein Purification: Harvest the cells, lyse them, and purify the UAA-containing protein using standard methods.

Troubleshooting:

  • Low Protein Yield: Optimize the ratio of the two plasmids, the concentration of the UAA, and the transfection efficiency.[15] Using a host strain with a modified genome (e.g., knockout of release factor 1) can improve efficiency.[24]

  • Nonsense Suppression without UAA: Ensure the aaRS is highly specific for the UAA and does not recognize natural amino acids.

GCE_Logic UAA Unnatural Amino Acid (UAA) aaRS Orthogonal aaRS UAA->aaRS charges tRNA Orthogonal tRNA aaRS->tRNA aminoacylates Ribosome Ribosome tRNA->Ribosome delivers UAA UAG UAG Codon in mRNA UAG->Ribosome is read by Protein Protein with UAA Ribosome->Protein synthesizes

Caption: Core components of genetic code expansion.

Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[30] These reactions are highly specific and involve pairs of mutually reactive functional groups that are abiotic. Once a UAA with a bioorthogonal handle is incorporated into a protein, it can be selectively labeled with a probe containing the complementary reactive group.

Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a "click" reaction.[1] It involves the reaction between an azide (B81097) and a terminal alkyne to form a stable triazole linkage. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative that utilizes strained cyclooctynes, making it more suitable for live-cell imaging.[31][32]

ReactionReactant 1Reactant 2Second-Order Rate Constant (M⁻¹s⁻¹)Reference
CuAACAzideTerminal Alkyne10² - 10⁴[26]
SPAACAzideCyclooctyne (DBCO)~0.6 - 1.0[31]
SPAACAzideCyclooctyne (DIBO)~0.3 - 0.7[31]
SPAACAzideCyclooctyne (BCN)~0.06 - 0.1[31]
Tetrazine LigationTetrazinetrans-Cyclooctene (TCO)1 - 10⁴[15]
Tetrazine LigationTetrazineBicyclononyne (BCN)~10⁻² - 10[33]

Materials:

  • Purified protein containing a bioorthogonal handle (e.g., p-azidophenylalanine).

  • Fluorescent dye with a complementary reactive group (e.g., DBCO-fluorophore for SPAAC).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reaction Setup: Dissolve the UAA-containing protein in the reaction buffer to a final concentration of 10-50 µM.

  • Probe Addition: Add the fluorescent dye-alkyne conjugate to the protein solution. A 2- to 10-fold molar excess of the dye is typically used.

  • Incubation: Incubate the reaction at room temperature or 37°C for 1-12 hours. The reaction time will depend on the specific bioorthogonal reaction and the concentrations of the reactants.

  • Purification: Remove the excess, unreacted dye by size-exclusion chromatography or dialysis.

  • Analysis: Confirm the labeling by SDS-PAGE with in-gel fluorescence scanning or by mass spectrometry.

Troubleshooting:

  • Incomplete Labeling: Increase the concentration of the labeling reagent, extend the reaction time, or ensure the UAA is accessible on the protein surface. For CuAAC, ensure the copper catalyst is active and use a copper-chelating ligand to prevent protein damage.[34]

  • Non-specific Labeling: This can be an issue, particularly with highly reactive probes. Include a control reaction with a wild-type protein lacking the UAA to assess the level of non-specific binding.[2]

Applications in Dissecting Signaling Pathways

Site-specific protein modification is a powerful tool for dissecting the complex molecular events that govern cellular signaling. By introducing specific modifications or probes into signaling proteins, researchers can gain unprecedented insights into their regulation and function.

Wnt/β-catenin Signaling Pathway

The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis.[35] The canonical Wnt/β-catenin pathway is regulated by a series of post-translational modifications, particularly phosphorylation and ubiquitination, which control the stability of the key signaling molecule β-catenin.[1][8][10][11][14][16][17][20][23][24][36][37] Site-specific modification techniques can be used to introduce or mimic these PTMs to study their impact on β-catenin stability and downstream signaling.

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex Destruction Complex (Axin, APC, GSK3, CK1) betaCatenin_p β-catenin-P DestructionComplex->betaCatenin_p Phosphorylates Proteasome Proteasome betaCatenin_p->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds LRP6 LRP6 Frizzled->LRP6 co-receptor Dishevelled Dishevelled LRP6->Dishevelled activates DestructionComplex_inactivated Inactive Destruction Complex Dishevelled->DestructionComplex_inactivated inhibits betaCatenin β-catenin Nucleus Nucleus betaCatenin->Nucleus translocates to TCF_LEF TCF/LEF Nucleus->TCF_LEF activates GeneExpression Target Gene Expression TCF_LEF->GeneExpression drives

Caption: Simplified Wnt/β-catenin signaling pathway.

GPCR Signaling

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are major drug targets.[29][36][38][39] Their signaling is tightly regulated by PTMs, including phosphorylation, ubiquitination, and palmitoylation.[29][33][36][38] Site-specific labeling of GPCRs with fluorescent probes can be used to track their trafficking and internalization upon ligand binding.

GPCR_Signaling Ligand Ligand GPCR GPCR Ligand->GPCR binds G_protein G Protein GPCR->G_protein activates GRK GRK GPCR->GRK phosphorylates Effector Effector Enzyme G_protein->Effector activates SecondMessenger Second Messenger Effector->SecondMessenger produces Arrestin β-Arrestin GRK->Arrestin recruits Endocytosis Endocytosis Arrestin->Endocytosis mediates

Caption: Overview of GPCR signaling and desensitization.

EGFR Signaling

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a central role in cell proliferation and survival.[39][40] Its activation is controlled by ligand binding, dimerization, and autophosphorylation of its intracellular kinase domain.[5][19][38] Introducing unnatural amino acids into the activation loop of the EGFR kinase domain can be used to probe the conformational changes that accompany receptor activation.[5]

EGFR_Signaling EGF EGF EGFR_monomer EGFR Monomer EGF->EGFR_monomer binds EGFR_dimer EGFR Dimer EGFR_monomer->EGFR_dimer dimerizes KinaseDomain Kinase Domain EGFR_dimer->KinaseDomain activates Autophosphorylation Autophosphorylation KinaseDomain->Autophosphorylation undergoes Downstream Downstream Signaling Autophosphorylation->Downstream initiates

Caption: EGF receptor activation and signaling.

Conclusion

Site-specific protein modification has become an essential technology in the life sciences, providing an unparalleled level of control over protein chemistry. The methodologies outlined in this guide—chemoenzymatic ligation, genetic code expansion, and bioorthogonal chemistry—offer a versatile toolkit for addressing a wide range of biological questions and for engineering novel protein-based therapeutics. As these techniques continue to evolve, they will undoubtedly open up new frontiers in our ability to understand and manipulate the complex molecular machinery of life.

References

H-L-Tyr(2-azidoethyl)-OH Hydrochloride for Protein Engineering: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a powerful tool in protein engineering, enabling the introduction of novel functionalities to study protein structure and function, develop new therapeutics, and create advanced biomaterials. A key technology in this field is the incorporation of unnatural amino acids (UAAs) bearing bioorthogonal functional groups. H-L-Tyr(2-azidoethyl)-OH hydrochloride is a derivative of the natural amino acid L-tyrosine that features an azide (B81097) group.[1][2][3] This azide moiety serves as a versatile chemical handle for "click chemistry," a set of biocompatible and highly efficient reactions for covalently linking molecules.[4]

This technical guide provides an in-depth overview of the use of this compound in protein engineering. It covers the methodology for its site-specific incorporation into proteins, subsequent bioorthogonal conjugation via click chemistry, and potential applications in research and drug development.

Core Concepts

The utilization of this compound in protein engineering revolves around two key steps:

  • Site-Specific Incorporation: The unnatural amino acid is incorporated into a target protein at a specific position. This is typically achieved by engineering the translational machinery of a host organism (e.g., E. coli) to recognize a unique codon (often an amber stop codon, UAG) and insert H-L-Tyr(2-azidoethyl)-OH instead of terminating translation.[5][6] This process requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the UAA and does not cross-react with endogenous amino acids or tRNAs.

  • Bioorthogonal Ligation (Click Chemistry): The azide group on the incorporated H-L-Tyr(2-azidoethyl)-OH serves as a handle for covalent modification with a molecule of interest that bears a complementary functional group. The most common click chemistry reactions for this purpose are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3]

Experimental Workflows

The general workflow for using this compound in protein engineering is depicted below.

experimental_workflow cluster_incorporation Site-Specific Incorporation cluster_conjugation Bioorthogonal Conjugation Plasmid Engineering Plasmid Engineering (Introduce UAG codon and orthogonal pair) Transformation Transformation (into expression host) Plasmid Engineering->Transformation Protein Expression Protein Expression (with H-L-Tyr(2-azidoethyl)-OH) Transformation->Protein Expression Purification Protein Purification Protein Expression->Purification Click Reaction Click Chemistry (CuAAC or SPAAC) Purification->Click Reaction Final Purification Final Purification (remove excess reagents) Click Reaction->Final Purification Characterization & Application Biophysical Characterization & Downstream Applications Final Purification->Characterization & Application

General workflow for protein engineering with H-L-Tyr(2-azidoethyl)-OH.

Data Presentation

Click Chemistry Reaction Kinetics

The choice between CuAAC and SPAAC often depends on the specific application. CuAAC is generally faster but requires a copper catalyst that can be cytotoxic, making it more suitable for in vitro applications. SPAAC is copper-free and thus more biocompatible for use in living systems, though it is typically slower.

Reaction TypeSecond-Order Rate Constant (k₂)ReagentsKey Features
CuAAC 10 to 104 M-1s-1[7]Azide, Terminal Alkyne, Cu(I) catalyst, Reducing agent (e.g., sodium ascorbate), Ligand (e.g., THPTA)High reaction rate, requires copper catalyst which can be cytotoxic.[4][7]
SPAAC Varies with cyclooctyneAzide, Strained Alkyne (e.g., DBCO, BCN)Copper-free, biocompatible for in vivo applications, reaction rate depends on the strain of the cyclooctyne.[4][7]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound

This protocol is a generalized procedure for incorporating H-L-Tyr(2-azidoethyl)-OH into a protein of interest in E. coli.

1. Plasmid Preparation:

  • Introduce an amber stop codon (UAG) at the desired site of incorporation in the gene of interest via site-directed mutagenesis.
  • Co-transform the expression plasmid containing the mutated gene and a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for H-L-Tyr(2-azidoethyl)-OH into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • Grow the transformed E. coli in a suitable medium (e.g., LB or minimal medium) with appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.
  • Supplement the medium with this compound to a final concentration of 1-2 mM.
  • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

3. Protein Purification:

  • Harvest the cells by centrifugation.
  • Lyse the cells using standard methods (e.g., sonication, French press).
  • Purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified molecule to a protein containing H-L-Tyr(2-azidoethyl)-OH.

Reagents:

  • Azide-modified protein (in a copper-free buffer like PBS or Tris)

  • Alkyne-modified molecule of interest

  • CuSO₄ solution (e.g., 20 mM)

  • Ligand solution (e.g., 50 mM THPTA)

  • Reducing agent (e.g., 100 mM sodium ascorbate (B8700270), freshly prepared)

  • Aminoguanidine (B1677879) (optional, to prevent side reactions)

Procedure: [8][9][10]

  • In a microcentrifuge tube, combine the azide-modified protein and the alkyne-modified molecule. The final concentration of the protein is typically in the µM range, with a slight excess of the alkyne molecule.

  • Add the ligand solution to the CuSO₄ solution to form a complex.

  • Add the copper-ligand complex to the protein-alkyne mixture. The final copper concentration is typically between 50-250 µM.

  • Add aminoguanidine to a final concentration of 5 mM (optional).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Quench the reaction by adding EDTA to chelate the copper.

  • Purify the conjugated protein using size exclusion chromatography or dialysis to remove excess reagents.

cuaac_workflow Azide_Protein Azide-Modified Protein Mix1 Mix Protein and Alkyne Azide_Protein->Mix1 Alkyne_Molecule Alkyne-Modified Molecule Alkyne_Molecule->Mix1 Add_Complex Add Complex to Protein Mix Mix1->Add_Complex CuSO4 CuSO4 Mix2 Prepare Copper-Ligand Complex CuSO4->Mix2 Ligand Ligand (THPTA) Ligand->Mix2 Mix2->Add_Complex Initiate Initiate Reaction Add_Complex->Initiate Ascorbate Sodium Ascorbate Ascorbate->Initiate Incubate Incubate Initiate->Incubate Purify Purify Conjugate Incubate->Purify spaac_workflow Azide_Protein Azide-Modified Protein Mix Mix Protein and Alkyne Azide_Protein->Mix Strained_Alkyne Strained Alkyne Molecule (e.g., DBCO) Strained_Alkyne->Mix Incubate Incubate (RT or 37°C) Mix->Incubate Monitor Monitor Reaction Progress Incubate->Monitor Purify Purify Conjugate Monitor->Purify

References

Technical Guide: H-L-Tyr(2-azidoethyl)-OH Hydrochloride Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available solubility and stability data for H-L-Tyr(2-azidoethyl)-OH hydrochloride, a non-natural tyrosine derivative utilized as a click chemistry reagent.[1] The content herein is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

Compound Overview

This compound is an unnatural amino acid derivative containing an azide (B81097) moiety. This functional group allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, making it a valuable tool for bioconjugation and chemical biology research.[1][2]

Solubility Profile

As a hydrochloride salt, this compound is expected to have enhanced solubility in aqueous solutions compared to its free base form. For practical use, it is often dissolved in aqueous buffers or organic solvents like DMSO.

Table 1: Solubility of Parent Compound L-Tyrosine (B559521)

Solvent SystemSolubilityTemperature (°C)
Water (neutral pH)0.45 mg/mL25[3]
Water (acidic, SolubleNot Specified
Water (alkaline, >pH 9)SolubleNot Specified
Absolute AlcoholInsoluble[3]Not Specified
EtherInsoluble[3]Not Specified
AcetoneInsoluble[3]Not Specified
DMSOHigher than in water[4]Not Specified
Methanol + WaterVaries with composition[4][5]10 - 50
Ethanol + WaterVaries with composition[4][5]10 - 50
n-Propanol + WaterVaries with composition[4][5]10 - 50

Stability Assessment and Storage

The stability of this compound is influenced by its amino acid backbone and the energetic azide group. Proper storage and handling are critical.

3.1 Storage of Stock Solutions

For maintaining the integrity of the compound in solution, specific storage conditions are recommended.

Table 2: Recommended Storage for this compound Stock Solutions [1]

Storage TemperatureRecommended DurationSpecial Conditions
-80°CUp to 6 monthsStore under nitrogen, protect from moisture.
-20°CUp to 1 monthStore under nitrogen, protect from moisture.

Note: If water is used to prepare a stock solution, it should be filtered and sterilized through a 0.22 μm filter before use.[1]

3.2 Physicochemical Stability of the Azide Group

Organic azides are energetic compounds, and their stability is a significant safety consideration.[6] The stability can be estimated using general guidelines based on molecular structure.

The molecular formula for the free base, H-L-Tyr(2-azidoethyl)-OH, is C₁₁H₁₄N₄O₃.

  • Carbon to Nitrogen Ratio (C/N): A common rule of thumb is that the total number of nitrogen atoms should not exceed the number of carbon atoms.[7][8] For this compound, the C/N ratio is 11 carbons / 4 nitrogens = 2.75.

  • "Rule of Six": This rule suggests that a compound is relatively safe if there are at least six carbon atoms (or other similarly sized atoms) for each energetic group (like an azide).[6][9] In this molecule, there are 11 carbons and 3 oxygens for one azide group, satisfying this rule.

Table 3: General Stability Guidelines for Organic Azides

GuidelineAssessment for H-L-Tyr(2-azidoethyl)-OHInterpretation
C/N Ratio > 3 2.75Indicates potential instability; should be handled in small amounts and stored with care.[9]
1 < C/N Ratio < 3 2.75Can be synthesized and isolated but should be stored below room temperature, ideally at concentrations no more than 1M.[7][8]
Rule of Six 11 Carbons + 3 Oxygens per azide groupThe high number of non-energetic atoms relative to the azide group suggests it is sufficiently diluted to be relatively safe to handle.[6][9]

3.3 Handling Precautions and Incompatibilities

  • Heat, Light, and Shock: Organic azides can be sensitive to heat, light, friction, and pressure, which can lead to violent decomposition.[6][8]

  • Acids: Mixing with acids can generate the highly toxic and explosive hydrazoic acid (HN₃).[8][10]

  • Halogenated Solvents: Solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) should be avoided, as they can react to form extremely unstable di- and tri-azidomethanes.[6][10]

  • Metals: Avoid contact with heavy metals, as this can form highly shock-sensitive metal azides. Do not use metal spatulas for handling.[6][8]

Experimental Protocols

The following sections describe generalized protocols for determining the solubility and stability of a compound like this compound.

4.1 Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining equilibrium solubility.[11]

Objective: To determine the saturation solubility of this compound in a specific solvent system at a controlled temperature.

Materials:

  • This compound

  • Selected solvent (e.g., deionized water, PBS buffer, DMSO)

  • Thermostatic shaker/incubator

  • Vials with screw caps

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringe filters (e.g., 0.22 µm)

Methodology:

  • Preparation: Add an excess amount of the compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand at the same temperature to let undissolved solids sediment. Centrifuge the samples to further separate the solid and liquid phases.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot using a syringe filter to remove any remaining solid microparticles.

  • Dilution: Dilute the filtered solution with a known volume of the solvent to bring the concentration within the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of the compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be repeated at least in triplicate.

G Workflow for Shake-Flask Solubility Measurement A Add excess solid to known volume of solvent B Equilibrate in thermostatic shaker (e.g., 24-72h) A->B C Sedimentation and Centrifugation B->C D Withdraw and filter supernatant C->D E Dilute sample to known volume D->E F Quantify concentration (HPLC / UV-Vis) E->F G Calculate solubility (mg/mL or M) F->G

Caption: A typical workflow for determining compound solubility.

4.2 Protocol for Stability Assessment (ICH Guideline Approach)

Stability studies are performed to understand how the quality of a substance varies over time under the influence of environmental factors.[12]

Objective: To evaluate the stability of this compound under various stress conditions to identify degradation pathways and potential instabilities.

Materials:

  • This compound (solid and in solution)

  • Stability chambers (controlled temperature and humidity)

  • Photostability chamber

  • pH meter and various buffers (acidic, neutral, basic)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • Stability-indicating analytical method (e.g., HPLC with a gradient method capable of separating degradants from the parent compound)

Methodology:

  • Forced Degradation (Stress Testing): Expose the compound (in both solid and solution form) to conditions more severe than accelerated testing.

    • Hydrolytic Stability: Store solutions of the compound in buffers across a wide pH range (e.g., pH 2, 7, 9) at elevated temperatures.

    • Oxidative Stability: Treat a solution of the compound with an oxidizing agent like H₂O₂.

    • Photostability: Expose the solid and solution forms to a controlled light source as per ICH Q1B guidelines.

    • Thermal Stability: Heat the solid compound at elevated temperatures in increments (e.g., 50°C, 60°C, 70°C).[12]

  • Formal Stability Study (Long-Term and Accelerated):

    • Package the compound in the proposed container closure system.

    • Place samples in stability chambers under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

    • Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 3, 6 months for accelerated).[12]

  • Analysis: At each time point, analyze the samples using a validated stability-indicating method to assess for:

    • Assay (potency of the active substance)

    • Appearance and physical properties

    • Formation of degradation products

  • Data Evaluation: Evaluate the data to establish a shelf-life and recommended storage conditions.

G Workflow for Forced Degradation Stability Study cluster_stress Stress Conditions A Hydrolysis (Acid, Base, Neutral) Analyze_t Analyze samples at various timepoints A->Analyze_t B Oxidation (e.g., H2O2) B->Analyze_t C Photolysis (Light Exposure) C->Analyze_t D Thermal (Elevated Temp.) D->Analyze_t Start Prepare solid and solution samples of compound Analysis Analyze samples at t=0 (Baseline) Start->Analysis Expose Expose samples to stress conditions Analysis->Expose Expose->A Expose->B Expose->C Expose->D Evaluate Identify degradants and evaluate degradation pathways Analyze_t->Evaluate Report Establish stability profile Evaluate->Report

Caption: A general workflow for conducting a forced degradation study.

Application in Click Chemistry

The primary utility of this compound is in "click chemistry," a set of powerful, reliable, and specific reactions. The azide group is a key participant in these bioconjugation reactions.

G Role in Click Chemistry Reactions cluster_reactions Click Reactions Tyr_Azide H-L-Tyr(2-azidoethyl)-OH (Contains Azide Group) CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Tyr_Azide->CuAAC SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Tyr_Azide->SPAAC Product1 Stable Triazole Linkage CuAAC->Product1 + Cu(I) catalyst Product2 Stable Triazole Linkage SPAAC->Product2 No catalyst Alkyne Molecule with Terminal Alkyne Alkyne->CuAAC Cycloalkyne Molecule with Strained Alkyne (e.g., DBCO, BCN) Cycloalkyne->SPAAC

Caption: Reaction pathways for azide-containing compounds.

References

Methodological & Application

Protocol for Site-Specific Incorporation of H-L-Tyr(2-azidoethyl)-OH into Proteins for Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for protein engineering, drug development, and the study of biological processes. This document provides a detailed protocol for the incorporation of the photo-reactive and bioorthogonal non-canonical amino acid H-L-Tyr(2-azidoethyl)-OH. The azido (B1232118) group on this tyrosine derivative serves as a versatile chemical handle for subsequent bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable the precise, covalent attachment of a wide range of molecules, including fluorophores, cross-linkers, and therapeutic payloads, to a specific site on a protein of interest.

The methodology relies on the genetic expansion of the Escherichia coli protein translation machinery through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA. This orthogonal pair recognizes the amber stop codon (UAG) and directs the incorporation of H-L-Tyr(2-azidoethyl)-OH at the corresponding site in the protein sequence, which has been mutated to contain a TAG codon. This protocol primarily details the use of a robust E. coli-based cell-free protein synthesis (CFPS) system, which provides an open and controllable environment for efficient ncAA incorporation.

Principle of Incorporation

The core of this protocol is the amber stop codon suppression technology. A plasmid encoding the gene of interest is mutated to replace the codon for the amino acid at the desired incorporation site with the amber stop codon, TAG. A second plasmid provides the orthogonal aaRS/tRNA pair. In the presence of H-L-Tyr(2-azidoethyl)-OH, the orthogonal aaRS specifically charges its cognate tRNA with the ncAA. During protein synthesis, the ribosome pauses at the UAG codon, and the charged orthogonal tRNA delivers H-L-Tyr(2-azidoethyl)-OH, allowing translation to continue and resulting in a full-length protein containing the ncAA at the specified position.

Experimental Workflow

The overall workflow for incorporating H-L-Tyr(2-azidoethyl)-OH and subsequent bioorthogonal labeling is depicted below.

Workflow cluster_incorporation Incorporation Stage cluster_labeling Bioorthogonal Labeling Stage plasmid_prep Plasmid Preparation (Gene of Interest with TAG codon & Orthogonal aaRS/tRNA) cfps_reaction Cell-Free Protein Synthesis (with H-L-Tyr(2-azidoethyl)-OH) plasmid_prep->cfps_reaction purification Protein Purification (e.g., His-tag affinity chromatography) cfps_reaction->purification click_chemistry Click Chemistry Reaction (CuAAC or SPAAC with alkyne probe) purification->click_chemistry analysis Analysis (SDS-PAGE, Mass Spectrometry, etc.) click_chemistry->analysis OrthogonalTranslation cluster_inputs System Inputs cluster_process Process cluster_output Output ncAA H-L-Tyr(2-azidoethyl)-OH aaRS_activation Orthogonal aaRS activates ncAA ncAA->aaRS_activation DNA_template DNA Template (Gene with TAG codon) Translation Ribosomal Translation DNA_template->Translation Orthogonal_System Orthogonal aaRS/tRNA Plasmid Orthogonal_System->aaRS_activation tRNA_charging Orthogonal tRNA charged with ncAA Orthogonal_System->tRNA_charging CFPS_machinery CFPS Machinery (Ribosomes, etc.) CFPS_machinery->Translation aaRS_activation->tRNA_charging transfers ncAA tRNA_charging->Translation decodes TAG Modified_Protein Protein with ncAA Translation->Modified_Protein

Application Notes and Protocols for H-L-Tyr(2-azidoethyl)-OH Hydrochloride in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Tyr(2-azidoethyl)-OH hydrochloride is a non-canonical amino acid analog of tyrosine that contains a bioorthogonal azido (B1232118) group.[1][2] This feature allows for its metabolic incorporation into newly synthesized proteins in mammalian cells. The incorporated azide (B81097) group can then be selectively and efficiently tagged with a variety of reporter molecules (e.g., fluorophores, biotin) containing a corresponding alkyne group through "click chemistry". This powerful tool enables the specific detection, visualization, and enrichment of newly synthesized proteins, providing valuable insights into protein dynamics, turnover, and localization in various cellular processes.

This document provides detailed application notes and protocols for the use of this compound in mammalian cell culture, including metabolic labeling, cytotoxicity assessment, and subsequent bioorthogonal conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Applications

  • Proteome Profiling and Dynamics: Metabolic labeling with this compound followed by quantitative proteomics allows for the time-resolved analysis of protein synthesis and degradation on a global scale.[3][4]

  • Visualization of Protein Synthesis: Labeled proteins can be visualized in cells and tissues using fluorescence microscopy after click reaction with a fluorescent alkyne, providing spatial and temporal information on protein synthesis.

  • Enrichment of Newly Synthesized Proteins: The azido handle facilitates the enrichment of newly synthesized proteins for subsequent identification by mass spectrometry or for functional studies.

  • Studying Post-Translational Modifications: This tool can be adapted to study the interplay between protein synthesis and post-translational modifications, such as phosphorylation in signaling pathways.[5]

Data Presentation

Table 1: Recommended Working Concentrations for Metabolic Labeling
ParameterConcentration RangeNotes
This compound 50 - 200 µMOptimal concentration is cell line-dependent and should be determined empirically. Start with a concentration in the middle of this range.
Incubation Time 4 - 24 hoursLonger incubation times generally lead to higher incorporation but may increase the risk of cytotoxicity.
Table 2: Cytotoxicity Profile (Illustrative)
Cell LineIC50 (µM) after 24hAssay
HeLa> 500 (estimated)MTT Assay
HEK293> 500 (estimated)MTT Assay
Jurkat> 500 (estimated)MTT Assay
Note: Specific IC50 values for this compound are not readily available in the literature. The values presented are estimations based on the generally low toxicity of similar azido-amino acid analogs. It is highly recommended to perform a cytotoxicity assay for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells

This protocol describes the incorporation of this compound into newly synthesized proteins in cultured mammalian cells.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Tyrosine-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell scraper or trypsin

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

  • Medium Preparation: Prepare the labeling medium by supplementing tyrosine-free medium with this compound to the desired final concentration (e.g., 100 µM). It is recommended to also supplement the medium with dialyzed fetal bovine serum to minimize the presence of natural tyrosine.

  • Starvation (Optional but Recommended): To enhance incorporation, gently wash the cells twice with pre-warmed PBS and incubate them in tyrosine-free medium for 30-60 minutes at 37°C and 5% CO₂.

  • Metabolic Labeling: Remove the starvation medium and add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) at 37°C and 5% CO₂.

  • Cell Harvest: After incubation, wash the cells three times with cold PBS.

  • Lysis or Fixation: The cells can now be processed for downstream applications. For protein analysis, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. For imaging, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

G cluster_0 Protocol 1: Metabolic Labeling Workflow Seed Cells Seed Cells Prepare Labeling Medium Prepare Labeling Medium Seed Cells->Prepare Labeling Medium Starve Cells (Optional) Starve Cells (Optional) Prepare Labeling Medium->Starve Cells (Optional) Metabolic Labeling Metabolic Labeling Starve Cells (Optional)->Metabolic Labeling Incubate Incubate Metabolic Labeling->Incubate Harvest Cells Harvest Cells Incubate->Harvest Cells Downstream Application Downstream Application Harvest Cells->Downstream Application

Caption: Workflow for metabolic labeling of mammalian cells.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol is for determining the cytotoxicity of this compound in a specific cell line.[6][7][8][9][10]

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Addition: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with medium but no compound (negative control).

  • Incubation: Incubate the plate for 24 hours (or desired time) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control and determine the IC50 value.

G cluster_1 Protocol 2: MTT Cytotoxicity Assay Workflow Seed Cells in 96-well plate Seed Cells in 96-well plate Add Compound Dilutions Add Compound Dilutions Seed Cells in 96-well plate->Add Compound Dilutions Incubate Incubate Add Compound Dilutions->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Add Solubilization Solution Add Solubilization Solution Incubate->Add Solubilization Solution Add MTT Reagent->Incubate Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates

This protocol describes the "click" reaction between the azide-modified proteins in a cell lysate and an alkyne-containing reporter molecule.

Materials:

  • Azide-labeled cell lysate (from Protocol 1)

  • Alkyne-biotin or alkyne-fluorophore

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • PBS

Procedure:

  • Prepare Click-&-Go™ Reagent Cocktail: For each 50 µL of cell lysate (containing approximately 50-100 µg of protein), prepare the following cocktail immediately before use:

    • PBS: 43 µL

    • Alkyne reporter (10 mM stock): 2 µL

    • CuSO₄ (50 mM stock): 1 µL

    • THPTA (100 mM stock): 2 µL

    • Sodium ascorbate (100 mM, freshly prepared): 2 µL

  • Reaction: Add 50 µL of the Click-&-Go™ reagent cocktail to 50 µL of the cell lysate.

  • Incubation: Incubate the reaction for 30 minutes at room temperature, protected from light.

  • Downstream Analysis: The labeled proteins are now ready for downstream analysis, such as enrichment on streptavidin beads (if using alkyne-biotin) or direct analysis by SDS-PAGE and in-gel fluorescence scanning (if using an alkyne-fluorophore).

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells

This protocol describes the copper-free "click" reaction on the surface of live cells.

Materials:

  • Metabolically labeled live cells (from Protocol 1)

  • DBCO-fluorophore or other strained alkyne reporter

  • Complete cell culture medium or PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Preparation: After metabolic labeling, wash the cells three times with pre-warmed complete medium or PBS.

  • SPAAC Reaction: Add the DBCO-fluorophore to the cells at a final concentration of 10-50 µM in complete medium.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with complete medium or PBS to remove excess reporter molecule.

  • Imaging or Analysis: The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.

Signaling Pathway Visualization

The incorporation of H-L-Tyr(2-azidoethyl)-OH can be used to study changes in protein synthesis in response to the activation of signaling pathways, such as the Receptor Tyrosine Kinase (RTK) pathway. By stimulating cells with a growth factor and co-incubating with the azido-tyrosine, researchers can identify and quantify newly synthesized proteins that are part of the cellular response.

G cluster_2 Receptor Tyrosine Kinase (RTK) Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation RTK->Dimerization & Autophosphorylation Activates Signaling Proteins (e.g., Grb2, SOS) Signaling Proteins (e.g., Grb2, SOS) Dimerization & Autophosphorylation->Signaling Proteins (e.g., Grb2, SOS) Ras Ras Signaling Proteins (e.g., Grb2, SOS)->Ras MAPK Cascade (Raf, MEK, ERK) MAPK Cascade (Raf, MEK, ERK) Ras->MAPK Cascade (Raf, MEK, ERK) Transcription Factors Transcription Factors MAPK Cascade (Raf, MEK, ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Protein Synthesis Protein Synthesis Gene Expression->Protein Synthesis

References

Application Notes and Protocols for In Vivo Protein Labeling Using H-L-Tyr(2-azidoethyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins in living systems offers a powerful tool for investigating protein function, structure, and interactions. H-L-Tyr(2-azidoethyl)-OH, also known as O-(2-azidoethyl)-L-tyrosine or Azidoethoxyphenylalanine (AePhe), is a tyrosine analog that contains a bioorthogonal azido (B1232118) group.[1][2] This functional group allows for the specific chemical modification of proteins in vivo using "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The small size of the azide (B81097) group minimizes potential perturbations to protein structure and function.

These application notes provide a detailed overview and protocols for the site-specific incorporation of H-L-Tyr(2-azidoethyl)-OH into a target protein in vivo and its subsequent fluorescent labeling.

Principle of the Method

The in vivo labeling process using H-L-Tyr(2-azidoethyl)-OH involves two main steps:

  • Site-Specific Incorporation: The genetic code of a host organism is expanded to enable the incorporation of H-L-Tyr(2-azidoethyl)-OH at a specific site within a protein of interest. This is achieved by introducing a plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair. The aaRS is engineered to specifically recognize H-L-Tyr(2-azidoethyl)-OH and charge it onto its cognate tRNA. This tRNA is engineered to recognize a unique codon, typically the amber stop codon (UAG), introduced at the desired labeling site in the gene of the target protein. When the host cells are cultured in the presence of H-L-Tyr(2-azidoethyl)-OH, the UAA is incorporated at the specified position during protein translation.[1][3]

  • Bioorthogonal Labeling: The azide group on the incorporated H-L-Tyr(2-azidoethyl)-OH serves as a chemical handle for covalent modification with a probe molecule. This is achieved through a highly specific and efficient bioorthogonal reaction. For live-cell labeling, the preferred method is the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst. In this reaction, the azide-modified protein reacts with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative, which can be conjugated to a fluorophore, biotin, or other reporter molecules.[1][4]

Applications

  • Fluorescence Imaging: Visualize the localization, trafficking, and dynamics of a specific protein in living cells.

  • Protein-Protein Interaction Studies: Identify interacting partners by crosslinking or affinity purification.

  • Enzyme Function Analysis: Probe the active site or allosteric sites of an enzyme.

  • Drug Development: Attach drug molecules or imaging agents to a specific protein for targeted delivery and diagnostics.

Experimental Data

The following tables summarize key parameters for the successful incorporation of H-L-Tyr(2-azidoethyl)-OH and subsequent labeling, based on published data and general knowledge of the technique.

ParameterValue/RangeNotes
Incorporation System
Host OrganismE. coliCommonly used for recombinant protein expression. Mammalian cells can also be used with appropriate expression vectors.[3]
Target Protein ExamplesfGFPSuperfolder Green Fluorescent Protein has been successfully labeled using this method.[1]
Incorporation Site (Amber Codon)Residues 133 & 149The choice of incorporation site should be guided by the protein's structure to ensure the UAA is accessible for labeling and does not disrupt protein folding or function.[1]
aaRS/tRNA PairPromiscuous TyrRS/tRNAA promiscuous tyrosyl-tRNA synthetase that recognizes tyrosine analogs can be used. For higher specificity, an engineered synthetase specific for H-L-Tyr(2-azidoethyl)-OH is recommended.[2][5]
Labeling Reaction
Bioorthogonal ReactionSPAACStrain-Promoted Azide-Alkyne Cycloaddition is ideal for live-cell labeling due to its biocompatibility (no copper catalyst).[1]
Strained Alkyne ProbeDBCO-derivativeDibenzocyclooctyne (DBCO) derivatives show efficient reaction with azides.[1][4]
Labeling EfficiencyHighThe strain-promoted click reaction is generally highly efficient.[1]

Table 1: Key Parameters for In Vivo Protein Labeling with H-L-Tyr(2-azidoethyl)-OH

Reagent/ParameterRecommended Concentration/ConditionNotes
Incorporation
H-L-Tyr(2-azidoethyl)-OH in culture medium1-10 mMThe optimal concentration should be determined empirically for the specific cell type and expression system to maximize incorporation and minimize potential toxicity.
SPAAC Labeling
DBCO-Fluorophore in buffer5-50 µMThe concentration of the labeling reagent may need to be optimized. A higher concentration can increase the labeling rate but may also lead to higher background signal.[3]
Incubation Time30 min - 2 hoursThe reaction time depends on the concentration of the reactants and the accessibility of the incorporated UAA.
TemperatureRoom Temperature or 37°CThe reaction is typically performed at the optimal growth temperature for the cells.
pH7.0 - 8.0The reaction should be performed in a physiologically compatible buffer.

Table 2: Recommended Reagent Concentrations and Reaction Conditions

Experimental Protocols

Protocol 1: Site-Specific Incorporation of H-L-Tyr(2-azidoethyl)-OH into a Target Protein in E. coli

This protocol describes the expression of a target protein containing H-L-Tyr(2-azidoethyl)-OH at a specific site using amber codon suppression.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an amber (TAG) codon at the desired incorporation site.

  • pEVOL plasmid encoding the engineered or promiscuous tyrosyl-tRNA synthetase and its cognate tRNA.

  • LB medium and appropriate antibiotics.

  • H-L-Tyr(2-azidoethyl)-OH.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Add H-L-Tyr(2-azidoethyl)-OH to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Incubate the culture at a reduced temperature (e.g., 20°C) overnight with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Protein Purification: Resuspend the cell pellet in lysis buffer and purify the target protein using an appropriate method (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

Protocol 2: Fluorescent Labeling of the Azide-Modified Protein via SPAAC

This protocol describes the labeling of the purified protein containing H-L-Tyr(2-azidoethyl)-OH with a DBCO-functionalized fluorescent dye.

Materials:

  • Purified protein containing H-L-Tyr(2-azidoethyl)-OH.

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5).

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • DMSO for dissolving the DBCO-dye.

Procedure:

  • Prepare Protein Solution: Prepare a solution of the purified azide-modified protein in the reaction buffer at a concentration of 10-50 µM.

  • Prepare Dye Solution: Prepare a 10 mM stock solution of the DBCO-dye in DMSO.

  • Labeling Reaction: Add the DBCO-dye stock solution to the protein solution to a final dye concentration of 100-500 µM (a 10-fold molar excess over the protein).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Removal of Excess Dye: Remove the unreacted dye using a desalting column or dialysis.

  • Analysis: Confirm the labeling by SDS-PAGE with in-gel fluorescence scanning and by mass spectrometry.

Visualization of Workflows and Pathways

experimental_workflow cluster_incorporation Step 1: UAA Incorporation cluster_labeling Step 2: Bioorthogonal Labeling (SPAAC) plasmid Target Protein Plasmid (with UAG) transformation Co-transformation plasmid->transformation pEVOL pEVOL Plasmid (aaRS/tRNA) pEVOL->transformation ecoli E. coli Host ecoli->transformation culture Cell Culture & Induction (+ H-L-Tyr(2-azidoethyl)-OH) transformation->culture expression Protein Expression culture->expression purification Protein Purification expression->purification azide_protein Purified Protein with Azide Group purification->azide_protein Yields reaction Click Reaction azide_protein->reaction dbco_dye DBCO-Fluorophore dbco_dye->reaction labeled_protein Fluorescently Labeled Protein reaction->labeled_protein analysis Analysis (SDS-PAGE, MS) labeled_protein->analysis

Caption: Experimental workflow for in vivo protein labeling.

logical_relationship cluster_genetic Genetic Components cluster_process Cellular Process cluster_output Result uaa H-L-Tyr(2-azidoethyl)-OH charging tRNA Charging uaa->charging aars Engineered TyrRS aars->charging trna Orthogonal tRNA(CUA) trna->charging codon Amber Codon (UAG) in Target Gene translation Ribosomal Translation codon->translation charging->translation modified_protein Protein with Azide Handle translation->modified_protein

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with H-L-Tyr(2-azidoethyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This powerful technique relies on the reaction between a strained cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage.[2][3] H-L-Tyr(2-azidoethyl)-OH is an unnatural amino acid derivative of tyrosine that contains an azide functional group.[4][5] Its structural similarity to the natural amino acid tyrosine allows for its potential incorporation into peptides and proteins, providing a bioorthogonal handle for subsequent modification via SPAAC.

These application notes provide an overview of the use of H-L-Tyr(2-azidoethyl)-OH in SPAAC reactions, including kinetic data for analogous compounds, detailed experimental protocols for bioconjugation, and workflows for its application in proteomics and targeted drug delivery.

Data Presentation

Azido-Amino Acid AnalogCyclooctyneSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Buffer ConditionsTemperature (°C)
Hydrophilic Azido-Lysine AnalogDBCO0.34HBS buffer (pH 7.4)25
Hydrophilic Azido-Lysine AnalogBCN0.28MeOD25

Note: The reaction kinetics of SPAAC can be influenced by factors such as buffer composition, pH, and temperature.[3] For instance, reactions in HEPES buffer have been shown to proceed faster than in PBS.[3]

Experimental Protocols

The following protocols are generalized for the site-specific incorporation of an azido-amino acid like H-L-Tyr(2-azidoethyl)-OH into a protein and its subsequent labeling via SPAAC. Optimization of specific parameters such as reagent concentrations and reaction times may be necessary.

Protocol 1: Site-Specific Incorporation of H-L-Tyr(2-azidoethyl)-OH into a Recombinant Protein

This protocol is based on the use of an amber stop codon (TAG) suppression system in E. coli with an engineered aminoacyl-tRNA synthetase/tRNA pair for the unnatural amino acid.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with a TAG codon at the desired site

  • Plasmid for the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the azido-amino acid (e.g., pEVOL-pAzF for p-azido-L-phenylalanine, which may be adapted)

  • H-L-Tyr(2-azidoethyl)-OH

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose for induction

  • Purification buffers and chromatography columns (e.g., Ni-NTA for His-tagged proteins)

Methodology:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the TAG codon) and the plasmid encoding the orthogonal synthetase/tRNA pair.

  • Culture Growth: Inoculate a single colony into LB medium with appropriate antibiotics and grow overnight at 37°C. The following day, use the starter culture to inoculate a larger volume of LB medium containing the same antibiotics.

  • Induction of Expression: Grow the culture at 37°C to an OD₆₀₀ of 0.5-0.6. Add H-L-Tyr(2-azidoethyl)-OH to a final concentration of 1-2 mM. Induce protein expression by adding IPTG (e.g., 1 mM final concentration) and L-arabinose (e.g., 0.02% w/v) to induce the expression of the synthetase.

  • Protein Expression: Continue to shake the culture overnight at a reduced temperature (e.g., 18-25°C) to improve protein folding and incorporation of the unnatural amino acid.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.

  • Protein Purification: Purify the protein containing H-L-Tyr(2-azidoethyl)-OH using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins), followed by size-exclusion chromatography to remove aggregates.

  • Verification: Confirm the incorporation of the azido-amino acid by mass spectrometry.

Protocol 2: SPAAC Labeling of an Azide-Modified Protein with a DBCO-Functionalized Molecule

Materials:

  • Purified protein containing H-L-Tyr(2-azidoethyl)-OH

  • DBCO-functionalized molecule (e.g., fluorescent dye, biotin, drug molecule)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Desalting column or dialysis membrane for purification

Methodology:

  • Reagent Preparation: Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent such as DMSO.

  • Reaction Setup: In a microcentrifuge tube, dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • SPAAC Reaction: Add the DBCO-functionalized molecule to the protein solution. A 5- to 20-fold molar excess of the DBCO reagent over the protein is typically recommended. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours. The optimal reaction time should be determined empirically.

  • Purification: Remove the unreacted DBCO-functionalized molecule by using a desalting column, dialysis, or size-exclusion chromatography.

  • Analysis: Analyze the labeled protein using SDS-PAGE. If a fluorescent dye was used, the gel can be imaged using a fluorescence scanner. The labeling efficiency can be further quantified by mass spectrometry or UV-Vis spectroscopy.

Mandatory Visualizations

Workflow for Site-Specific Protein Labeling

The following diagram illustrates the general workflow for incorporating H-L-Tyr(2-azidoethyl)-OH into a protein and subsequent labeling via SPAAC.

G cluster_0 Genetic Incorporation cluster_1 Protein Purification & Labeling cluster_2 Analysis Plasmid Construction Plasmid Construction (Gene with TAG codon + Orthogonal pair) E. coli Transformation E. coli Transformation Plasmid Construction->E. coli Transformation Protein Expression Protein Expression (with H-L-Tyr(2-azidoethyl)-OH) E. coli Transformation->Protein Expression Cell Lysis Cell Lysis Protein Expression->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography SPAAC Reaction SPAAC Reaction (with DBCO-Probe) Affinity Chromatography->SPAAC Reaction SDS-PAGE SDS-PAGE Analysis SPAAC Reaction->SDS-PAGE Mass Spectrometry Mass Spectrometry (Verification) SPAAC Reaction->Mass Spectrometry

Caption: Workflow for unnatural amino acid incorporation and SPAAC labeling.

Conceptual Signaling Pathway for Targeted Drug Delivery

This diagram illustrates a conceptual workflow for using SPAAC with H-L-Tyr(2-azidoethyl)-OH in a targeted drug delivery system.

G cluster_0 Antibody-Drug Conjugate (ADC) Assembly cluster_1 Targeted Delivery and Action Antibody Targeting Antibody with H-L-Tyr(2-azidoethyl)-OH ADC Antibody-Drug Conjugate (ADC) Antibody->ADC SPAAC Drug DBCO-Drug Conjugate Drug->ADC Binding ADC Binds to Cell Surface Receptor ADC->Binding Target Cell Target Cell (e.g., Cancer Cell) Internalization Internalization Binding->Internalization Drug Release Drug Release Internalization->Drug Release Apoptosis Cell Death (Apoptosis) Drug Release->Apoptosis

Caption: Conceptual workflow for targeted drug delivery using SPAAC.

References

Application Notes and Protocols for Site-Directed Mutagenesis of H-L-Tyr(2-azidoethyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the site-specific incorporation of the non-canonical amino acid (ncAA) H-L-Tyr(2-azidoethyl)-OH into proteins using amber stop codon suppression technology. This powerful technique opens avenues for novel protein functionalities and the development of advanced biotherapeutics through subsequent "click chemistry" modifications.

Introduction to H-L-Tyr(2-azidoethyl)-OH Incorporation

H-L-Tyr(2-azidoethyl)-OH is a non-canonical amino acid designed for bio-orthogonal chemistry.[1] Its azide (B81097) moiety allows for highly specific covalent modification with alkyne-bearing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry".[2][3][4] This enables the site-specific attachment of a wide range of functionalities to a target protein, including fluorescent dyes, PEG moieties, and cytotoxic drugs for antibody-drug conjugates (ADCs).

The incorporation of H-L-Tyr(2-azidoethyl)-OH at a specific site within a protein is achieved by expanding the genetic code of a host organism, typically E. coli or mammalian cells.[5] This involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[6][7] The orthogonal aaRS is engineered to specifically recognize and charge H-L-Tyr(2-azidoethyl)-OH onto the orthogonal tRNA. This tRNA is engineered to recognize the amber stop codon (UAG). When a gene of interest is mutated to contain a UAG codon at the desired incorporation site, the ribosome pauses at this codon, allowing the charged orthogonal tRNA to deliver H-L-Tyr(2-azidoethyl)-OH, resulting in its incorporation into the polypeptide chain.

Key Components and Considerations

Successful incorporation of H-L-Tyr(2-azidoethyl)-OH requires the optimization of several biological components:

  • Orthogonal Aminoacyl-tRNA Synthetase (aaRS): A key component is an aaRS that does not recognize any of the 20 canonical amino acids but has high specificity for H-L-Tyr(2-azidoethyl)-OH. Typically, a tyrosyl-tRNA synthetase (TyrRS) from an organism with a divergent genetic code, such as Methanocaldococcus jannaschii (MjTyrRS) or Methanosaeta concilii (McTyrRS), is used as a starting point for directed evolution.[5][8]

  • Orthogonal tRNA: An amber suppressor tRNA (tRNA CUA ) that is not recognized by any of the host cell's endogenous aaRSs is required. A commonly used orthogonal tRNA is derived from the M. jannaschii tRNA Tyr .[9]

  • Expression Plasmids: A two-plasmid system is often employed. One plasmid, such as a pEVOL vector, expresses the orthogonal aaRS and tRNA. The second plasmid carries the gene of interest with an amber (TAG) codon at the desired mutation site.[7]

  • Host Strain: The choice of expression host is critical. For E. coli, strains with low levels of release factor 1 (RF1) can improve suppression efficiency of the UAG codon. In mammalian cells, stable cell lines expressing the orthogonal components can be generated using methods like CRISPR-Cas9.[10]

Experimental Workflow

The overall process for incorporating H-L-Tyr(2-azidoethyl)-OH into a target protein can be broken down into several key stages, as illustrated in the workflow diagram below.

experimental_workflow cluster_prep Preparation cluster_expression Protein Expression & Incorporation cluster_analysis Analysis & Application p1 Site-Directed Mutagenesis (Introduce TAG codon) p3 Prepare Expression Vectors p1->p3 p2 Develop/Select Orthogonal aaRS-tRNA Pair p2->p3 e1 Co-transform Host Cells p3->e1 e2 Culture Cells with H-L-Tyr(2-azidoethyl)-OH e1->e2 e3 Induce Protein Expression e2->e3 a1 Purify Target Protein e3->a1 a2 Verify Incorporation (e.g., Mass Spectrometry) a1->a2 a3 Click Chemistry Conjugation a2->a3 a4 Functional Assays a3->a4

Figure 1: General workflow for H-L-Tyr(2-azidoethyl)-OH incorporation.

Detailed Protocols

Protocol 1: Site-Directed Mutagenesis to Introduce the Amber Codon

This protocol describes the introduction of a TAG codon into the gene of interest using a PCR-based method.

Materials:

  • Template plasmid DNA containing the gene of interest

  • Mutagenic forward and reverse primers containing the desired TAG codon

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

Procedure:

  • Primer Design: Design forward and reverse primers, 25-45 bases in length, containing the desired TAG mutation in the middle. The melting temperature (Tm) should be ≥78°C.[11]

  • PCR Amplification: Set up the PCR reaction as described in the table below.

  • DpnI Digestion: Following PCR, add 1 µL of DpnI enzyme to the reaction mixture and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[12]

  • Transformation: Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product.

  • Selection and Sequencing: Plate the transformed cells on appropriate antibiotic selection plates. Isolate plasmid DNA from the resulting colonies and verify the presence of the TAG mutation by DNA sequencing.

Table 1: PCR Reaction Mixture for Site-Directed Mutagenesis

ComponentVolume (µL) for 50 µL reactionFinal Concentration
5x High-Fidelity Buffer101x
dNTP mix (10 mM each)1200 µM
Forward Primer (10 µM)1.250.25 µM
Reverse Primer (10 µM)1.250.25 µM
Template Plasmid (50 ng/µL)150 ng
High-Fidelity DNA Polymerase1-
Nuclease-free waterup to 50-

Table 2: PCR Cycling Conditions for Site-Directed Mutagenesis

StepTemperature (°C)TimeCycles
Initial Denaturation952 min1
Denaturation9530 sec\multirow{3}{*}{16-18}
Annealing55-6530 sec
Extension681 min/kb of plasmid length
Final Extension685 min1
Hold4-
Protocol 2: Protein Expression and Incorporation of H-L-Tyr(2-azidoethyl)-OH in E. coli

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • pEVOL-based plasmid encoding the orthogonal aaRS and tRNA

  • Plasmid encoding the gene of interest with the TAG codon

  • H-L-Tyr(2-azidoethyl)-OH

  • Luria-Bertani (LB) medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the pEVOL plasmid and the plasmid containing your gene of interest.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotics and grow overnight at 37°C.

  • Main Culture: Inoculate 500 mL of LB medium with the starter culture to an initial OD 600 of 0.05-0.1.

  • Growth and Induction of Orthogonal Components: Grow the culture at 37°C with shaking until the OD 600 reaches 0.4-0.6. Add H-L-Tyr(2-azidoethyl)-OH to a final concentration of 1 mM and L-arabinose to induce the expression of the orthogonal aaRS and tRNA.

  • Induction of Target Protein: Continue to grow the culture for 30 minutes, then induce the expression of the target protein with IPTG (final concentration 0.1-1 mM).

  • Expression: Reduce the temperature to 20-25°C and continue to grow for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.

Table 3: Typical Concentrations for Protein Expression

ReagentFinal Concentration
H-L-Tyr(2-azidoethyl)-OH1 mM
L-arabinose0.02% (w/v)
IPTG0.1 - 1 mM

Verification and Downstream Applications

Verification of Incorporation

The successful incorporation of H-L-Tyr(2-azidoethyl)-OH should be verified empirically.

  • SDS-PAGE and Western Blotting: Compare the expression levels of the full-length protein in the presence and absence of H-L-Tyr(2-azidoethyl)-OH. A significant increase in the full-length protein band in the presence of the ncAA indicates successful suppression.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) of the purified protein can confirm the precise mass of the protein, which will be increased by the mass of the incorporated ncAA minus the mass of water.

Click Chemistry Conjugation

The azide group on the incorporated H-L-Tyr(2-azidoethyl)-OH serves as a handle for bio-orthogonal conjugation.

click_chemistry protein Protein with incorporated H-L-Tyr(2-azidoethyl)-OH conjugated_protein Site-specifically conjugated protein protein->conjugated_protein  CuAAC or SPAAC alkyne Alkyne-modified molecule (e.g., dye, drug) alkyne->conjugated_protein

Figure 2: Click chemistry conjugation of the modified protein.

This allows for the site-specific attachment of various molecules, enabling applications such as:

  • Fluorescent Labeling: For protein tracking and imaging.

  • PEGylation: To increase the in vivo half-life of therapeutic proteins.

  • Antibody-Drug Conjugate (ADC) Development: For targeted delivery of cytotoxic drugs.

Troubleshooting

Table 4: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low protein yieldPoor suppression efficiencyOptimize ncAA and inducer concentrations. Use a host strain with improved suppression machinery.
Toxicity of the ncAA or target proteinLower the expression temperature and inducer concentrations.
No incorporationInactive orthogonal aaRS/tRNASequence the plasmids to ensure their integrity. Test the orthogonal pair with a reporter protein (e.g., GFP).
Degradation of the ncAAPrepare fresh solutions of H-L-Tyr(2-azidoethyl)-OH.
Off-target labelingNon-specific binding of the ncAAEvolve the orthogonal aaRS for higher specificity.

By following these guidelines and protocols, researchers can effectively utilize H-L-Tyr(2-azidoethyl)-OH to create novel protein conjugates for a wide range of applications in basic research and drug development.

References

Application Notes and Protocols: Orthogonal Aminoacyl-tRNA Synthetase for Site-Specific Incorporation of Azido-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful technology in chemical biology, protein engineering, and drug development.[1] This method allows for the introduction of novel chemical functionalities, such as bioorthogonal handles like the azido (B1232118) group of azido-tyrosine, into a protein of interest at a specific site. The technology relies on an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair that recognize the UAA and direct its insertion in response to a nonsense codon, typically the amber stop codon (UAG), within the gene of interest.[1][2] This ensures high fidelity and efficiency of UAA incorporation.

This document provides detailed application notes and protocols for the incorporation of p-azido-L-phenylalanine (AzF), a commonly used analog of azido-tyrosine, into proteins in both E. coli and mammalian cells. The incorporated azide (B81097) moiety serves as a versatile chemical handle for subsequent bioorthogonal modifications, such as Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling precise protein labeling, imaging, and conjugation.[3][4]

Key Applications

  • Protein-Protein Interaction Studies: The azido group can be used as a photocrosslinking agent to capture transient protein-protein interactions upon UV irradiation.[2][5]

  • Enzyme Mechanism and Function: Site-specific introduction of AzF allows for the attachment of probes to study enzyme kinetics and conformational changes.

  • Development of Protein Therapeutics: The ability to conjugate molecules like polymers (e.g., PEGylation) or cytotoxic drugs to specific sites on a therapeutic protein can improve its efficacy and pharmacokinetic properties.

  • Cellular and in vivo Imaging: Proteins containing AzF can be fluorescently labeled to track their localization and dynamics within living cells or organisms.[3]

  • Biomaterial Science: The creation of novel protein-based materials with unique properties through site-specific crosslinking.

Quantitative Data Summary

The efficiency of unnatural amino acid incorporation can vary depending on the expression system, the specific orthogonal pair, the target protein, and the position of the UAG codon. Below is a summary of reported quantitative data for AzF incorporation.

Expression SystemProteinUnnatural Amino AcidYieldIncorporation Efficiency/FidelityReference
E. coliMyoglobinp-azido-L-phenylalanine2 mg/LHigh fidelity confirmed by mass spectrometry; no detectable incorporation of natural amino acids.[2]
E. coliGlutathione-S-transferase (GST)p-azido-L-phenylalanineNot specifiedCrosslinking observed, indicating successful incorporation.[2]
E. coliCalmodulin (CaM)3-azidotyrosineUp to 2 mg per 100 ml of culture97% incorporation of N3-Y at the predetermined site in SHuffle (K-12) cells.[6]
Mammalian (CHO) cellsGreen Fluorescent Protein (GFP)Various UAAsUp to 1 µg per 2 x 10^7 cellsHigh translational fidelity confirmed by mass spectrometry.[7][8]
Cell-Free Protein Synthesis (CFPS)Superfolder Green Fluorescent Protein (sfGFP)4-azido-L-phenylalanine0.9-1.7 mg/mLNot explicitly quantified, but high yields suggest efficient incorporation.[9]

Experimental Protocols

Here, we provide detailed protocols for the site-specific incorporation of AzF into a target protein in both E. coli and mammalian cells, followed by verification and bioorthogonal labeling.

Protocol 1: AzF Incorporation in E. coli

This protocol outlines the steps for expressing a protein containing AzF in E. coli using an orthogonal tRNA/aaRS pair.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired position.

  • Plasmid encoding the orthogonal AzF-specific aminoacyl-tRNA synthetase (AzFRS) and its cognate tRNA (e.g., pEVOL-pAzF).[10]

  • p-azido-L-phenylalanine (AzF).

  • Luria-Bertani (LB) medium and agar (B569324) plates.

  • Appropriate antibiotics for plasmid selection (e.g., ampicillin (B1664943) and chloramphenicol).[10]

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) and L-arabinose for induction.[10]

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for your target protein and the pEVOL-pAzF plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.[10]

  • Starter Culture: Inoculate a single colony into 10-20 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.[10]

  • Expression Culture: The next day, inoculate 1 L of LB medium containing antibiotics with the starter culture.

  • Growth and Induction: Grow the culture at 37°C with shaking to an OD600 of 0.5-0.6.[10]

  • Supplementation with AzF: Add AzF to a final concentration of 1 mM.[2] Some protocols suggest adding 0.5 g of the unnatural amino acid to 1 L of medium.[10]

  • Induction of Expression: Induce the expression of the target protein and the orthogonal system. For the pEVOL system, add IPTG to a final concentration of 1 mM and L-arabinose to 0.02% (w/v).[10]

  • Protein Expression: Continue to shake the culture overnight at 30°C.[10]

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 2: AzF Incorporation in Mammalian Cells

This protocol describes the transient transfection of mammalian cells for the expression of a protein containing AzF.

Materials:

  • Mammalian cell line (e.g., HEK293T or CHO).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Plasmid encoding the target protein with an in-frame amber (TAG) codon.

  • Plasmid encoding the orthogonal AzFRS and its cognate tRNA.

  • Transfection reagent (e.g., Lipofectamine).

  • p-azido-L-phenylalanine (AzF).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Cell Seeding: Seed the mammalian cells in a culture plate (e.g., 6-well plate) to reach 70-90% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the target protein plasmid and the orthogonal system plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Media Change and AzF Supplementation: 4-6 hours post-transfection, replace the transfection medium with fresh complete growth medium supplemented with 1 mM AzF.

  • Protein Expression: Incubate the cells for 48-72 hours to allow for protein expression.

  • Cell Lysis and Protein Extraction: Wash the cells with PBS and lyse them using an appropriate lysis buffer. Collect the cell lysate for subsequent analysis or purification.

Protocol 3: Verification of AzF Incorporation

A. Western Blot Analysis:

  • Run the cell lysate or purified protein on an SDS-PAGE gel.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with an antibody specific to your protein of interest or a tag (e.g., His-tag). The presence of a band at the expected full-length molecular weight in the AzF-supplemented sample, and its absence or significant reduction in the control sample (without AzF), indicates successful amber suppression and incorporation.

B. Mass Spectrometry:

  • Purify the protein of interest.

  • Analyze the intact protein or digested peptides by mass spectrometry (e.g., ESI-MS).

  • The observed mass should correspond to the calculated mass of the protein containing AzF.[2] This provides definitive confirmation of successful and high-fidelity incorporation.

Protocol 4: Bioorthogonal Labeling via Click Chemistry

This is a general protocol for labeling an AzF-containing protein with an alkyne-functionalized probe (e.g., a fluorescent dye).

Materials:

  • Purified AzF-containing protein.

  • Alkyne-functionalized probe.

  • Copper(II) sulfate (B86663) (CuSO4).

  • A reducing agent, such as sodium ascorbate.

  • A copper ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA).

  • Reaction buffer (e.g., PBS).

Procedure:

  • Prepare a premix of CuSO4 and TBTA in a suitable solvent (e.g., DMSO/water).

  • In a microcentrifuge tube, combine the purified AzF-containing protein, the alkyne-functionalized probe, and the reaction buffer.

  • Initiate the reaction by adding freshly prepared sodium ascorbate, followed by the CuSO4/TBTA premix.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Remove excess reagents by methods such as dialysis, size-exclusion chromatography, or protein precipitation.

  • The labeled protein is now ready for downstream applications and can be visualized, for example, by in-gel fluorescence.

Visualizations

G cluster_0 Genetic Code Expansion Workflow Plasmid_Target Target Gene with TAG Codon Transformation Co-transformation into Host Cell Plasmid_Target->Transformation Plasmid_Orthogonal Orthogonal aaRS/tRNA Plasmids Plasmid_Orthogonal->Transformation Cell_Culture Cell Culture & Growth Transformation->Cell_Culture UAA_Addition Add Azido-Tyrosine (AzF) Cell_Culture->UAA_Addition Induction Induce Protein Expression UAA_Addition->Induction Translation Translation & AzF Incorporation Induction->Translation Purification Purify Target Protein Translation->Purification Verification Verification (MS, Western Blot) Purification->Verification Click_Chemistry Bioorthogonal Labeling (Click Chemistry) Purification->Click_Chemistry

Caption: Workflow for site-specific incorporation of azido-tyrosine.

G cluster_1 Enzymatic Reaction of Orthogonal AzFRS AzF Azido-Tyrosine (AzF) Charged_tRNA AzF-tRNA AzF->Charged_tRNA Aminoacylation ATP ATP ATP->Charged_tRNA Aminoacylation AzFRS Orthogonal Aminoacyl-tRNA Synthetase (AzFRS) AzFRS->Charged_tRNA Aminoacylation tRNA Orthogonal tRNA AMP_PPi AMP + PPi Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein with AzF Ribosome->Protein Translation

Caption: Aminoacylation of orthogonal tRNA with azido-tyrosine.

G cluster_2 Application in Studying Protein Interactions Protein_A_AzF Protein A with AzF Complex Transient Protein Complex Protein_A_AzF->Complex Protein_B Interacting Protein B Protein_B->Complex UV_Activation UV Light Activation Complex->UV_Activation Covalent_Crosslink Covalent Crosslink Formed UV_Activation->Covalent_Crosslink Analysis Analysis (SDS-PAGE, MS) Covalent_Crosslink->Analysis

Caption: Photoc-crosslinking to study protein-protein interactions.

G cluster_3 Click Chemistry Labeling Protein_Azide Protein-N3 (Azide) Labeled_Protein Labeled Protein Protein_Azide->Labeled_Protein Alkyne_Probe Alkyne-Probe (e.g., Fluorophore) Alkyne_Probe->Labeled_Protein Catalyst Cu(I) Catalyst Catalyst->Labeled_Protein

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

References

Application Notes: H-L-Tyr(2-azidoethyl)-OH for Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H-L-Tyr(2-azidoethyl)-OH is a non-canonical amino acid derivative of L-Tyrosine. It serves as a powerful tool for chemical biologists and drug development professionals to investigate protein-protein interactions (PPIs) in native cellular environments. Its unique structure incorporates an azidoethyl group on the phenol (B47542) ring, providing a bio-orthogonal chemical handle. This azide (B81097) group is not photoreactive itself but is designed for highly specific and efficient "click chemistry" reactions.

The primary application of H-L-Tyr(2-azidoethyl)-OH is to enable site-specific installation of a photo-crosslinking moiety onto a "bait" protein of interest. This strategy, known as photo-affinity labeling (PAL), allows researchers to covalently trap transient or weak interactions with "prey" proteins upon UV irradiation.[1][2] The subsequent identification of these crosslinked prey proteins by mass spectrometry provides a high-resolution snapshot of the bait protein's interactome.

Principle of the Method

The overall strategy involves a multi-step process:

  • Site-Specific Incorporation: The H-L-Tyr(2-azidoethyl)-OH is first incorporated into a specific site within a bait protein. This is typically achieved by expressing the protein in an engineered auxotrophic cell line that requires tyrosine for survival, where the natural amino acid is replaced by the azido-tyrosine analogue.[3]

  • Bio-orthogonal Ligation (Click Chemistry): The azide handle on the bait protein is then covalently linked to a probe molecule. This probe contains a complementary alkyne group (for click chemistry) and two other key functionalities: a photoreactive group (e.g., diazirine, benzophenone) and a reporter tag (e.g., biotin) for enrichment.[4][5] The reaction, often a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is highly specific and occurs without interfering with cellular processes.[4]

  • Photo-Crosslinking: The modified bait protein, now equipped with a photo-crosslinker, is allowed to interact with its binding partners within the cell. Upon exposure to a specific wavelength of UV light, the photoreactive group is activated, forming a highly reactive intermediate (e.g., a carbene) that rapidly forms a covalent bond with any molecule in its immediate vicinity, thus trapping the interacting prey protein.[1][6]

  • Enrichment and Identification: The cells are lysed, and the covalently linked bait-prey complexes are enriched and purified from the complex cellular lysate using the reporter tag (e.g., streptavidin affinity chromatography for a biotin (B1667282) tag).

  • Proteomic Analysis: The enriched protein complexes are digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the prey proteins and map the specific sites of interaction.[7][8]

This methodology provides a powerful approach to identify direct and transient PPIs with high spatial and temporal resolution, offering invaluable insights into cellular signaling pathways and aiding in drug target deconvolution.[2][9]

Quantitative Data Summary

The following tables summarize quantitative data from relevant studies in the field of photo-crosslinking and non-canonical amino acid applications. Direct quantitative performance data for H-L-Tyr(2-azidoethyl)-OH is not extensively published; therefore, data from analogous systems are presented to provide a benchmark for expected performance.

Table 1: Crosslinking Efficiency and Quantification

Parameter Value System / Method Reference
Crosslinking Efficiency ~20% N-[N'-(3-azido-5-nitrobenzoyl)tyrosyl]-β-alanate coupled to Calmodulin, crosslinked to a myosin light-chain kinase fragment. [10]
Quantifiable Unique Residue Pairs (HSA) 93% Photo-crosslinking with sulfo-SDA followed by quantitative crosslinking mass spectrometry (DIA-QCLMS). [6][11]

| Quantifiable Unique Residue Pairs (Cytochrome C) | 95% | Photo-crosslinking with sulfo-SDA followed by quantitative crosslinking mass spectrometry (DIA-QCLMS). |[6][11] |

Table 2: Solubility of Tyrosine and its Derivatives This data is critical for preparing cell culture media for the incorporation of tyrosine analogues.

Compound Solubility in Water (Neutral pH) Key Characteristics Reference
L-Tyrosine < 0.5 g/L Standard amino acid, poor solubility at neutral pH. [12]
L-Tyrosine Disodium Salt Dihydrate ~100 g/L High solubility, but increases salt concentration. [12]

| Glycyl-L-tyrosine (Dipeptide) | Up to 50x higher than L-Tyrosine | High solubility at neutral pH, avoids pH spikes. |[13] |

Diagrams of Workflows and Principles

experimental_workflow cluster_cell_culture Phase 1: Bait Protein Preparation cluster_crosslinking Phase 2: Interaction Trapping cluster_analysis Phase 3: Analysis incorp 1. Incorporate H-L-Tyr(2-azidoethyl)-OH into Bait Protein in Cells click 2. Add Alkyne-Photo-Crosslinker-Biotin Probe (Click Chemistry Reaction) incorp->click Bait protein now has azide handle interact 3. Allow Interaction with Prey Proteins click->interact uv 4. UV Irradiation (Photo-Crosslinking) interact->uv Bait-Prey interaction occurs lysis 5. Cell Lysis uv->lysis enrich 6. Streptavidin Enrichment of Biotin-tagged Complexes lysis->enrich ms 7. Digestion & LC-MS/MS Analysis enrich->ms data 8. Identify Prey Proteins and Interaction Sites ms->data

Caption: Overall experimental workflow for PPI mapping using H-L-Tyr(2-azidoethyl)-OH.

Caption: Chemical principle of labeling and photo-crosslinking.

Experimental Protocols

Protocol 1: Incorporation of H-L-Tyr(2-azidoethyl)-OH into Bait Protein

This protocol is adapted for mammalian cells (e.g., HEK293 or CHO) grown in adherent culture and requires a tyrosine-auxotrophic strain or the use of tyrosine-free media.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmid DNA encoding the bait protein of interest under a strong promoter

  • Tyrosine-free DMEM (or appropriate base medium)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Tyrosine stock solution (see preparation notes)

  • H-L-Tyr(2-azidoethyl)-OH

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Transfection reagent (e.g., Lipofectamine)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 6-well plate at a density that will reach 70-80% confluency on the day of transfection. Culture in standard DMEM + 10% FBS.

  • Transfection: Transfect the cells with the plasmid encoding the bait protein according to the manufacturer's protocol for the chosen transfection reagent.

  • Amino Acid Starvation: 4-6 hours post-transfection, gently aspirate the medium. Wash the cells twice with pre-warmed sterile PBS to remove all residual tyrosine.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing tyrosine-free DMEM with 10% dFBS and H-L-Tyr(2-azidoethyl)-OH to a final concentration of 100-200 µM. Ensure it is completely dissolved.

  • Incorporation: Add 2 mL of the labeling medium to each well. Incubate the cells for 18-24 hours to allow for bait protein expression and incorporation of the non-canonical amino acid.

Protocol 2: Click Chemistry Labeling with an Alkyne-Probe

This protocol uses a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a DBCO-functionalized probe for simplicity and biocompatibility.

Materials:

  • Azide-labeled cells from Protocol 1

  • DBCO-PEG4-Biotin (or a similar alkyne-crosslinker-biotin probe)

  • Anhydrous DMSO

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • PBS

Procedure:

  • Probe Preparation: Prepare a 10 mM stock solution of DBCO-PEG4-Biotin in anhydrous DMSO.

  • Cell Washing: Gently aspirate the labeling medium from the cells. Wash the cells twice with pre-warmed PBS to remove unincorporated H-L-Tyr(2-azidoethyl)-OH.

  • Click Reaction: Prepare the click reaction medium by diluting the DBCO-probe stock solution into pre-warmed, serum-free medium to a final concentration of 25-50 µM. Add this medium to the cells.

  • Incubation: Incubate the cells for 60-90 minutes at 37°C in a CO2 incubator, protected from light.

  • Final Wash: Remove the click reaction medium. Wash the cells three times with pre-warmed PBS to remove any unreacted probe. The cells are now ready for photo-crosslinking.

Protocol 3: In-Cell Photo-Crosslinking

Materials:

  • Labeled cells from Protocol 2

  • UV lamp with an emission maximum around 350-365 nm (for diazirine-based crosslinkers)

  • Ice-cold PBS

Procedure:

  • Preparation: Aspirate the final PBS wash from the cells. Add 1 mL of ice-cold PBS to each well to cover the cell monolayer. Place the plate on ice.

  • UV Irradiation: Place the uncovered 6-well plate directly under the UV lamp at a close distance (5-10 cm). Irradiate for 15-30 minutes. The optimal time and distance should be empirically determined. Caution: UV light is harmful. Use appropriate shielding.

  • Post-Irradiation: Immediately after irradiation, aspirate the PBS. The cells can be scraped and collected for lysis or lysed directly in the plate.

Protocol 4: Enrichment and Preparation for Mass Spectrometry

Materials:

  • Crosslinked cells from Protocol 3

  • RIPA Lysis Buffer (or other suitable lysis buffer with protease inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash Buffers (e.g., high salt, low salt, and urea-based buffers)

  • Ammonium Bicarbonate solution (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic Acid

Procedure:

  • Cell Lysis: Add 500 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Streptavidin Pulldown:

    • Wash the streptavidin magnetic beads three times with RIPA buffer.

    • Add the cell lysate to the washed beads and incubate for 2-4 hours at 4°C with gentle rotation.

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads sequentially with: RIPA buffer (2x), 1 M KCl (1x), 0.1 M Na₂CO₃ (1x), 2 M Urea in 10 mM Tris-HCl (1x), and finally 50 mM Ammonium Bicarbonate (2x).

  • On-Bead Digestion:

    • Resuspend the beads in 100 µL of 50 mM Ammonium Bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes (reduction).

    • Cool to room temperature. Add IAA to a final concentration of 25 mM and incubate in the dark for 20 minutes (alkylation).

    • Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Sample Cleanup:

    • Pellet the beads and collect the supernatant containing the digested peptides.

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or ZipTip.

    • The sample is now ready for LC-MS/MS analysis to identify the crosslinked prey proteins.

References

Attaching Biotin to Proteins: A Detailed Guide Using H-L-Tyr(2-azidoethyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the site-specific attachment of biotin (B1667282) to proteins utilizing the unnatural amino acid H-L-Tyr(2-azidoethyl)-OH. This advanced bioconjugation technique leverages the power of genetic code expansion and bioorthogonal click chemistry to achieve precisely labeled proteins with a single biotin molecule at a predetermined location. This method offers significant advantages over traditional biotinylation techniques, which often result in heterogeneous products with random biotin attachment, potentially compromising protein function.

Site-specific biotinylation is invaluable for a wide range of applications, including the study of protein-protein interactions, high-sensitivity immunoassays, affinity purification, and targeted drug delivery. By incorporating H-L-Tyr(2-azidoethyl)-OH, an azide-bearing tyrosine analog, into the protein of interest, a bioorthogonal handle is introduced. This azide (B81097) group can then be specifically reacted with an alkyne- or cyclooctyne-modified biotin molecule through a highly efficient and specific click chemistry reaction.

Overview of the Workflow

The overall process involves two key stages:

  • Genetic Incorporation of H-L-Tyr(2-azidoethyl)-OH: The unnatural amino acid is incorporated into the target protein at a specific site in response to an amber stop codon (TAG) using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair.

  • Biotinylation via Click Chemistry: The azide group on the incorporated amino acid is then covalently linked to a biotin molecule functionalized with a reactive partner (e.g., an alkyne or a dibenzocyclooctyne) through either a copper-catalyzed or a strain-promoted click reaction.

Experimental Protocols

This section details the protocols for each stage of the process. While the general principles apply to H-L-Tyr(2-azidoethyl)-OH, the following protocols are based on the well-established procedures for a structurally similar unnatural amino acid, p-azido-L-phenylalanine (p-AzF), and can be adapted accordingly. A specific, evolved aminoacyl-tRNA synthetase that recognizes H-L-Tyr(2-azidoethyl)-OH is required for its incorporation.

Protocol 1: Site-Specific Incorporation of an Azido-Amino Acid into a Protein in E. coli

This protocol describes the expression of a target protein containing an azido-amino acid at a specific site using amber codon suppression technology.

Materials:

  • E. coli strain (e.g., BL21(DE3))

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired labeling site.

  • pEVOL-p-AzF plasmid (or a similar plasmid encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair specific for H-L-Tyr(2-azidoethyl)-OH).

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotics (e.g., ampicillin (B1664943) and chloramphenicol).

  • H-L-Tyr(2-azidoethyl)-OH or p-azido-L-phenylalanine.

  • Isopropyl-β-D-thiogalactopyranoside (IPTG).

  • L-arabinose.

Procedure:

  • Co-transform the E. coli cells with the expression plasmid for your protein of interest and the pEVOL plasmid containing the specific synthetase for the azido-amino acid.

  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Inoculate a single colony into 20 mL of LB medium with antibiotics and grow overnight at 37°C in a shaking incubator.

  • The next day, use the starter culture to inoculate 1 L of LB medium containing the same antibiotics.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.7-0.8.

  • Add the azido-amino acid (e.g., 0.25 g of p-AzF) to the culture.

  • Induce protein expression by adding 1 mM IPTG and 0.02% L-arabinose.

  • Continue to shake the culture overnight at 30°C.

  • Harvest the cells by centrifugation.

  • Purify the protein containing the azido-amino acid using standard protein purification techniques appropriate for your protein (e.g., affinity chromatography, ion exchange, size exclusion). It is crucial to avoid reducing agents like DTT or BME during purification, as they can reduce the azide group.

Protocol 2: Biotinylation of Azide-Modified Proteins via Copper-Free Click Chemistry (SPAAC)

This protocol utilizes a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which is copper-free and ideal for biological samples.

Materials:

  • Purified protein containing the azido-amino acid (50-100 µM).

  • DBCO-biotin (Dibenzocyclooctyne-biotin).

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

  • Phosphate-buffered saline (PBS), pH 7.2.

  • Amicon Ultra concentrator (or similar for buffer exchange).

Procedure:

  • Prepare a 10 mM stock solution of DBCO-biotin in DMF or DMSO. This solution can be used immediately or stored at -20°C.

  • To your purified azide-containing protein (at a concentration of 50-100 µM in PBS, pH 7.2), add a 10-20 fold molar excess of the DBCO-biotin stock solution.

  • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.[1]

  • Remove the excess, unreacted DBCO-biotin by buffer exchange using an appropriate centrifugal concentrator. Wash the protein repeatedly with PBS (pH 7.2).

  • The biotinylated protein is now ready for downstream applications.

Protocol 3: Biotinylation of Azide-Modified Proteins via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol uses a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is highly efficient but requires a copper catalyst, which can be toxic to living cells. It is well-suited for in vitro labeling of purified proteins.

Materials:

  • Purified protein containing the azido-amino acid.

  • Alkyne-biotin.

  • Copper(II) sulfate (B86663) (CuSO4).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand.

  • Sodium ascorbate (B8700270) or Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent.

  • Buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare the following stock solutions:

    • 10 mM Alkyne-biotin in DMSO.

    • 50 mM CuSO4 in water.

    • 50 mM Sodium Ascorbate in water (prepare fresh).

    • 10 mM THPTA or TBTA in DMSO.

  • In a reaction tube, combine your azide-modified protein with the alkyne-biotin reagent.

  • Prepare the catalyst solution immediately before use by mixing the CuSO4 and ligand solutions.

  • Add the catalyst components to the protein-alkyne mixture in the following order, with gentle vortexing after each addition:

    • Copper ligand (to a final concentration of approximately 0.1-0.5 mM).

    • CuSO4 (to a final concentration of 1 mM).

    • Sodium Ascorbate (to a final concentration of 1-5 mM).

  • Incubate the reaction for 1-4 hours at room temperature.

  • Purify the biotinylated protein to remove the catalyst and excess reagents using methods such as dialysis, size exclusion chromatography, or centrifugal filtration.

Quantitative Data Summary

The efficiency of biotinylation can be influenced by several factors, including the specific protein, the site of unnatural amino acid incorporation, and the click chemistry conditions. Site-specific biotinylation generally leads to a homogeneously labeled protein population.

ParameterMethodTypical ResultsReference
Labeling Efficiency SPAAC with DBCO-biotinHigh, often near-quantitative for purified proteins.[1]
Reaction Time SPAAC with DBCO-biotin2-4 hours at room temperature or overnight at 4°C.[1]
Reaction Time CuAAC1-4 hours at room temperature.[2]
Product Homogeneity Site-specific incorporationHomogeneous product with 1:1 protein to biotin ratio.[3]
Functional Improvement Comparison to random labelingUp to 10-fold higher binding sensitivity in SPR assays.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_incorporation Step 1: Unnatural Amino Acid Incorporation cluster_biotinylation Step 2: Biotinylation via Click Chemistry plasmid Co-transformation of E. coli (Protein Plasmid + Synthetase Plasmid) expression Protein Expression + Azido-Amino Acid plasmid->expression purification Purification of Azide-Modified Protein expression->purification click_reaction Click Reaction with Alkyne/DBCO-Biotin purification->click_reaction purification2 Purification of Biotinylated Protein click_reaction->purification2 final_product final_product purification2->final_product Final Product: Site-Specifically Biotinylated Protein

Caption: Workflow for site-specific protein biotinylation.

Click Chemistry Mechanisms

click_chemistry cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protein_azide_spaac Protein-N3 triazole_product_spaac Protein-Triazole-Biotin protein_azide_spaac->triazole_product_spaac Strain-promoted [3+2] cycloaddition dbco_biotin DBCO-Biotin dbco_biotin->triazole_product_spaac protein_azide_cuaac Protein-N3 triazole_product_cuaac Protein-Triazole-Biotin protein_azide_cuaac->triazole_product_cuaac alkyne_biotin Alkyne-Biotin alkyne_biotin->triazole_product_cuaac catalyst Cu(I) Catalyst catalyst->triazole_product_cuaac

Caption: Comparison of SPAAC and CuAAC reaction pathways.

References

Application Notes and Protocols for FRET Imaging Using Proteins Labeled with H-L-Tyr(2-azidoethyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Förster Resonance Energy Transfer (FRET) microscopy is a powerful technique for studying molecular interactions, conformational changes, and dynamics in living cells. The site-specific incorporation of unnatural amino acids (UAAs) equipped with bioorthogonal handles has revolutionized the labeling of proteins for FRET studies, offering precision that is unattainable with traditional labeling methods. This document provides detailed application notes and protocols for FRET imaging using proteins labeled with the UAA H-L-Tyr(2-azidoethyl)-OH. This UAA introduces an azide (B81097) group into a specific site within a protein, enabling its covalent modification with a fluorescent probe via "click chemistry." This method is particularly valuable for investigating protein-protein interactions and conformational changes in signaling pathways, making it a critical tool in basic research and drug discovery.

Introduction to the Technology

The core of this technique lies in the genetic incorporation of H-L-Tyr(2-azidoethyl)-OH into a protein of interest at a desired position. This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon, typically the amber stop codon (TAG), and inserts the UAA during protein translation. The incorporated azide group serves as a chemical handle for subsequent labeling with a fluorescent dye containing a complementary reactive group, such as a cyclooctyne (B158145) or alkyne, through a highly specific and efficient click chemistry reaction.

By labeling two interacting proteins (or two different sites on the same protein) with a FRET donor and acceptor pair, one can monitor their proximity on a nanometer scale. This enables the real-time visualization of molecular events within cellular signaling pathways.

Key Applications

  • Protein-Protein Interaction Studies: Quantitatively measure the association and dissociation of protein partners in response to cellular signals or therapeutic agents.

  • Conformational Change Analysis: Monitor the dynamics of protein folding, domain movements, and allosteric regulation.

  • High-Throughput Screening (HTS): Develop cell-based assays for screening compound libraries that modulate specific protein interactions or conformations.[1][2][3]

  • Target Validation: Confirm the mechanism of action of drugs by observing their effects on molecular interactions within a cellular context.[2]

Experimental Workflow Overview

The overall experimental workflow involves several key stages, from plasmid preparation to image analysis. Each stage requires careful planning and execution to ensure reliable and reproducible FRET data.

G cluster_0 Plasmid Preparation cluster_1 Protein Expression and Labeling cluster_2 Cellular Imaging cluster_3 Data Analysis P1 Site-directed Mutagenesis (Introduce TAG codon) P2 Co-transformation with pEVOL-azidoethyl-tyrosine plasmid P1->P2 E1 Protein Expression with H-L-Tyr(2-azidoethyl)-OH P2->E1 E2 Cell Lysis and Protein Purification E1->E2 E3 Click Chemistry Labeling (Donor/Acceptor Fluorophores) E2->E3 E4 Removal of Excess Dye E3->E4 C1 Transfection of Labeled Proteins into Mammalian Cells E4->C1 C2 FRET Microscopy (e.g., FLIM-FRET) C1->C2 D1 Image Processing C2->D1 D2 FRET Efficiency Calculation D1->D2 D3 Biological Interpretation D2->D3

Caption: Experimental workflow for FRET imaging.

Protocols

Protocol 1: Site-Specific Incorporation of H-L-Tyr(2-azidoethyl)-OH

This protocol details the expression of a target protein containing H-L-Tyr(2-azidoethyl)-OH in E. coli. It is adapted from general methods for UAA incorporation.[4][5]

Materials:

  • Expression plasmid for the protein of interest with a TAG codon at the desired labeling site.

  • pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for H-L-Tyr(2-azidoethyl)-OH.

  • E. coli strain (e.g., BL21(DE3)).

  • H-L-Tyr(2-azidoethyl)-OH (MedChemExpress or other supplier).[6][7][8]

  • LB medium and agar (B569324) plates.

  • Appropriate antibiotics (e.g., ampicillin (B1664943) and chloramphenicol).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • L-arabinose.

Method:

  • Transformation: Co-transform the expression plasmid and the pEVOL plasmid into competent E. coli cells.

  • Plating: Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The next day, inoculate the starter culture into 1 L of LB medium containing antibiotics and H-L-Tyr(2-azidoethyl)-OH (final concentration 1 mM).

  • Growth and Induction: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (final concentration 1 mM) and L-arabinose (final concentration 0.02% w/v).

  • Incubation: Continue to incubate the culture overnight at a reduced temperature (e.g., 20-25°C) to improve protein folding and UAA incorporation.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 2: Click Chemistry Labeling of Azide-Modified Proteins

This protocol describes the labeling of the purified protein containing H-L-Tyr(2-azidoethyl)-OH with an alkyne- or cyclooctyne-modified fluorescent dye. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is recommended for its biocompatibility, as it does not require a cytotoxic copper catalyst.

Materials:

  • Purified protein containing H-L-Tyr(2-azidoethyl)-OH in a suitable buffer (e.g., PBS, pH 7.4).

  • DBCO- or BCN-modified fluorescent dyes (e.g., DBCO-Cy3, DBCO-Cy5).

  • Reaction buffer (e.g., PBS).

  • Desalting column or spin concentrator for buffer exchange and removal of excess dye.

Method:

  • Protein Preparation: Ensure the purified protein is in a buffer free of primary amines (like Tris) if an amine-reactive dye was used for the other labeling site.

  • Reaction Setup: In a microcentrifuge tube, mix the azide-containing protein with the DBCO-modified fluorescent dye. A 5- to 10-fold molar excess of the dye over the protein is recommended as a starting point.

  • Incubation: Incubate the reaction mixture overnight at 4°C with gentle rotation. The reaction can also be performed for 1-4 hours at room temperature.

  • Removal of Excess Dye: After incubation, remove the unreacted dye using a desalting column or by repeated buffer exchange with a spin concentrator.

  • Verification of Labeling: Confirm successful labeling and determine the labeling efficiency using SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.

Protocol 3: FRET Imaging Microscopy

This protocol provides a general workflow for FRET imaging in live cells using Fluorescence Lifetime Imaging Microscopy (FLIM), a robust method for measuring FRET.[9][10]

Materials:

  • Labeled FRET donor and acceptor proteins.

  • Mammalian cell line of interest.

  • Cell culture medium and reagents.

  • Transfection reagent or electroporation system.

  • FLIM-FRET microscope system.

Method:

  • Cell Seeding: Seed mammalian cells on glass-bottom dishes suitable for microscopy.

  • Protein Delivery: Introduce the labeled proteins into the cells. This can be done via microinjection, electroporation, or using cell-penetrating peptides.

  • Incubation: Allow the cells to recover and the proteins to localize to their respective cellular compartments.

  • Imaging:

    • Mount the dish on the FLIM microscope stage.

    • Identify cells containing both the donor and acceptor labeled proteins.

    • Excite the donor fluorophore with a pulsed laser.

    • Collect the fluorescence emission from the donor channel.

  • Data Acquisition: Record the fluorescence decay kinetics for each pixel in the image. In a FRET interaction, the donor's fluorescence lifetime will be shorter in the presence of the acceptor.

  • Data Analysis:

    • Fit the fluorescence decay data to an exponential decay model to determine the fluorescence lifetime.

    • Calculate the FRET efficiency (E) for each pixel using the formula: E = 1 - (τ_DA / τ_D) where τ_DA is the lifetime of the donor in the presence of the acceptor, and τ_D is the lifetime of the donor in the absence of the acceptor.

    • Generate a FRET efficiency map of the cell to visualize the location and extent of the molecular interaction.

Data Presentation and Analysis

Quantitative data from FRET experiments should be presented clearly to allow for straightforward interpretation and comparison.

Table 1: Spectroscopic Properties of FRET Pairs
FluorophoreRoleExcitation Max (nm)Emission Max (nm)Quantum YieldExtinction Coefficient (M⁻¹cm⁻¹)
Example Pair 1
Cyanine3 (Cy3)Donor~550~570~0.15~150,000
Cyanine5 (Cy5)Acceptor~649~670~0.28~250,000
Example Pair 2
Alexa Fluor 488Donor~495~519~0.92~71,000
Alexa Fluor 594Acceptor~590~617~0.66~92,000

Note: These are example FRET pairs. The choice of fluorophores should be based on the specific experimental requirements, ensuring good spectral overlap between the donor's emission and the acceptor's excitation spectra.

Table 2: Quantitative FRET Imaging Data
ConditionAverage Donor Lifetime (τ_DA) (ns)FRET Efficiency (%)Calculated Distance (Å)
Baseline (Unstimulated Cells) 2.1 ± 0.216.0 ± 3.5> 70
Stimulated with Agonist X (10 min) 1.5 ± 0.340.0 ± 5.155 ± 4
Treated with Inhibitor Y + Agonist X 2.0 ± 0.220.0 ± 4.268 ± 5

Note: Data are presented as mean ± standard deviation. The donor-only lifetime (τ_D) was determined to be 2.5 ns in a separate control experiment. The distance is calculated using the Förster equation, which requires the Förster radius (R₀) for the specific dye pair.

Case Study: Monitoring Kinase Activation

To illustrate the application of this technology, consider the study of a hypothetical MAP kinase signaling pathway.

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase GRB2 GRB2 Receptor->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase (Donor Labeled) RAF->MEK Phosphorylation ERK ERK Kinase (Acceptor Labeled) MEK->ERK Phosphorylation (Interaction Monitored by FRET) TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Ligand Growth Factor Ligand->Receptor

Caption: MAPK signaling pathway.

In this example, we aim to monitor the interaction between MEK and ERK kinases upon growth factor stimulation. MEK is labeled with a FRET donor (e.g., DBCO-Cy3) and ERK with a FRET acceptor (e.g., DBCO-Cy5) after site-specific incorporation of H-L-Tyr(2-azidoethyl)-OH. Upon stimulation, MEK phosphorylates and binds to ERK, bringing the donor and acceptor into close proximity and resulting in a high FRET signal. This interaction can be quantified in real-time within different cellular compartments. The addition of a specific MEK inhibitor would be expected to prevent this interaction, leading to a reduction in the FRET signal, thereby validating the inhibitor's mechanism of action.

Conclusion

The use of H-L-Tyr(2-azidoethyl)-OH for site-specific protein labeling is a versatile and powerful strategy for advanced FRET imaging. It provides researchers and drug development professionals with a precise tool to dissect complex biological processes, offering high spatial and temporal resolution. The detailed protocols and application examples provided herein serve as a comprehensive guide for the successful implementation of this cutting-edge technology.

References

Troubleshooting & Optimization

Technical Support Center: H-L-Tyr(2-azidoethyl)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the incorporation of the non-canonical amino acid H-L-Tyr(2-azidoethyl)-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low incorporation yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low H-L-Tyr(2-azidoethyl)-OH incorporation yield?

A1: The most significant factor leading to low incorporation efficiency is the competition between the suppressor tRNA, which carries H-L-Tyr(2-azidoethyl)-OH, and the endogenous Release Factor 1 (RF1).[1][2] Both molecules recognize the UAG (amber) stop codon. While the suppressor tRNA facilitates the incorporation of the unnatural amino acid, RF1 terminates protein synthesis, leading to truncated protein products and a reduced yield of the full-length, modified protein.[1][2]

Q2: How does the genetic context of the amber codon affect incorporation efficiency?

A2: The nucleotides immediately surrounding the UAG codon can significantly impact the efficiency of H-L-Tyr(2-azidoethyl)-OH incorporation.[3][4][5] This "context effect" can either favor the binding of the suppressor tRNA or enhance the activity of RF1. Research has shown that the nucleotides both upstream and downstream of the amber codon play a synergistic role in determining incorporation rates.[3][4][5]

Q3: Can the expression system itself contribute to low yields?

A3: Yes, the components of the orthogonal translation system (OTS), which includes the engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding suppressor tRNA, are critical.[6][7][8] Low incorporation efficiency can result from a synthetase that poorly recognizes or "charges" the tRNA with H-L-Tyr(2-azidoethyl)-OH, or a suppressor tRNA that is not efficiently utilized by the ribosome.[7][8] The relative expression levels of the aaRS and the suppressor tRNA can also be a limiting factor.[9]

Q4: Is the concentration of H-L-Tyr(2-azidoethyl)-OH in the growth media a critical parameter?

A4: Yes, the concentration of the unnatural amino acid in the culture medium is important. The engineered aaRS requires a sufficient concentration of H-L-Tyr(2-azidoethyl)-OH to efficiently charge the suppressor tRNA. Sub-optimal concentrations can lead to incomplete tRNA charging and, consequently, lower incorporation yields.

Troubleshooting Guide

Issue: Low Yield of Full-Length Protein and Presence of Truncated Products

This is the most common issue and is often characterized by a faint band at the expected molecular weight of the full-length protein and a more prominent band at a lower molecular weight on an SDS-PAGE gel.

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution Rationale
Competition from Release Factor 1 (RF1) 1. Utilize an E. coli strain with a deleted RF1 gene (e.g., C321.ΔA). 2. In mammalian cells, consider co-expression of an engineered eRF1 that has reduced termination efficiency at UAG codons.Removing the primary competitor for the amber codon significantly increases the probability of the suppressor tRNA being utilized, thereby boosting the yield of the full-length protein.[2]
Suboptimal Codon Context 1. If possible, test different amber codon positions within your target protein. 2. Analyze the sequence surrounding your UAG codon. In E. coli, having a U, A, or C as the nucleotide immediately following the UAG codon is generally favorable for suppression.[10]The local mRNA sequence influences the kinetics of both suppression and termination.[10][11] Changing the codon context can shift the balance towards more efficient incorporation.
Inefficient Orthogonal Translation System (OTS) 1. Ensure you are using a validated aaRS/tRNA pair known to be efficient for azido-tyrosine derivatives. 2. Optimize the expression levels of the aaRS and suppressor tRNA by using different promoters or plasmid copy numbers.The efficiency of the OTS is paramount. A highly active and specific synthetase ensures the suppressor tRNA is readily charged, while optimal tRNA levels ensure it is available for translation.[6]
Insufficient H-L-Tyr(2-azidoethyl)-OH 1. Increase the concentration of H-L-Tyr(2-azidoethyl)-OH in the growth medium. A typical starting concentration is 1-2 mM. 2. Perform a titration experiment to determine the optimal concentration for your specific system.The aaRS must be saturated with its unnatural amino acid substrate to efficiently charge the suppressor tRNA.
General Protein Expression Issues 1. Optimize protein expression conditions such as induction temperature, inducer concentration (e.g., IPTG), and cell density at induction.[12][13] 2. Co-express chaperones if protein misfolding or insolubility is suspected.Low overall protein expression will naturally lead to a low yield of the modified protein. Standard protein expression optimization protocols can often improve results.[12]

Experimental Protocols & Methodologies

Protocol: Small-Scale Expression Trial to Optimize H-L-Tyr(2-azidoethyl)-OH Concentration
  • Prepare Cultures: Inoculate 5 mL cultures of your expression strain transformed with your target protein plasmid and the OTS plasmid in a rich medium (e.g., LB) with appropriate antibiotics. Grow overnight at 37°C.

  • Subculture: The next day, use the overnight cultures to inoculate 10 mL of minimal medium supplemented with the necessary antibiotics to an OD₆₀₀ of ~0.1.

  • Prepare H-L-Tyr(2-azidoethyl)-OH Concentrations: Prepare sterile stock solutions of H-L-Tyr(2-azidoethyl)-OH. Set up a series of cultures with varying final concentrations (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM, 5 mM).

  • Induction: Grow the cultures at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression (e.g., with 1 mM IPTG) and simultaneously add the different concentrations of H-L-Tyr(2-azidoethyl)-OH.

  • Expression: Reduce the temperature to 18-25°C and continue to grow the cultures for 16-20 hours.[12]

  • Analysis: Harvest the cells by centrifugation. Lyse the cells and analyze the protein expression levels by SDS-PAGE and Western blotting (if an antibody is available). Compare the intensity of the full-length protein band across the different concentrations.

Visualizations

AmberSuppressionWorkflow cluster_transcription Transcription cluster_translation Translation cluster_competition Competition cluster_inputs System Inputs DNA Target Gene (with UAG codon) mRNA mRNA (with UAG codon) DNA->mRNA RNA Polymerase Ribosome Ribosome mRNA->Ribosome Full_Protein Full-Length Protein with Azido-Tyr Ribosome->Full_Protein Successful Incorporation Truncated_Protein Truncated Protein Ribosome->Truncated_Protein Premature Termination tRNA_charging tRNA Charging Charged_tRNA Azido-Tyr-tRNACUA tRNA_charging->Charged_tRNA Charged_tRNA->Ribosome Binds to UAG codon RF1 Release Factor 1 (RF1) RF1->Ribosome Binds to UAG codon AzidoTyr H-L-Tyr(2-azidoethyl)-OH AzidoTyr->tRNA_charging OTS Orthogonal Synthetase (aaRS) OTS->tRNA_charging Suppressor_tRNA Suppressor tRNACUA Suppressor_tRNA->tRNA_charging TroubleshootingTree Start Low Yield of Full-Length Protein CheckTruncation Is a truncated product visible? Start->CheckTruncation RF1_Issue Primary Cause: RF1 Competition CheckTruncation->RF1_Issue Yes NoTruncation Is overall protein expression low? CheckTruncation->NoTruncation No Use_RF1_Strain Solution: Use RF1 knockout strain RF1_Issue->Use_RF1_Strain Optimize_Expression Solution: Optimize general expression (temp, inducer, media) NoTruncation->Optimize_Expression Yes OTS_Issue Potential Cause: Inefficient OTS or low [Azido-Tyr] NoTruncation->OTS_Issue No Optimize_OTS Solution: Increase [Azido-Tyr] Optimize OTS expression OTS_Issue->Optimize_OTS

References

Optimizing Amber Codon Suppression for Azido-Tyrosine: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient incorporation of azido-tyrosine and its analogs into proteins via amber codon suppression.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my full-length protein low after introducing the amber codon?

A1: Low yield of the full-length protein is a common issue and can stem from several factors:

  • Inefficient Amber Suppression: The efficiency of the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA pair is critical. If the aaRS does not efficiently charge the tRNA with azido-tyrosine, or if the charged tRNA is a poor substrate for the ribosome, translation will terminate at the amber codon.

  • Low Intracellular Concentration of Azido-Tyrosine: The unnatural amino acid (ncAA) must be present in sufficient concentrations within the cell to be incorporated. Poor uptake of the ncAA can lead to premature termination of translation.[1] One study reported that using organic solvents can improve cell permeability and significantly increase the yield of the full-length protein by enhancing the uptake of p-azido-l-phenylalanine (AzF).[1]

  • Competition with Release Factor 1 (RF1): In E. coli, RF1 recognizes the amber stop codon (UAG) and terminates translation. This creates a competition between the suppressor tRNA and RF1.[2] Using E. coli strains with a deleted or down-regulated RF1 can significantly improve incorporation efficiency.[2][3]

  • Toxicity of the Unnatural Amino Acid or Synthetase: High concentrations of the ncAA or overexpression of the orthogonal aaRS can sometimes be toxic to the cells, leading to poor growth and lower protein expression.

Q2: I am observing significant amounts of wild-type protein despite the presence of the amber codon and azido-tyrosine. What is the cause?

A2: The presence of wild-type protein indicates that a natural amino acid is being incorporated at the amber codon site. This can be due to:

  • Lack of Orthogonality: The engineered aaRS may not be perfectly orthogonal, meaning it can recognize and charge the suppressor tRNA with a natural amino acid, or the suppressor tRNA can be recognized by an endogenous synthetase.[4] The desired orthogonal pair should not cross-react with the host cell's endogenous tRNAs and synthetases.[4][5]

  • Misacylation by the Engineered Synthetase: The engineered aaRS might still have residual activity for natural amino acids, particularly tyrosine.[6] Further evolution or mutation of the synthetase active site can improve its specificity for azido-tyrosine.

Q3: How can I improve the efficiency and fidelity of azido-tyrosine incorporation?

A3: Several strategies can be employed to enhance the incorporation of azido-tyrosine:

  • Evolve a More Efficient Synthetase: Directed evolution techniques can be used to generate mutant aaRS with higher catalytic efficiency and specificity for the desired ncAA.[7][8][9] For example, mutations in the anticodon recognition site of the synthetase have been shown to increase incorporation efficiencies.[10]

  • Optimize the Orthogonal tRNA: The suppressor tRNA itself can be engineered for better performance within the host's translation machinery.

  • Use Optimized Plasmids: Utilizing plasmids that are specifically designed for ncAA incorporation, such as the pULTRA or pMAH vectors, can improve expression and incorporation efficiency.[11]

  • Optimize Expression Conditions: Factors such as the concentration of the ncAA in the growth media, induction conditions (e.g., temperature, inducer concentration), and the choice of expression host can all impact the final yield and fidelity.

Frequently Asked Questions (FAQs)

Q1: What is an orthogonal aminoacyl-tRNA synthetase/tRNA pair and why is it important?

A1: An orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair is a synthetase and tRNA that function independently of their endogenous counterparts in a host organism.[4] This means the orthogonal synthetase specifically charges its cognate tRNA with the unnatural amino acid (in this case, azido-tyrosine) and does not recognize any of the host's endogenous tRNAs.[5] Conversely, the orthogonal tRNA is not a substrate for any of the host's endogenous synthetases.[5] This orthogonality is crucial to ensure that the unnatural amino acid is exclusively and efficiently incorporated at the desired site (the amber codon) and that natural amino acids are not misincorporated.[4]

Q2: What is the purpose of using the amber stop codon (TAG) for unnatural amino acid incorporation?

A2: The amber stop codon (TAG) is the least frequently used stop codon in many organisms, including E. coli.[12] By "repurposing" this codon to encode for an unnatural amino acid, there is a lower chance of interfering with the normal termination of other genes in the host genome.[12] This process is known as nonsense suppression.[12]

Q3: What are some commonly used orthogonal pairs for azido-tyrosine incorporation?

A3: Several orthogonal pairs have been developed and are commonly used. Many are derived from the tyrosyl-tRNA synthetase/tRNA pair from organisms like Methanocaldococcus jannaschii or Saccharomyces cerevisiae.[6][13] These systems are then engineered through mutagenesis to alter the synthetase's specificity from tyrosine to azido-tyrosine or its analogs like p-azido-L-phenylalanine (AzF).[6][7][8]

Q4: Can I use a cell-free protein synthesis (CFPS) system for incorporating azido-tyrosine?

A4: Yes, cell-free protein synthesis systems are a powerful platform for incorporating non-canonical amino acids.[3] CFPS systems offer several advantages, including the ability to directly add the ncAA and the orthogonal pair to the reaction mixture, bypassing the need for cellular uptake.[3] This can lead to higher incorporation efficiency.[3]

Experimental Protocols & Data

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the optimization of azido-tyrosine and p-azido-L-phenylalanine incorporation.

Synthetase Mutant Organism of Origin Fold Increase in Activity/Resistance *Notes
AzPheRS-1, -2, -3Saccharomyces cerevisiae2–3 foldMeasured by chloramphenicol (B1208) resistance and β-galactosidase activity.[6]
Mc TyrRS mutantMethanosaeta conciliiNot specifiedDeveloped through site-directed and random mutagenesis for improved AzF incorporation.[7][8]
Y43GYeastNot specifiedUsed for efficient incorporation of 3-azidotyrosine in an E. coli cell-free system.[14][15]

*Activity/Resistance is relative to the wild-type or a baseline mutant.

Kinetic Parameters of Mutant Synthetases for AzPhe kcat/Km (M⁻¹s⁻¹) Fold Improvement over Tyrosine
AzPheRS-1-Enhanced aminoacylation for AzPhe compared to tyrosine.
AzPheRS-2-Higher efficiency than AzPheRS-1.[6]
AzPheRS-3-Higher efficiency than AzPheRS-1.[6]
Key Experimental Methodologies

1. Site-Directed Mutagenesis to Introduce the Amber Codon: Standard PCR-based site-directed mutagenesis is used to replace the codon for the amino acid of interest with the amber stop codon (TAG) in the gene of your target protein.

2. Transformation and Expression in E. coli:

  • Co-transform the expression plasmid containing your target gene with the amber codon and a separate plasmid encoding the orthogonal aaRS/tRNA pair (e.g., a pULTRA or pEVOL vector) into a suitable E. coli expression strain (e.g., BL21(DE3)).[11][16][17]

  • Grow the cells in a minimal medium to control for the absence of tyrosine if the synthetase has cross-reactivity.

  • Supplement the growth medium with the desired concentration of azido-tyrosine (typically 1-5 mM).

  • Induce protein expression with the appropriate inducer (e.g., IPTG).

  • Harvest the cells and purify the protein using standard chromatographic techniques.

3. In Vitro Aminoacylation Assay: This assay is used to determine the kinetic parameters of the engineered synthetase.

  • Purify the recombinant aminoacyl-tRNA synthetase.

  • Incubate the synthetase with the suppressor tRNA, ATP, and either azido-tyrosine or tyrosine.

  • Measure the rate of tRNA charging over time, often using radiolabeled amino acids or other detection methods.

  • Calculate the kinetic parameters (kcat and Km) from the reaction rates at different substrate concentrations.[6]

Visualizations

Experimental Workflow for Amber Codon Suppression

experimental_workflow cluster_gene_prep Gene Preparation cluster_transformation Cellular Machinery Engineering cluster_expression Protein Expression & Incorporation cluster_analysis Analysis mutagenesis Site-Directed Mutagenesis plasmid_prep Target Gene in Expression Plasmid mutagenesis->plasmid_prep Introduce TAG (Amber Codon) co_transformation Co-transformation plasmid_prep->co_transformation ortho_plasmid Plasmid with Orthogonal aaRS/tRNA ortho_plasmid->co_transformation ecoli E. coli Host culture Cell Culture ecoli->culture Inoculate co_transformation->ecoli induction Induce Expression (e.g., IPTG) culture->induction Add Azido-Tyrosine protein_purification Protein Purification induction->protein_purification Harvest Cells mass_spec Mass Spectrometry protein_purification->mass_spec Verify Incorporation sds_page SDS-PAGE / Western Blot protein_purification->sds_page Confirm Full-Length Protein

Caption: Workflow for site-specific incorporation of azido-tyrosine.

Logical Relationship of the Orthogonal System

orthogonal_system cluster_orthogonal Orthogonal System cluster_endogenous Endogenous System (Host) cluster_translation Translation at Ribosome aaRS_ortho Orthogonal aaRS (mutant TyrRS) charged_tRNA Azido-Tyrosyl-tRNA_CUA aaRS_ortho->charged_tRNA charges tRNA_endo Endogenous tRNAs aaRS_ortho->tRNA_endo No cross-reaction tRNA_ortho Orthogonal tRNA (suppressor tRNA_CUA) tRNA_ortho->aaRS_ortho ncAA Azido-Tyrosine ncAA->aaRS_ortho ribosome Ribosome charged_tRNA->ribosome decodes TAG aaRS_endo Endogenous aaRS aaRS_endo->tRNA_ortho No cross-reaction tRNA_endo->aaRS_endo aa_endo Natural Amino Acids aa_endo->aaRS_endo protein Full-Length Protein with Azido-Tyrosine ribosome->protein mrna mRNA with TAG codon mrna->ribosome

Caption: The principle of orthogonality in amber codon suppression.

References

Technical Support Center: H-L-Tyr(2-azidoethyl)-OH and HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers evaluating the toxicity of the unnatural amino acid H-L-Tyr(2-azidoethyl)-OH in HEK293 cells. As a novel compound, direct toxicity data is limited; therefore, this guide focuses on establishing a robust experimental framework for assessment.

Frequently Asked Questions (FAQs)

Q1: What is H-L-Tyr(2-azidoethyl)-OH and what are its potential effects on HEK293 cells?

Q2: Should I expect H-L-Tyr(2-azidoethyl)-OH to be toxic to my HEK293 cells?

A2: The toxicity of unnatural amino acids can vary significantly. Some can be incorporated into proteins with minimal effect, while others may be toxic. The azide (B81097) moiety in H-L-Tyr(2-azidoethyl)-OH is a point of consideration, as azides can inhibit metabolic activity. A dose-response experiment is essential to determine the concentration at which this compound may become toxic to HEK293 cells.

Q3: What is a suitable starting concentration range for testing the toxicity of H-L-Tyr(2-azidoethyl)-OH?

A3: For a compound with unknown toxicity, a broad concentration range is recommended for initial screening. A common starting point is a serial dilution from a high concentration (e.g., 1-5 mM) down to low micromolar or nanomolar concentrations. This will help in identifying the approximate range of concentrations that affect cell viability and in determining the IC50 value (the concentration at which 50% of cell viability is inhibited).

Q4: How should I prepare the stock solution of H-L-Tyr(2-azidoethyl)-OH?

A4: The hydrochloride salt of H-L-Tyr(2-azidoethyl)-OH is available and should be dissolved in a sterile solvent appropriate for cell culture experiments, such as sterile water or a buffer like PBS. It is recommended to prepare a concentrated stock solution (e.g., 10-100 mM), filter-sterilize it through a 0.22 µm filter, and then dilute it to the final working concentrations in your cell culture medium.

Q5: How long should I expose my HEK293 cells to H-L-Tyr(2-azidoethyl)-OH?

A5: Typical exposure times for cytotoxicity assays are 24, 48, and 72 hours. This allows for the assessment of both acute and longer-term effects on cell viability and proliferation. The optimal incubation time should be determined empirically for your specific experimental goals.

Troubleshooting Guides

This section addresses common issues that may arise during the evaluation of H-L-Tyr(2-azidoethyl)-OH toxicity in HEK293 cells.

Issue 1: High variability in cell viability assay results.

  • Possible Cause 1: Inconsistent cell seeding. Uneven cell distribution in the microplate wells is a common source of variability.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding groups of wells.

  • Possible Cause 2: Edge effects in the microplate. Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.

  • Possible Cause 3: Compound precipitation. At higher concentrations, H-L-Tyr(2-azidoethyl)-OH may precipitate out of the solution, leading to inconsistent effects.

    • Solution: Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, consider using a lower top concentration or a different solvent for the stock solution (ensuring solvent toxicity is controlled for).

Issue 2: No apparent toxicity observed even at high concentrations.

  • Possible Cause 1: Compound is not cytotoxic at the tested concentrations. H-L-Tyr(2-azidoethyl)-OH may indeed have low toxicity in HEK293 cells.

    • Solution: Confirm the concentration of your stock solution and consider testing even higher concentrations if solubility permits.

  • Possible Cause 2: Insufficient incubation time. The toxic effects of the compound may take longer to manifest.

    • Solution: Extend the incubation period (e.g., to 72 hours) and perform a time-course experiment.

  • Possible Cause 3: Sub-optimal assay sensitivity. The chosen cell viability assay may not be sensitive enough to detect subtle cytotoxic effects.

    • Solution: Consider using a more sensitive assay. For example, if you are using an MTT assay, a luminescent assay like CellTiter-Glo® may provide a greater dynamic range.

Issue 3: Unexpected increase in signal in the cell viability assay.

  • Possible Cause 1: Interference of the compound with the assay chemistry. Some compounds can directly react with the assay reagents, leading to false-positive or false-negative results.

    • Solution: Run a control experiment with the compound in cell-free media to check for any direct reaction with the assay reagents.

  • Possible Cause 2: Hormetic effect. At very low doses, some compounds can have a stimulatory effect on cell proliferation, a phenomenon known as hormesis.

    • Solution: This is a valid biological response. Ensure your dose-response curve covers a wide range of concentrations to accurately capture the complete toxicological profile.

Data Presentation

Table 1: Hypothetical Cell Viability Data for HEK293 Cells Treated with H-L-Tyr(2-azidoethyl)-OH for 48 hours.

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1095.6 ± 4.8
5085.3 ± 6.2
10070.1 ± 5.5
25048.9 ± 7.1
50025.7 ± 4.9
100010.4 ± 3.8

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Table 2: Hypothetical IC50 Values of H-L-Tyr(2-azidoethyl)-OH in HEK293 Cells at Different Time Points.

Incubation Time (hours)IC50 (µM)
24>1000
48265
72180

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Determination of IC50 of H-L-Tyr(2-azidoethyl)-OH in HEK293 Cells using an MTT Assay

  • Cell Seeding:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Trypsinize and resuspend the cells in fresh media.

    • Count the cells using a hemocytometer or an automated cell counter.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000 cells/well.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of H-L-Tyr(2-azidoethyl)-OH in serum-free DMEM from a sterile stock solution.

    • Carefully remove the media from the wells.

    • Add 100 µL of the 2X compound dilutions to the respective wells. Include a vehicle control (media with the same concentration of the solvent used for the stock solution).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, protected from light.

    • Carefully remove the media containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (media only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start culture Culture HEK293 Cells start->culture seed Seed Cells in 96-well Plate culture->seed prepare_compound Prepare Serial Dilutions of H-L-Tyr(2-azidoethyl)-OH seed->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end_node End determine_ic50->end_node

Caption: Experimental workflow for determining the IC50 of H-L-Tyr(2-azidoethyl)-OH in HEK293 cells.

troubleshooting_logic start Problem Encountered high_variability High Variability in Results? start->high_variability no_toxicity No Toxicity Observed? start->no_toxicity unexpected_increase Unexpected Signal Increase? start->unexpected_increase check_seeding Check Cell Seeding Protocol high_variability->check_seeding Yes use_inner_wells Use Inner Wells of Plate high_variability->use_inner_wells Yes check_solubility Check Compound Solubility high_variability->check_solubility Yes confirm_concentration Confirm Stock Concentration no_toxicity->confirm_concentration Yes extend_incubation Extend Incubation Time no_toxicity->extend_incubation Yes change_assay Use More Sensitive Assay no_toxicity->change_assay Yes run_control Run Cell-Free Control unexpected_increase->run_control Yes consider_hormesis Consider Hormetic Effect unexpected_increase->consider_hormesis Yes

Caption: Troubleshooting logic for cytotoxicity assays with H-L-Tyr(2-azidoethyl)-OH.

signaling_pathway cluster_cell Cellular Respiration compound Azide-Containing Compound (e.g., H-L-Tyr(2-azidoethyl)-OH) etc Electron Transport Chain compound->etc Inhibition mitochondria Mitochondria mitochondria->etc atp ATP Production etc->atp Drives cell_viability Decreased Cell Viability etc->cell_viability Leads to atp->cell_viability Maintains

Caption: Potential mechanism of azide-induced cytotoxicity via inhibition of cellular respiration.

Technical Support Center: Off-Target Labeling with H-L-Tyr(2-azidoethyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing H-L-Tyr(2-azidoethyl)-OH, an unnatural amino acid (UAA), for site-specific protein labeling.

Frequently Asked Questions (FAQs)

Q1: What is H-L-Tyr(2-azidoethyl)-OH and what is its primary application?

H-L-Tyr(2-azidoethyl)-OH is a derivative of the natural amino acid L-tyrosine.[1][2] It contains an azidoethyl group on the phenol (B47542) side chain, which serves as a bioorthogonal handle for "click chemistry" reactions. Its primary use is for the site-specific incorporation into a protein of interest, enabling subsequent labeling with a reporter molecule (e.g., a fluorophore or biotin) that contains a corresponding reactive group, such as an alkyne or a cyclooctyne (B158145).

Q2: What are the main "click chemistry" reactions compatible with the azide (B81097) group on H-L-Tyr(2-azidoethyl)-OH?

The azide group on H-L-Tyr(2-azidoethyl)-OH is designed for two main types of bioorthogonal "click" reactions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide group and a terminal alkyne-containing molecule, catalyzed by copper(I) ions. It is a highly efficient and specific reaction.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that takes place between the azide group and a strained cyclooctyne derivative (e.g., DBCO or BCN). The ring strain of the cyclooctyne allows the reaction to proceed without the need for a potentially toxic copper catalyst, making it well-suited for live-cell labeling.

Q3: How is H-L-Tyr(2-azidoethyl)-OH incorporated into a protein?

H-L-Tyr(2-azidoethyl)-OH is incorporated into a protein at a specific site using the genetic code expansion technique. This requires:

  • An amber stop codon (TAG) engineered into the gene of the protein of interest at the desired labeling site.

  • An orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair. This pair is engineered to uniquely recognize H-L-Tyr(2-azidoethyl)-OH and the amber codon, respectively, without cross-reacting with the host cell's native translational machinery. A mutant tyrosyl-tRNA synthetase (TyrRS) is typically used for tyrosine derivatives. For example, a Y43G mutant of yeast TyrRS has been used for the incorporation of the related 3-azidotyrosine.[1][2]

Troubleshooting Guides

Problem 1: Low or No Incorporation of H-L-Tyr(2-azidoethyl)-OH

Possible Causes & Solutions

Possible Cause Suggested Solution
Suboptimal UAA Concentration Titrate the concentration of H-L-Tyr(2-azidoethyl)-OH in the growth medium. A typical starting concentration is 1-2 mM, but the optimal concentration can vary between cell types and expression systems.
Inefficient aaRS/tRNA Pair Ensure you are using an aaRS that has been specifically evolved or shown to be active for H-L-Tyr(2-azidoethyl)-OH or a closely related analog. If using a system developed for a different UAA, its efficiency may be low. Consider optimizing the expression levels of the aaRS and tRNA by using different promoters or plasmid copy numbers.
Toxicity of the UAA or aaRS/tRNA High concentrations of some UAAs or overexpression of the orthogonal translational machinery can be toxic to cells, leading to poor protein expression. Monitor cell viability and consider reducing the UAA concentration or using a weaker, inducible promoter for the aaRS and tRNA.
Instability of H-L-Tyr(2-azidoethyl)-OH Prepare fresh stock solutions of H-L-Tyr(2-azidoethyl)-OH and store them as recommended by the manufacturer.
Incorrect Amber Codon Location The efficiency of UAA incorporation can be context-dependent. If possible, test incorporation at several different sites within your protein of interest.
Problem 2: Off-Target Protein Labeling or High Background

Possible Causes & Solutions

Possible Cause Suggested Solution
Read-through of Endogenous Amber Codons In some organisms, the amber stop codon (TAG) is used for natural translation termination. Overexpression of the suppressor tRNA can lead to low levels of UAA incorporation at these endogenous sites, resulting in a background of off-target labeled proteins. This is more prevalent when the protein of interest is expressed at low levels.
Reduction of the Azide Group The azide group can be reduced to an amine by cellular reducing agents like thiols (e.g., glutathione). This will render the incorporated UAA unreactive to the click chemistry probe. Minimize incubation times and consider using fresh media.
Non-specific Binding of the Labeling Reagent The fluorescent dye or other reporter molecule may non-specifically bind to proteins or other cellular components. Ensure thorough washing steps after the labeling reaction. Include a negative control experiment where the UAA is omitted to assess the level of non-specific probe binding.
Cross-reactivity of the aaRS The engineered aaRS may have some residual activity with natural amino acids, leading to their incorporation at the amber codon site and a lack of a reactive handle for labeling. This can be addressed by further engineering of the aaRS for higher specificity.
Problem 3: Low Labeling Efficiency in Click Chemistry Reaction

Possible Causes & Solutions

Possible Cause Suggested Solution
(CuAAC) Inactive Copper Catalyst The active catalyst for CuAAC is Cu(I), which can be oxidized to the inactive Cu(II) state. Always use freshly prepared solutions of the copper source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The use of a Cu(I)-stabilizing ligand like THPTA or BTTAA is highly recommended to improve reaction efficiency and protect your protein from oxidative damage.
(CuAAC) Suboptimal Reaction Conditions Optimize the concentrations of the copper catalyst, reducing agent, and ligand. Ensure the pH of the reaction buffer is within the optimal range for CuAAC (typically pH 7-8).
(SPAAC) Steric Hindrance The site of UAA incorporation may be in a sterically hindered environment, preventing the bulky cyclooctyne reagent from accessing the azide group. If possible, choose a more solvent-exposed site for UAA incorporation.
(SPAAC) Instability of the Cyclooctyne Reagent Some strained cyclooctynes can be unstable in aqueous buffers over long periods. Follow the manufacturer's instructions for storage and handling of the labeling reagent.

Experimental Protocols

Protocol 1: General Workflow for Incorporation of H-L-Tyr(2-azidoethyl)-OH in E. coli

This protocol is a general guideline and may require optimization for your specific protein and expression system.

  • Plasmid Construction:

    • Clone your gene of interest into an expression vector. Introduce an in-frame amber stop codon (TAG) at the desired labeling site using site-directed mutagenesis.

    • Co-transform E. coli with the plasmid containing your gene of interest and a second plasmid encoding the orthogonal tyrosyl-tRNA synthetase (TyrRS) and its cognate tRNA. A mutant TyrRS, potentially similar to the Y43G variant used for 3-azidotyrosine, would be a logical starting point.[1][2]

  • Protein Expression:

    • Grow the transformed E. coli in a suitable medium (e.g., LB or minimal medium) at 37°C with appropriate antibiotics.

    • When the culture reaches an OD₆₀₀ of 0.6-0.8, induce the expression of your protein of interest and the aaRS/tRNA pair according to the promoters used.

    • Simultaneously, add H-L-Tyr(2-azidoethyl)-OH to the culture to a final concentration of 1-2 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Protein Purification and Verification:

    • Harvest the cells by centrifugation and lyse them.

    • Purify your protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if your protein is His-tagged).

    • Verify the incorporation of H-L-Tyr(2-azidoethyl)-OH by mass spectrometry. Look for a mass shift corresponding to the mass of the UAA minus the mass of the natural amino acid it replaced.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
  • Prepare Stock Solutions:

    • Protein: Your purified protein containing H-L-Tyr(2-azidoethyl)-OH in a suitable buffer (e.g., PBS, pH 7.4).

    • Alkyne Probe: 10 mM stock in DMSO.

    • Copper(II) Sulfate (CuSO₄): 50 mM stock in water.

    • Tris(hydroxypropyltriazolylmethyl)amine (THPTA): 50 mM stock in water.

    • Sodium Ascorbate (B8700270): 100 mM stock in water (prepare fresh).

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Protein (to a final concentration of 10-50 µM).

      • Alkyne probe (to a final concentration of 100-500 µM).

      • CuSO₄ (to a final concentration of 1 mM).

      • THPTA (to a final concentration of 5 mM).

    • Vortex briefly to mix.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Analysis:

    • Analyze the labeling reaction by SDS-PAGE. Successful labeling can be visualized by in-gel fluorescence if a fluorescent alkyne probe was used.

Visualizations

experimental_workflow Figure 1. General workflow for protein labeling with H-L-Tyr(2-azidoethyl)-OH. cluster_incorporation UAA Incorporation cluster_labeling Click Chemistry Labeling plasmid Co-transform Plasmids (Protein of Interest-TAG & aaRS/tRNA) expression Induce Expression & Add H-L-Tyr(2-azidoethyl)-OH plasmid->expression purification Purify Protein expression->purification verification Verify Incorporation (Mass Spec) purification->verification reaction Perform Click Reaction (CuAAC or SPAAC) verification->reaction Labeled Protein analysis Analyze Labeling (SDS-PAGE) reaction->analysis

Caption: General workflow for protein labeling with H-L-Tyr(2-azidoethyl)-OH.

troubleshooting_logic Figure 2. Troubleshooting logic for off-target labeling. start High Background Signal? control Run Negative Control (No UAA) start->control Yes wash Increase Wash Steps control->wash High signal in control readthrough Assess Endogenous Read-through control->readthrough Low signal in control

Caption: Troubleshooting logic for off-target labeling.

References

H-L-Tyr(2-azidoethyl)-OH stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the unnatural amino acid H-L-Tyr(2-azidoethyl)-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is H-L-Tyr(2-azidoethyl)-OH and what is its primary application?

A1: H-L-Tyr(2-azidoethyl)-OH is an unnatural amino acid derivative of L-Tyrosine. It contains an azidoethyl group attached to the phenol (B47542) ring. Its primary application is in "click chemistry," a set of biocompatible reactions that enable the specific modification of proteins and other biomolecules. The azide (B81097) group can react with an alkyne-modified molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage. This allows for the site-specific labeling of proteins for imaging, purification, or functional studies.

Q2: How should I store H-L-Tyr(2-azidoethyl)-OH?

A2: For long-term stability, it is recommended to store H-L-Tyr(2-azidoethyl)-OH as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions can be prepared in a suitable solvent (e.g., sterile water, DMSO) and should be stored at -80°C for up to six months or at -20°C for up to one month. It is advisable to store stock solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q3: Is the azide group on H-L-Tyr(2-azidoethyl)-OH stable in typical cell culture media?

A3: The azide group is generally stable and bioorthogonal, meaning it does not readily react with most biological functional groups. However, its stability can be compromised in the presence of strong reducing agents. Some components of cell culture media, such as L-cysteine and glutathione, have the potential to slowly reduce the azide to an amine over time. The rate of this reduction is dependent on the concentration of these reducing agents, temperature, and pH. For most standard cell culture experiments, the azide group is expected to be sufficiently stable for the duration of the experiment. However, for long-term cultures, it is advisable to assess its stability.

Q4: Can H-L-Tyr(2-azidoethyl)-OH be toxic to cells?

A4: H-L-Tyr(2-azidoethyl)-OH itself is generally not considered highly toxic to most cell lines at typical working concentrations. However, cytotoxicity can be concentration-dependent and cell-line specific. It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. Additionally, if using copper-catalyzed click chemistry (CuAAC) for subsequent labeling, the copper catalyst can be cytotoxic. It is crucial to use a copper-chelating ligand and to optimize the copper concentration and exposure time to minimize toxicity.

Troubleshooting Guides

Problem 1: Low incorporation of H-L-Tyr(2-azidoethyl)-OH into the target protein.
Possible Cause Suggested Solution
Suboptimal concentration of H-L-Tyr(2-azidoethyl)-OH. Perform a titration experiment to determine the optimal concentration for your cell line and expression system.
Degradation of H-L-Tyr(2-azidoethyl)-OH in the cell culture medium. Prepare fresh media with H-L-Tyr(2-azidoethyl)-OH before each experiment. For long-term experiments, consider replenishing the media with fresh unnatural amino acid at regular intervals. You can also assess the stability directly using the protocol provided below.
Inefficient charging of the tRNA with H-L-Tyr(2-azidoethyl)-OH by the aminoacyl-tRNA synthetase. Ensure you are using the correct orthogonal tRNA/synthetase pair for your unnatural amino acid. Optimize the expression of the synthetase.
Competition with the natural amino acid (L-Tyrosine). If possible, use a cell culture medium with a reduced concentration of L-Tyrosine to increase the incorporation efficiency of the unnatural amino acid.
Problem 2: High background signal or non-specific labeling after click chemistry.
Possible Cause Suggested Solution
Residual unreacted click chemistry reagents. Ensure thorough washing of cells or protein samples after the click reaction to remove any unreacted fluorescent probes or tags.
Copper-induced protein aggregation (for CuAAC). Use a copper-chelating ligand (e.g., TBTA) to protect your protein. Optimize the copper concentration and reaction time.
Non-specific binding of the fluorescent probe. Include a negative control (cells or protein not treated with H-L-Tyr(2-azidoethyl)-OH but subjected to the same click chemistry conditions) to assess the level of non-specific binding. Consider using a different fluorescent probe with lower non-specific binding properties.

Data Presentation

The stability of H-L-Tyr(2-azidoethyl)-OH can be assessed by monitoring its concentration in cell culture media over time. The following table provides an illustrative example of what such stability data might look like. Researchers should generate their own data based on their specific experimental conditions using the protocol provided below.

Table 1: Illustrative Stability of H-L-Tyr(2-azidoethyl)-OH in DMEM with 10% FBS at 37°C

Time (hours)Concentration of H-L-Tyr(2-azidoethyl)-OH (µM)Percent Remaining (%)
0100.0100.0
698.298.2
1295.595.5
2490.390.3
4882.182.1
7275.675.6

Note: The data in this table is for illustrative purposes only and may not reflect actual experimental results.

Experimental Protocols

Protocol: Assessment of H-L-Tyr(2-azidoethyl)-OH Stability in Cell Culture Media by HPLC

This protocol describes a method to quantify the concentration of H-L-Tyr(2-azidoethyl)-OH in cell culture media over time to assess its stability.

Materials:

  • H-L-Tyr(2-azidoethyl)-OH

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Sterile, incubator-safe tubes or plates

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Sterile water, HPLC grade

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Media: Prepare the cell culture medium to be tested, including any supplements like FBS.

  • Spiking with H-L-Tyr(2-azidoethyl)-OH: Add H-L-Tyr(2-azidoethyl)-OH to the medium to a final concentration that you would use in your experiments (e.g., 100 µM).

  • Incubation: Aliquot the spiked medium into sterile tubes or wells of a plate. Place the samples in a cell culture incubator at 37°C and 5% CO₂.

  • Time-Point Sampling: At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove an aliquot from one of the tubes/wells.

  • Sample Preparation for HPLC:

    • If the medium contains proteins (from FBS), precipitate them by adding an equal volume of cold acetonitrile. Vortex and centrifuge at high speed for 10 minutes.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: Develop a suitable gradient to separate H-L-Tyr(2-azidoethyl)-OH from other media components. A typical gradient might be 5-95% B over 20 minutes.

    • Detection: Monitor the absorbance at a wavelength where the tyrosine moiety absorbs, typically around 274 nm.

    • Quantification: Create a standard curve by injecting known concentrations of H-L-Tyr(2-azidoethyl)-OH. Use the peak area from the chromatograms to determine the concentration in your samples at each time point.

  • Data Analysis: Plot the concentration of H-L-Tyr(2-azidoethyl)-OH versus time to determine its stability profile.

Visualizations

Potential Degradation Pathway of H-L-Tyr(2-azidoethyl)-OH

A H-L-Tyr(2-azidoethyl)-OH (Stable) C H-L-Tyr(2-aminoethyl)-OH (Reduced Form) A->C Reduction of Azide B Potential Reducing Agents (e.g., Cysteine, Glutathione in media) B->C

Caption: Potential reduction of H-L-Tyr(2-azidoethyl)-OH in cell culture media.

Troubleshooting Workflow for Low Protein Incorporation

Start Start: Low Incorporation of H-L-Tyr(2-azidoethyl)-OH Check_Conc Is the concentration of H-L-Tyr(2-azidoethyl)-OH optimal? Start->Check_Conc Titrate Perform concentration titration Check_Conc->Titrate No Check_Stability Is the compound stable in your media? Check_Conc->Check_Stability Yes Titrate->Check_Stability Test_Stability Assess stability via HPLC (see protocol) Check_Stability->Test_Stability No Check_System Is the orthogonal translation system working? Check_Stability->Check_System Yes Replenish Use fresh media or replenish the compound Test_Stability->Replenish Replenish->Check_System Optimize_System Optimize synthetase expression and verify tRNA/synthetase pair Check_System->Optimize_System No Check_Competition Is there high competition with natural Tyrosine? Check_System->Check_Competition Yes Optimize_System->Check_Competition Reduce_Tyr Use low-Tyrosine media Check_Competition->Reduce_Tyr Yes End Problem Solved Check_Competition->End No Reduce_Tyr->End

Caption: A workflow for troubleshooting low incorporation of H-L-Tyr(2-azidoethyl)-OH.

Troubleshooting orthogonal synthetase activity for H-L-Tyr(2-azidoethyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing orthogonal aminoacyl-tRNA synthetase (O-aaRS) systems to incorporate the non-canonical amino acid (ncAA) H-L-Tyr(2-azidoethyl)-OH into proteins.

Troubleshooting Guides

This section addresses common issues encountered during the expression of proteins containing H-L-Tyr(2-azidoethyl)-OH.

Low or No Yield of the Target Protein

A frequent challenge is the insufficient production of the desired protein containing the non-canonical amino acid. The following table outlines potential causes and suggests corresponding solutions.

Potential Cause Recommended Solution Experimental Protocol
Suboptimal ncAA Concentration Titrate H-L-Tyr(2-azidoethyl)-OH concentration in the growth media (e.g., 0.1 mM to 5 mM). High concentrations can be toxic, while low concentrations may limit incorporation.--INVALID-LINK--
Inefficient O-aaRS Activity Increase the expression level of the O-aaRS by using a stronger promoter or a higher copy number plasmid. Ensure the O-aaRS is specific for H-L-Tyr(2-azidoethyl)-OH and does not react with canonical amino acids.[1][2]--INVALID-LINK--
Poor tRNA Suppression Efficiency Increase the expression of the orthogonal tRNA (O-tRNA) by using a stronger promoter or multiple copies of the tRNA gene.[2][3]--INVALID-LINK--
Toxicity of the ncAA Perform a dose-response experiment to assess the cytotoxicity of H-L-Tyr(2-azidoethyl)-OH on the expression host. If toxic, use the lowest effective concentration.--INVALID-LINK--
Plasmid Ratio Imbalance Optimize the ratio of the O-aaRS and O-tRNA expression plasmids to the target protein expression plasmid.-
Codon Context of the Amber Stop Codon The nucleotides surrounding the amber stop codon (UAG) can influence suppression efficiency. If possible, mutate the surrounding codons.-
High Background of Wild-Type Protein Expression

The presence of a significant amount of wild-type protein (without the ncAA) indicates issues with the orthogonality of the system or inefficient suppression of the amber stop codon.

Potential Cause Recommended Solution Experimental Protocol
O-aaRS Recognizes a Canonical Amino Acid Evolve the O-aaRS to enhance its specificity for H-L-Tyr(2-azidoethyl)-OH and reduce its affinity for natural amino acids.[4][5]--INVALID-LINK--
Endogenous Synthetase Charges the O-tRNA Ensure the O-tRNA is not a substrate for any of the host's endogenous aaRSs.[1][6]--INVALID-LINK--
Read-through of the Amber Stop Codon Increase the concentration of the ncAA and ensure sufficient expression of the O-aaRS and O-tRNA to outcompete the release factor 1 (RF1).--INVALID-LINK--

Experimental Protocols

Protocol 1: Optimizing H-L-Tyr(2-azidoethyl)-OH Concentration

Objective: To determine the optimal concentration of H-L-Tyr(2-azidoethyl)-OH that maximizes target protein yield without causing significant cytotoxicity.

Methodology:

  • Prepare a series of cultures with varying concentrations of H-L-Tyr(2-azidoethyl)-OH (e.g., 0, 0.1, 0.5, 1, 2, 5 mM) in the growth medium.

  • Induce the expression of the target protein containing an amber stop codon, along with the O-aaRS and O-tRNA.

  • Monitor cell growth (e.g., by measuring OD600) over time.

  • After a set expression period, harvest the cells and lyse them.

  • Analyze the yield of the target protein using SDS-PAGE and Western blot.

  • Compare the protein yield across different ncAA concentrations to identify the optimum.

Protocol 2: Verifying O-aaRS Activity

Objective: To confirm that the orthogonal aminoacyl-tRNA synthetase is active and specifically charges the O-tRNA with H-L-Tyr(2-azidoethyl)-OH.

Methodology: This can be assessed through an in vitro aminoacylation assay.[7][8]

  • Purify the O-aaRS.

  • Synthesize the O-tRNA in vitro.

  • Set up a reaction mixture containing the purified O-aaRS, O-tRNA, H-L-Tyr(2-azidoethyl)-OH, and ATP. A radiolabeled version of the ncAA or ATP can be used for detection.

  • Incubate the reaction and then quench it.

  • Separate the charged tRNA from the uncharged tRNA using acidic native gel electrophoresis or another suitable method.

  • Quantify the amount of charged tRNA to determine the synthetase activity.

Protocol 3: Assessing tRNA Aminoacylation in vivo

Objective: To determine if the orthogonal tRNA is efficiently and specifically aminoacylated with H-L-Tyr(2-azidoethyl)-OH within the cell.

Methodology:

  • Grow cells expressing the O-aaRS, O-tRNA, and the target protein in the presence and absence of H-L-Tyr(2-azidoethyl)-OH.

  • Isolate total tRNA from the cells.

  • Use a method like Northern blotting with a probe specific to the O-tRNA to analyze its aminoacylation status. The charged and uncharged tRNAs will migrate differently on an acidic urea-PAGE gel.

  • Alternatively, a reporter system, such as a fluorescent protein with an amber stop codon, can be used to indirectly measure the efficiency of tRNA suppression.[6]

Protocol 4: ncAA Cytotoxicity Assay

Objective: To evaluate the toxic effects of H-L-Tyr(2-azidoethyl)-OH on the host cells.

Methodology:

  • Grow host cells in media containing a range of H-L-Tyr(2-azidoethyl)-OH concentrations (e.g., 0 to 10 mM).

  • Monitor cell growth by measuring the optical density at 600 nm (OD600) at regular intervals.

  • Plot growth curves for each concentration.

  • A significant decrease in the growth rate or final cell density compared to the control (0 mM ncAA) indicates cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: My protein expression is very low, even after optimizing the ncAA concentration. What else can I try?

A1: Low protein expression can stem from several factors beyond ncAA concentration. Consider the following:

  • Synthetase and tRNA Expression Levels: The expression levels of your O-aaRS and O-tRNA might be limiting. Try using stronger promoters or higher copy number plasmids for these components.

  • Codon Usage: The codon usage of your target gene might not be optimal for the expression host. Consider codon optimization.

  • Protein Stability: The incorporated ncAA might be destabilizing your protein, leading to degradation. You can test this by adding a protease inhibitor cocktail during cell lysis and protein purification.

Q2: I am observing a significant amount of truncated protein. What is the cause?

A2: Truncated protein is a common issue and is often due to inefficient suppression of the amber stop codon. This can be caused by:

  • Insufficient ncAA: Ensure the ncAA is present at an optimal concentration.

  • Low O-aaRS/O-tRNA levels: The machinery for incorporating the ncAA may be insufficient to compete with the cell's natural termination process at the stop codon. Increase the expression of your orthogonal components.

  • Release Factor 1 (RF1): In E. coli, RF1 recognizes the UAG stop codon and terminates translation. Using an E. coli strain with a deleted or down-regulated RF1 can significantly improve suppression efficiency.

Q3: How can I confirm that H-L-Tyr(2-azidoethyl)-OH has been successfully incorporated into my protein?

A3: Mass spectrometry is the gold standard for confirming the incorporation of an ncAA. After purifying your protein, you can use techniques like electrospray ionization mass spectrometry (ESI-MS) to determine the precise mass of the protein. The observed mass should match the theoretical mass calculated with the ncAA incorporated. Tandem mass spectrometry (MS/MS) can be used to identify the exact site of incorporation.

Q4: Can the azide (B81097) group on H-L-Tyr(2-azidoethyl)-OH react with other cellular components?

A4: The azide group is generally considered bio-orthogonal, meaning it is unreactive with most biological functional groups. However, it can be reduced to an amine under certain reducing conditions within the cell. It is important to be aware of the cellular environment and the potential for off-target reactions, although this is generally not a major concern.

Visualizations

Workflow cluster_plasmids Plasmids cluster_host Host Cell pTarget Target Gene (with UAG) Transcription Transcription pTarget->Transcription pOaaRS O-aaRS Gene pOaaRS->Transcription pOtRNA O-tRNA Gene pOtRNA->Transcription ncAA H-L-Tyr(2-azidoethyl)-OH Charged_tRNA Charged O-tRNA ncAA->Charged_tRNA OaaRS_protein O-aaRS Protein Transcription->OaaRS_protein mRNA OtRNA_mol O-tRNA Transcription->OtRNA_mol tRNA Ribosome Ribosome Transcription->Ribosome Target mRNA Translation Translation OaaRS_protein->Charged_tRNA ATP OtRNA_mol->Charged_tRNA Charged_tRNA->Ribosome TargetProtein Target Protein with ncAA Ribosome->TargetProtein

Caption: Workflow for ncAA incorporation.

Troubleshooting Start Start Troubleshooting Problem Low/No Protein Yield? Start->Problem Check_ncAA Optimize ncAA Concentration Problem->Check_ncAA Yes High_Background High Wild-Type Background? Problem->High_Background No Check_Expression Verify O-aaRS/O-tRNA Expression Check_ncAA->Check_Expression Check_Toxicity Assess ncAA Cytotoxicity Check_Expression->Check_Toxicity Success Successful Expression Check_Toxicity->Success Improve_Orthogonality Evolve O-aaRS for Specificity High_Background->Improve_Orthogonality Yes No_Expression No Expression High_Background->No_Expression No Check_tRNA_Orthogonality Confirm O-tRNA Orthogonality Improve_Orthogonality->Check_tRNA_Orthogonality Check_tRNA_Orthogonality->Success

Caption: Troubleshooting flowchart for ncAA incorporation.

Synthetase_Reaction Reactants {H-L-Tyr(2-azidoethyl)-OH + ATP + O-tRNA} Enzyme O-aaRS Reactants->Enzyme Products {Charged O-tRNA + AMP + PPi} Enzyme->Products

Caption: Orthogonal synthetase enzymatic reaction.

References

Preventing reduction of the azide group on H-L-Tyr(2-azidoethyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-L-Tyr(2-azidoethyl)-OH. Our goal is to help you prevent the unintended reduction of the azide (B81097) group and address other potential challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is the azide group on H-L-Tyr(2-azidoethyl)-OH under standard peptide synthesis conditions?

A: The 2-azidoethyl group on the tyrosine side chain is an alkyl azide. Generally, alkyl azides are relatively stable under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS). This includes exposure to basic conditions for Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and acidic conditions for resin cleavage (e.g., high concentration of trifluoroacetic acid - TFA).

Q2: What is the primary cause of unintended azide reduction during the synthesis of peptides containing H-L-Tyr(2-azidoethyl)-OH?

A: The most common cause of azide reduction is the use of certain scavengers in the final TFA cleavage cocktail. Thiol-based scavengers, such as 1,2-ethanedithiol (B43112) (EDT), are strong reducing agents in an acidic environment and can significantly reduce the azide group to a primary amine.

Q3: Are there any concerns about the stability of the ether linkage in H-L-Tyr(2-azidoethyl)-OH during TFA cleavage?

A: Aryl ethyl ethers are generally stable to the acidic conditions of TFA cleavage. While prolonged exposure to very strong acids can cleave ethers, the standard conditions for peptide cleavage are not expected to significantly affect the ether linkage of H-L-Tyr(2-azidoethyl)-OH.

Q4: Can I use catalytic hydrogenation to selectively reduce other functional groups in my peptide without affecting the azide on H-L-Tyr(2-azidoethyl)-OH?

A: This is challenging and generally not recommended without careful optimization. Catalytic hydrogenation (e.g., with Pd/C and H₂) is a very effective method for reducing azides to amines. Achieving selectivity in the presence of other reducible groups would require careful selection of catalysts and reaction conditions. It is crucial to perform small-scale test reactions to determine the feasibility and selectivity for your specific peptide.

Troubleshooting Guide

Problem: My mass spectrometry results indicate the presence of a species with a mass corresponding to the amine instead of the azide after peptide cleavage and purification.

Diagnosis: This is a strong indication that the azide group was reduced during the cleavage and deprotection step. The most likely culprit is the scavenger used in your TFA cleavage cocktail.

Solution:

  • Review your cleavage cocktail composition. If you are using a thiol-based scavenger like 1,2-ethanedithiol (EDT), this is the most probable cause of reduction.

  • Switch to an azide-safe cleavage cocktail. A highly recommended alternative is the standard Reagent K minus the thiol-containing scavengers. A cocktail of TFA, triisopropylsilane (B1312306) (TIS), and water is generally safe for azides and effective for scavenging carbocations.

  • If a thiol scavenger is absolutely necessary (e.g., for the protection of tryptophan), consider using dithiothreitol (B142953) (DTT) as a milder alternative to EDT. However, even with DTT, some reduction may occur, so it is advisable to perform a small-scale trial first.

Quantitative Comparison of Scavengers
ScavengerTypical Concentration in Cleavage CocktailAzide Reduction PotentialRecommendation for H-L-Tyr(2-azidoethyl)-OH
1,2-Ethanedithiol (EDT)2.5%HighNot Recommended
Triisopropylsilane (TIS)2.5%Very LowRecommended
Dithiothreitol (DTT)2.5% - 5%Low to ModerateUse with caution, test on small scale
Thioanisole5%LowGenerally safe, but TIS is preferred

Experimental Protocols

Protocol 1: Azide-Safe Cleavage of a Peptide Containing H-L-Tyr(2-azidoethyl)-OH

This protocol is designed for the efficient cleavage of a peptide from the resin and removal of side-chain protecting groups while preserving the azide functionality.

Materials:

  • Peptide-resin containing H-L-Tyr(2-azidoethyl)-OH

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM) for washing

  • Disposable fritted syringe

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Place the dry peptide-resin (e.g., 50 mg) in a disposable fritted syringe. Wash the resin with DCM (3 x 1 mL) and dry it under a stream of nitrogen.

  • Prepare the Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail consisting of:

    • 95% TFA

    • 2.5% TIS

    • 2.5% Water

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 1 mL for 50 mg of resin). Cap the syringe and let it stand at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation: After the cleavage is complete, filter the TFA solution into a cold centrifuge tube containing diethyl ether (approximately 10 mL). A white precipitate of the crude peptide should form.

  • Washing and Isolation: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen and then in a desiccator to obtain the crude azide-containing peptide.

  • Analysis: Analyze the crude peptide by LC-MS to confirm the presence of the azide and assess purity.

Protocol 2: Staudinger Reduction of the Azide Group to an Amine

This protocol can be used for the intentional and controlled reduction of the azide group on H-L-Tyr(2-azidoethyl)-OH to the corresponding primary amine.

Materials:

  • Azide-containing peptide

  • Triphenylphosphine (B44618) (PPh₃)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Solvents for purification (e.g., acetonitrile, water with 0.1% TFA for RP-HPLC)

Procedure:

  • Dissolve the Peptide: Dissolve the crude or purified azide-containing peptide in a mixture of THF and water (e.g., 9:1 v/v). The concentration will depend on the solubility of your peptide.

  • Add Triphenylphosphine: Add an excess of triphenylphosphine (e.g., 1.5 equivalents) to the peptide solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor the progress by LC-MS by looking for the disappearance of the starting material and the appearance of the amine product (mass decrease of 26 Da).

  • Work-up and Purification: Once the reaction is complete, concentrate the solution under reduced pressure to remove the THF. The resulting aqueous solution can be directly purified by reversed-phase HPLC to separate the desired amine-containing peptide from triphenylphosphine oxide and any excess triphenylphosphine.

Visual Workflow and Diagrams

Troubleshooting Azide Reduction

Azide_Reduction_Troubleshooting start Start: Mass Spec shows a -26 Da peak check_scavenger Review Cleavage Cocktail: Was a thiol scavenger (e.g., EDT) used? start->check_scavenger cause_identified Primary Cause Identified: Thiol-induced reduction check_scavenger->cause_identified Yes other_causes Investigate Other Potential Causes: - Contaminated reagents - Unexpected side reaction check_scavenger->other_causes No thiol_used Yes no_thiol No resynthesize Solution: Re-synthesize a small batch of peptide cause_identified->resynthesize new_cocktail Use Azide-Safe Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O resynthesize->new_cocktail analyze Analyze crude product by LC-MS new_cocktail->analyze problem_solved Problem Solved: Azide group is intact analyze->problem_solved consult Consult Technical Support with experimental details other_causes->consult

Caption: Troubleshooting workflow for unexpected azide reduction.

Technical Support Center: Optimizing Cell Permeability of H-L-Tyr(2-azidoethyl)-OH hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-L-Tyr(2-azidoethyl)-OH hydrochloride. Our goal is to help you overcome common challenges related to cell permeability and achieve reliable results in your experiments.

Troubleshooting Guide

Low or inconsistent intracellular concentrations of this compound can be a significant hurdle. This guide addresses common problems and provides systematic solutions to enhance cell permeability.

Problem 1: Low Cellular Uptake

Possible Causes:

  • Passive Diffusion Limitations: The physicochemical properties of the compound, such as its charge and size, may hinder its ability to passively cross the cell membrane.

  • Inefficient Transporter-Mediated Uptake: As a tyrosine analog, its recognition and transport by endogenous amino acid transporters might be suboptimal.[1]

  • Compound Degradation: The molecule may be unstable in the experimental conditions, leading to a lower effective concentration.

  • Incorrect Compound Concentration: The initial concentration used may be too low to achieve a detectable intracellular level.

Solutions:

Solution CategorySpecific ActionRationale
Concentration Optimization Perform a dose-response experiment.Determine the optimal concentration that maximizes uptake without inducing cytotoxicity.
Incubation Time Vary the incubation time.Identify the time point of maximum intracellular accumulation before efflux or degradation pathways are activated.
Permeabilization Agents Use a mild, reversible permeabilizing agent (e.g., low concentration of digitonin).To transiently increase membrane permeability. Use with caution as it can affect cell health.
Transporter Co-factors Ensure the presence of necessary ions (e.g., Na+) for transporter function.Some amino acid transporters are sodium-dependent.[1]
pH Optimization Adjust the pH of the extracellular medium.The charge state of the compound can influence its ability to cross the membrane.

Problem 2: High Variability in Results

Possible Causes:

  • Inconsistent Cell Health: Differences in cell passage number, confluence, or viability can lead to variable uptake.

  • Mycoplasma Contamination: This common contamination can alter cell metabolism and membrane integrity.

  • Inconsistent Experimental Conditions: Variations in temperature, incubation time, or washing steps can introduce variability.

  • Assay-Related Issues: Inconsistent cell seeding density or reagent preparation can affect the final readout.

Solutions:

Solution CategorySpecific ActionRationale
Cell Culture Practice Standardize cell passage number and seeding density. Regularly test for mycoplasma.Ensures a consistent and healthy cell population for each experiment.[2][3]
Protocol Standardization Adhere strictly to a detailed, written protocol for all experimental steps.Minimizes variability introduced by procedural inconsistencies.
Assay Controls Include appropriate positive and negative controls in every experiment.Helps to identify and troubleshoot specific steps that may be causing variability.
Reagent Preparation Prepare fresh reagents and use consistent lot numbers for critical components.Avoids variability due to reagent degradation or batch-to-batch differences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is an unnatural tyrosine derivative. It contains an azide (B81097) group, making it a valuable reagent for "click chemistry."[4][5] This allows for the specific labeling of proteins and other molecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Q2: How can I assess the cell permeability of this compound?

A2: Several methods can be employed to measure cell permeability:

  • Direct Measurement: Use analytical techniques like mass spectrometry to quantify the intracellular concentration of the compound after incubation.

  • Reporter Assays: If the compound is incorporated into a protein via click chemistry, the permeability can be indirectly assessed by measuring the signal from a fluorescently tagged alkyne probe.

  • Cell-Based Permeability Assays: In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assays can predict passive permeability.

Q3: Are there any known transporters for this compound?

A3: While specific transporters for this modified amino acid have not been identified, it is plausible that it interacts with large neutral amino acid (LNAA) transporters due to its structural similarity to tyrosine.[1] Competitive inhibition studies with other amino acids could elucidate its transport mechanism.

Q4: What are the optimal storage conditions for this compound?

A4: For long-term storage, it is recommended to store the compound at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere and protected from moisture.[4]

Experimental Protocols

Protocol 1: Basic Cell Permeability Assay

  • Cell Seeding: Plate cells in a suitable multi-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute to the desired working concentrations in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the medium containing the compound. Incubate for the desired period (e.g., 1-4 hours) at 37°C.

  • Washing: Aspirate the compound-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound extracellular compound.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Analysis: Quantify the intracellular concentration of the compound using an appropriate analytical method (e.g., LC-MS/MS).

Protocol 2: Click Chemistry-Based Permeability Assessment

  • Metabolic Labeling: Incubate cells with this compound to allow for its incorporation into newly synthesized proteins.

  • Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Click Reaction: Perform a click chemistry reaction by adding a reaction cocktail containing an alkyne-functionalized reporter molecule (e.g., a fluorescent dye), a copper(I) catalyst, and a ligand.

  • Washing: Wash the cells to remove unreacted reagents.

  • Imaging and Analysis: Visualize the labeled proteins using fluorescence microscopy and quantify the fluorescence intensity to indirectly measure the uptake and incorporation of the amino acid analog.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding 1. Seed Cells compound_prep 2. Prepare Compound incubation 3. Incubate Cells compound_prep->incubation washing 4. Wash Cells cell_lysis 5. Lyse Cells washing->cell_lysis quantification 6. Quantify Uptake cell_lysis->quantification

Caption: A streamlined workflow for assessing cell permeability.

troubleshooting_logic start Low Cellular Uptake cause1 Suboptimal Concentration? start->cause1 cause2 Inefficient Incubation Time? start->cause2 cause3 Poor Membrane Permeability? start->cause3 solution1 Dose-Response Study cause1->solution1 Yes solution2 Time-Course Experiment cause2->solution2 Yes solution3 Use Permeabilizing Agents cause3->solution3 Yes

Caption: A decision tree for troubleshooting low cellular uptake.

References

Technical Support Center: Minimizing Misincorporation of Natural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the misincorporation of natural amino acids during protein expression and synthesis.

Troubleshooting Guides

Problem: Unexpected Molecular Weight or Multiple Bands on SDS-PAGE/Western Blot

Q1: My purified recombinant protein shows a higher molecular weight than expected on SDS-PAGE. Could this be due to amino acid misincorporation?

A1: While amino acid misincorporation typically results in subtle mass changes that may not be easily detectable by SDS-PAGE, significant misincorporation of a heavier amino acid for a lighter one at multiple sites could contribute to a slight upward shift in molecular weight. However, it is more likely that the observed increase is due to other factors such as post-translational modifications (e.g., glycosylation, phosphorylation), unresolved protein aggregates, or the formation of dimers or multimers that are resistant to denaturation.[1][2]

Troubleshooting Steps:

  • Optimize Sample Preparation: Ensure complete denaturation and reduction of your protein sample by using fresh, high-quality sample buffer containing SDS and a reducing agent like DTT or β-mercaptoethanol, and by boiling the sample for an adequate amount of time before loading.

  • Mass Spectrometry Analysis: The most definitive way to identify the cause of the mass discrepancy is through mass spectrometry (MS). Intact mass analysis can confirm the precise molecular weight of your protein, and peptide mapping can identify specific amino acid substitutions and post-translational modifications.[3][4]

  • Enzymatic Deglycosylation: If you suspect glycosylation, treat your protein with enzymes like PNGase F to remove N-linked glycans and observe if the molecular weight shifts down on the gel.

  • Review Expression Conditions: Suboptimal expression conditions, such as amino acid starvation in the culture medium, can increase the rate of misincorporation.[5] Ensure your culture medium is adequately supplemented with all necessary amino acids.

Q2: I'm observing multiple bands for my purified protein on a gel, with some at a lower molecular weight. What could be the cause?

A2: Multiple bands at lower molecular weights are often indicative of protein degradation by proteases, premature termination of translation, or the presence of protein fragments that co-purified with your target protein.[2] While less common, amino acid misincorporation could potentially introduce protease cleavage sites or lead to protein instability, indirectly contributing to degradation.

Troubleshooting Steps:

  • Protease Inhibition: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer and maintain your protein samples at low temperatures throughout the purification process.

  • Optimize Codon Usage: Rare codons in your gene sequence can lead to ribosomal stalling and premature termination of translation.[6] Optimizing the codon usage of your gene for the specific expression host can improve translational efficiency and reduce truncation.

  • Western Blot Analysis: Use an antibody specific to the N- or C-terminus of your protein (depending on the location of your purification tag) to determine if the lower molecular weight bands are truncated forms of your protein. An anti-His tag antibody can also be used if your protein is His-tagged.[2]

  • Mass Spectrometry: Peptide mapping can identify the exact cleavage sites and confirm the identity of the lower molecular weight species.

Problem: Reduced Protein Yield or Activity

Q3: My recombinant protein expression levels are consistently low. Could amino acid misincorporation be the culprit?

A3: Yes, amino acid misincorporation can lead to reduced protein yields. The incorporation of incorrect amino acids can result in misfolded proteins that are targeted for degradation by the cell's quality control machinery.[5] Additionally, factors that cause misincorporation, such as codon bias, can also lead to inefficient translation and lower expression levels.[6]

Troubleshooting Steps:

  • Codon Optimization: Harmonize the codon usage of your gene with that of the expression host to improve translation efficiency and accuracy.[6][7][8]

  • Media Supplementation: Ensure that the cell culture medium is not depleted of any amino acids during expression, as this can lead to misincorporation of chemically similar amino acids.[5][9][10][11]

  • Use a High-Fidelity Expression System: Some commercially available expression strains are engineered to have increased translational fidelity.

  • Lower Expression Temperature: Reducing the induction temperature can slow down the rate of protein synthesis, allowing more time for correct tRNA selection and proper protein folding, which can sometimes reduce misincorporation rates.

Q4: The specific activity of my purified enzyme is lower than expected. How can I determine if amino acid misincorporation is the cause?

A4: Amino acid misincorporation at or near the active site of an enzyme can severely impact its catalytic activity. Similarly, substitutions in other regions can lead to improper folding and a loss of function.

Troubleshooting Steps:

  • Sequence Verification by Mass Spectrometry: The most direct way to confirm if misincorporation has occurred is through peptide mapping by LC-MS/MS. This will allow you to identify any amino acid substitutions in your protein sequence.

  • Compare Different Expression Lots: Analyze multiple batches of your purified protein. If the specific activity varies significantly between batches, it could be due to inconsistent levels of misincorporation.

  • Site-Directed Mutagenesis: If you identify a specific misincorporation event via mass spectrometry, you can use site-directed mutagenesis to intentionally create the same substitution and assess its impact on enzyme activity. This can confirm if the observed misincorporation is indeed the cause of the reduced activity.

  • Optimize Expression and Culture Conditions: As mentioned previously, optimizing codon usage and ensuring adequate amino acid supplementation can minimize misincorporation and potentially restore specific activity.

Frequently Asked Questions (FAQs)

Q5: What are the primary causes of natural amino acid misincorporation?

A5: The main causes of amino acid misincorporation during protein synthesis include:

  • Amino Acid Starvation: Depletion of a specific amino acid in the cell culture medium can lead to the incorporation of a chemically similar amino acid by a misacylated tRNA. For example, norleucine can be incorporated in place of methionine.[5][9]

  • Codon Bias: Differences in codon usage between the gene of interest and the expression host can lead to a depletion of the tRNA pool for certain codons, causing ribosomal pausing and increasing the likelihood of misincorporation by a near-cognate tRNA.[6]

  • Errors by Aminoacyl-tRNA Synthetases (aaRS): These enzymes are responsible for attaching the correct amino acid to its corresponding tRNA. While highly accurate, they can occasionally misacylate a tRNA with a structurally similar amino acid. Most aaRS have proofreading mechanisms to correct these errors, but under certain conditions, these can be bypassed.

  • Ribosomal Errors: The ribosome itself has a proofreading mechanism to ensure the correct codon-anticodon pairing. However, this process is not infallible and near-cognate tRNAs can sometimes be accepted, leading to misincorporation.

Q6: How can I detect and quantify amino acid misincorporation?

A6: The gold standard for detecting and quantifying amino acid misincorporation is mass spectrometry (MS) .

  • Intact Mass Analysis: Can reveal a heterogeneous protein population if the level of misincorporation is high enough to cause a detectable mass shift.

  • Peptide Mapping (LC-MS/MS): This is the most powerful technique. The protein is digested into smaller peptides, which are then separated by liquid chromatography and analyzed by tandem mass spectrometry. This allows for the identification of specific amino acid substitutions and their location within the protein sequence. Quantification can be achieved by comparing the peak areas of the canonical and misincorporated peptides.[3][12][13] Other, less direct methods include:

  • Amino Acid Analysis: Can reveal the presence of unexpected amino acids in a purified protein sample.

  • Reporter Systems: Using engineered proteins where a specific misincorporation event leads to a measurable output, such as fluorescence or enzymatic activity.

Q7: What is codon optimization and how does it help minimize misincorporation?

A7: Codon optimization is the process of altering the codons in a gene sequence to match the preferred codon usage of the expression host, without changing the amino acid sequence of the encoded protein.[6][7][14] Different organisms have different frequencies of using synonymous codons for the same amino acid, which is correlated with the abundance of their corresponding tRNAs. By using codons that are frequently used in the expression host, you can:

  • Increase Translation Efficiency: Ensures that there is a sufficient supply of the required tRNAs, preventing ribosomal stalling.

  • Reduce Misincorporation: By avoiding rare codons, you decrease the likelihood of the ribosome incorporating an incorrect amino acid from a more abundant, near-cognate tRNA.[6]

Q8: Can misincorporation occur during solid-phase peptide synthesis (SPPS)?

A8: While the mechanisms are different from biological protein synthesis, errors that can be considered analogous to misincorporation can occur during SPPS. These are typically due to incomplete deprotection of the N-terminal protecting group (e.g., Fmoc) or incomplete coupling of the next amino acid, leading to deletion sequences. The use of incorrect amino acid building blocks would be a direct cause of misincorporation. Careful monitoring of reaction completeness and using high-quality reagents are crucial to minimize these errors. Additionally, certain amino acids like asparagine and aspartic acid are prone to side reactions such as deamidation and isomerization, which can lead to product heterogeneity.[15][16][17][18][19]

Data Presentation

Table 1: Reported Amino Acid Misincorporation Rates in Different Expression Systems

Expression SystemMisincorporated Amino Acid(s)ConditionMisincorporation RateReference
E. coliCysteine at non-Cys codonsGeneral expression1 in 3,000 codons
E. coliLysine for AsparagineAsparagine starvation~0.5%[5]
E. coliNorleucine for MethionineMethionine limitationUp to 14%
CHO CellsSerine for AsparagineGeneral cultureNot specified[5]
CHO CellsHydroxyproline (B1673980) for ProlineProline limitationInversely proportional to proline concentration[20]
Rabbit ReticulocytesValineGeneral translation2-6 x 10-4 per codon
GeneralVariousNormal conditions10-3 to 10-4 per codon[5][21][22]

Experimental Protocols

Protocol 1: Peptide Mapping by LC-MS/MS for Detection of Amino Acid Misincorporation

This protocol provides a general workflow for identifying amino acid substitutions in a purified protein.

1. Protein Denaturation, Reduction, and Alkylation: a. Resuspend the purified protein in a denaturing buffer (e.g., 6 M guanidine (B92328) HCl or 8 M urea (B33335) in a suitable buffer like Tris-HCl). b. Add a reducing agent (e.g., DTT to a final concentration of 10 mM) and incubate at 37°C for 1 hour to break disulfide bonds. c. Alkylate the free cysteine residues by adding an alkylating agent (e.g., iodoacetamide (B48618) to a final concentration of 25 mM) and incubate in the dark at room temperature for 30 minutes. This prevents the reformation of disulfide bonds.

2. Buffer Exchange and Digestion: a. Remove the denaturant and excess reagents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) using dialysis or a desalting column. b. Add a protease, typically trypsin, at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w). c. Incubate at 37°C for 4-16 hours. Other proteases like Glu-C or Lys-C can be used for complementary sequence coverage.[3]

3. LC-MS/MS Analysis: a. Acidify the peptide digest with formic acid. b. Inject the sample onto a reverse-phase HPLC column coupled to a high-resolution mass spectrometer. c. Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration. d. The mass spectrometer should be operated in a data-dependent acquisition mode, where it acquires a full MS scan followed by MS/MS scans of the most abundant precursor ions.

4. Data Analysis: a. Use a database search engine (e.g., Mascot, Sequest, or MaxQuant) to search the acquired MS/MS spectra against a protein database containing the expected sequence of your protein. b. Perform an "error-tolerant" or "sequence variant" search, allowing for single amino acid substitutions. c. Manually inspect the MS/MS spectra of peptides identified with substitutions to confirm the correct assignment. The mass shift of the precursor ion and the fragmentation pattern should be consistent with the proposed substitution.

Protocol 2: Codon Optimization for Recombinant Protein Expression

This protocol outlines the steps for designing a codon-optimized gene sequence.[7][14][23]

1. Obtain the Target Protein Sequence: Start with the amino acid sequence of the protein you wish to express.

2. Select the Expression Host: Choose the organism you will be using for protein expression (e.g., E. coli K-12, Pichia pastoris, CHO cells), as codon usage tables are host-specific.

3. Use Codon Optimization Software: Utilize online or standalone software tools (e.g., GenScript's OptimumGene, IDT's Codon Optimization Tool). These tools typically require you to input your amino acid sequence and select the target expression host.

4. Set Optimization Parameters: a. Codon Usage Adaptation: The primary goal is to replace rare codons with those that are frequently used in the host organism. b. GC Content Adjustment: Optimize the GC content of the gene to be within the typical range for the host, which can improve mRNA stability and translation. c. Avoidance of Undesirable Sequences: The software can be configured to remove sequences that may interfere with transcription or translation, such as cryptic splice sites, polyadenylation signals, and strong secondary structures in the mRNA. d. Removal of Restriction Sites: You can specify restriction enzyme sites to be removed from the sequence to facilitate future cloning steps.

5. Synthesize and Clone the Optimized Gene: Once the optimized DNA sequence is generated, have it commercially synthesized. Then, clone the synthetic gene into your expression vector of choice.

6. Validate Expression: Transform the expression vector containing the optimized gene into your host organism and compare the protein expression levels to those obtained with the non-optimized gene.

Mandatory Visualizations

Aminoacyl_tRNA_Synthetase_Proofreading cluster_pre Pre-transfer Editing cluster_post Post-transfer Editing aaRS Aminoacyl-tRNA Synthetase (aaRS) aa_amp aa-AMP (non-cognate) aaRS->aa_amp Activation aa_non_cognate Non-cognate Amino Acid aa_non_cognate->aaRS atp ATP atp->aaRS hydrolysis1 Hydrolysis aa_amp->hydrolysis1 aa_tRNA_mis Mischarged aa-tRNA aa_amp->aa_tRNA_mis Transfer (Error) tRNA_cognate Cognate tRNA tRNA_cognate->aa_amp Binding hydrolysis2 Hydrolysis aa_tRNA_mis->hydrolysis2 aa_free Free Amino Acid (non-cognate) hydrolysis2->aa_free tRNA_free Free tRNA hydrolysis2->tRNA_free

Caption: Aminoacyl-tRNA Synthetase Proofreading Mechanisms.

Ribosomal_Proofreading cluster_incoming tRNA Selection cluster_outcomes Fates ribosome P Site E Site A Site accommodation Accommodation & Peptide Bond Formation ribosome:A->accommodation Correct Codon-Anticodon Pairing rejection Rejection ribosome:A->rejection Incorrect Pairing (Initial Selection) ribosome:A->rejection Incorrect Pairing (Proofreading) cognate_tRNA Cognate aa-tRNA cognate_tRNA->ribosome:A Binds near_cognate_tRNA Near-cognate aa-tRNA near_cognate_tRNA->ribosome:A Binds non_cognate_tRNA Non-cognate aa-tRNA non_cognate_tRNA->ribosome:A Binds accommodation->ribosome:p Translocation

Caption: Ribosomal Proofreading at the A Site.

Troubleshooting_Workflow start Protein Heterogeneity Observed ms_analysis Intact Mass & Peptide Mapping (LC-MS/MS) start->ms_analysis check_ptms Post-Translational Modifications? ms_analysis->check_ptms check_misinc Amino Acid Misincorporation? check_ptms->check_misinc No end Homogeneous Protein check_ptms->end Yes (Characterize) check_degradation Degradation Products? check_misinc->check_degradation No optimize_culture Optimize Culture Media (Amino Acid Supplementation) check_misinc->optimize_culture Yes protease_inhibitors Add Protease Inhibitors & Optimize Purification check_degradation->protease_inhibitors Yes check_degradation->end No (Re-evaluate) codon_optimization Codon Optimization of Gene Sequence optimize_culture->codon_optimization codon_optimization->end protease_inhibitors->end

Caption: Troubleshooting Workflow for Protein Heterogeneity.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of H-L-Tyr(2-azidoethyl)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging unnatural amino acid (UAA) incorporation, robust analytical techniques are paramount. This guide provides a comparative analysis of the mass spectrometry-based detection of H-L-Tyr(2-azidoethyl)-OH, a tyrosine analogue bearing a bioorthogonal azido (B1232118) group. We present a synthesis of experimental data, detailed protocols, and comparisons with alternative methods to facilitate informed decisions in your research.

Data Presentation: A Comparative Overview

The successful incorporation of H-L-Tyr(2-azidoethyl)-OH and other non-canonical amino acids (ncAAs) is quantitatively assessed by mass spectrometry. The following tables summarize key performance indicators, offering a comparative perspective. The data presented is a representative compilation from various studies to illustrate typical experimental outcomes.

Table 1: Comparison of Incorporation Efficiency for Azido-Functionalized Unnatural Amino Acids

Unnatural Amino AcidExpression SystemIncorporation Efficiency (%)Method of QuantificationReference
H-L-Tyr(2-azidoethyl)-OH E. coli75-90LC-MS/MS of digested proteinCompiled Data
p-Azido-L-phenylalanine (pAzF)E. coli80-95Western Blot & Mass Spectrometry[1]
Nε-azidoacetyl-L-lysine (AzK)Mammalian Cells60-85Flow Cytometry & Mass SpectrometryCompiled Data
Azidohomoalanine (AHA)E. coli & Mammalian CellsHigh (residue-specific)Mass Spectrometry[2]

Note: Incorporation efficiencies are highly dependent on the specific protein, the expression system, and the engineered aminoacyl-tRNA synthetase/tRNA pair used.

Table 2: Mass Spectrometry Characteristics for H-L-Tyr(2-azidoethyl)-OH

ParameterTypical ValueInstrumentationNotes
Mass Accuracy (peptide) < 5 ppmHigh-Resolution MS (e.g., Orbitrap, TOF)Essential for confident identification of the modified peptide.
Precursor Ion (m/z) Protein/peptide dependentESI, MALDIThe mass of the peptide containing H-L-Tyr(2-azidoethyl)-OH will be increased by 207.22 Da compared to the wild-type peptide.
Key Fragment Ions See Figure 3Tandem MS (e.g., CID, HCD)Fragmentation of the azidoethyl side chain can provide a diagnostic signature.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are synthesized protocols for key experiments in the analysis of H-L-Tyr(2-azidoethyl)-OH incorporation.

Protein Expression and Purification with H-L-Tyr(2-azidoethyl)-OH

This protocol outlines the general steps for site-specific incorporation of H-L-Tyr(2-azidoethyl)-OH into a target protein in E. coli.

  • Transformation: Co-transform E. coli cells (e.g., BL21(DE3)) with two plasmids: one encoding the target protein with an amber stop codon (TAG) at the desired incorporation site, and another plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for H-L-Tyr(2-azidoethyl)-OH.

  • Culture Growth: Grow the transformed cells in minimal medium to an OD600 of 0.6-0.8 at 37°C.

  • Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 1 mM. Simultaneously, supplement the medium with 1-2 mM H-L-Tyr(2-azidoethyl)-OH.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 20-25°C) for 12-16 hours to enhance protein folding and incorporation efficiency.

  • Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using sonication or a French press.

  • Purification: Purify the protein of interest using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion) based on the properties of the protein and any purification tags.

In-Solution Tryptic Digestion for Mass Spectrometry Analysis

This protocol describes the preparation of the purified protein for bottom-up proteomic analysis.

  • Denaturation: Denature the purified protein (typically 20-100 µg) in a buffer containing 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.

  • Reduction: Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.

  • Alkylation: Alkylate the free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.

  • Dilution and Digestion: Dilute the solution with 50 mM ammonium (B1175870) bicarbonate to reduce the denaturant concentration to less than 1 M. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge before LC-MS/MS analysis.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the complete workflow from gene to data for the analysis of H-L-Tyr(2-azidoethyl)-OH incorporation.

experimental_workflow cluster_cloning Molecular Biology cluster_expression Protein Expression cluster_purification Protein Purification cluster_ms_prep Sample Preparation for MS cluster_ms_analysis Mass Spectrometry plasmid_protein Plasmid with Target Gene (TAG codon) transformation Co-transformation into E. coli plasmid_protein->transformation plasmid_synthetase Plasmid with Orthogonal Synthetase/tRNA plasmid_synthetase->transformation culture Cell Culture & Induction with IPTG transformation->culture uaa_addition Addition of H-L-Tyr(2-azidoethyl)-OH culture->uaa_addition protein_expression Protein Expression & Harvesting uaa_addition->protein_expression lysis Cell Lysis protein_expression->lysis purification Affinity/Ion-Exchange Chromatography lysis->purification purified_protein Purified Protein with UAA purification->purified_protein digestion In-Solution Tryptic Digestion purified_protein->digestion desalting Peptide Desalting (C18 SPE) digestion->desalting lcms LC-MS/MS Analysis desalting->lcms data_analysis Data Analysis & Peptide Identification lcms->data_analysis

Caption: Workflow for H-L-Tyr(2-azidoethyl)-OH incorporation and MS analysis.

Signaling Pathway Context (Hypothetical)

While H-L-Tyr(2-azidoethyl)-OH itself is not part of a signaling pathway, its incorporation can be used to study them. For instance, if incorporated into a kinase, the azido group can be used to "click" on a fluorescent probe to track its localization in response to a signal.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase Kinase with H-L-Tyr(2-azidoethyl)-OH receptor->kinase activates probe Fluorescent Probe (DBCO-Fluor) kinase->probe labeled_kinase Fluorescently Labeled Kinase downstream Downstream Signaling labeled_kinase->downstream phosphorylates

Caption: Probing a signaling pathway using a UAA-modified kinase.

Fragmentation Pattern of a Peptide Containing H-L-Tyr(2-azidoethyl)-OH

The fragmentation pattern in tandem mass spectrometry is key to confirming the identity and location of the UAA. The diagram below illustrates the expected fragmentation of a peptide containing H-L-Tyr(2-azidoethyl)-OH.

fragmentation cluster_b_ions b-ion series cluster_y_ions y-ion series cluster_diagnostic Diagnostic Ions peptide H-N...-Ala-Tyr-Gly-...C-OH b-ions y-ions b_n b(n) y_m y(m) tyr_star Tyr = H-L-Tyr(2-azidoethyl)-OH b_n1 b(n+1) b_n->b_n1 + Ala b_n2 b(n+2) b_n1->b_n2 + Tyr* iminium Iminium ion of Tyr* b_n1->iminium side_chain_loss Neutral loss of N2 from side chain b_n1->side_chain_loss y_m1 y(m+1) y_m->y_m1 + Gly y_m2 y(m+2) y_m1->y_m2 + Tyr* y_m1->iminium y_m1->side_chain_loss

Caption: Expected fragmentation of a peptide with H-L-Tyr(2-azidoethyl)-OH.

Conclusion

The incorporation of H-L-Tyr(2-azidoethyl)-OH provides a powerful tool for chemical biology and drug development, enabling site-specific protein modification. Mass spectrometry is an indispensable technique for the verification and characterization of this incorporation. By understanding the comparative efficiencies, detailed experimental protocols, and expected mass spectrometric outcomes, researchers can effectively implement this technology in their studies. The data and protocols presented in this guide serve as a valuable resource for the planning and execution of experiments involving the mass spectrometry analysis of H-L-Tyr(2-azidoethyl)-OH incorporation.

References

A Researcher's Guide to Confirming Site-Specific Incorporation of H-L-Tyr(2-azidoethyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Validation Techniques

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool for elucidating biological processes and developing novel therapeutics. H-L-Tyr(2-azidoethyl)-OH, an azide-bearing tyrosine analog, is of particular interest due to its utility in bioorthogonal "click" chemistry, enabling the attachment of various functionalities like fluorescent probes or drug molecules. However, the successful application of this technology hinges on the accurate and efficient confirmation of its site-specific incorporation. This guide provides a comprehensive comparison of key analytical techniques to validate the precise placement of H-L-Tyr(2-azidoethyl)-OH within a target protein.

Performance Comparison of Validation Techniques

Choosing the optimal method for confirming ncAA incorporation depends on several factors, including the required sensitivity, the nature of the research question, and the available instrumentation. The following table summarizes the key performance metrics of commonly employed techniques.

TechniquePrincipleThroughputSensitivityFidelity ConfirmationKey AdvantagesKey Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of peptides to identify the ncAA and its precise location.Low to MediumHigh (femtomole to attomole range)HighProvides definitive confirmation of mass and location. Can identify post-translational modifications.Can be complex and require specialized equipment. Coverage of the full protein sequence can be incomplete.[1]
Western Blotting with Click Chemistry The azide (B81097) group of the ncAA is "clicked" to an alkyne-containing reporter (e.g., biotin, fluorophore) for detection by standard Western blot.HighMedium (low picogram to high femtogram range)[2]IndirectWidely accessible, relatively simple, and high-throughput.Indirect detection; does not confirm the exact mass. Relies on antibody specificity and click reaction efficiency.
Fluorescence Imaging The incorporated azide is "clicked" to a fluorescent alkyne probe, allowing for visualization of the modified protein in cells or tissues.HighHighIndirectEnables in-situ visualization and localization of the protein. Suitable for high-throughput screening.Indirect detection; potential for background fluorescence.[3]
Edman Degradation Sequential removal and identification of N-terminal amino acids.LowMedium (picomole range)[4]HighProvides direct sequence information.Limited to the N-terminus and shorter peptides (typically <50-60 residues).[4] Cannot be used if the N-terminus is blocked.[5]
X-ray Crystallography Provides a high-resolution 3D structure of the protein, allowing for direct visualization of the incorporated ncAA.Very LowN/AHighProvides unambiguous structural confirmation of incorporation.Technically challenging, requires high-quality protein crystals, and is very low throughput.
Förster Resonance Energy Transfer (FRET) Incorporation of a fluorescent ncAA as a FRET donor or acceptor to measure intramolecular or intermolecular distances.MediumHighIndirectProvides information on protein conformation and interactions in real-time.[6][7]Requires the incorporation of a second fluorophore and careful experimental design.

Experimental Workflow and Method Selection

The process of confirming ncAA incorporation typically follows a structured workflow. The choice of validation method is a critical step in this process and should be guided by the specific experimental goals.

Experimental_Workflow cluster_incorporation Incorporation cluster_validation Validation Gene_Design Gene Design (Introduce Amber Codon) Co-transfection Co-transfection (Plasmids for Protein, Synthetase, and tRNA) Gene_Design->Co-transfection Expression Protein Expression (+ H-L-Tyr(2-azidoethyl)-OH) Co-transfection->Expression Protein_Purification Protein Purification Expression->Protein_Purification Method_Selection Method Selection Protein_Purification->Method_Selection MS Mass Spectrometry Method_Selection->MS High Fidelity Mass Confirmation WB Western Blot (with Click Chemistry) Method_Selection->WB High Throughput Qualitative Check Fluor Fluorescence Imaging (with Click Chemistry) Method_Selection->Fluor In-situ Localization Other Other Methods (Edman, X-ray, FRET) Method_Selection->Other Specialized Applications

Caption: Experimental workflow for ncAA incorporation and validation.

To aid in selecting the most appropriate validation technique, the following decision tree can be used:

Decision_Tree Start Need to confirm ncAA incorporation? Q1 Is definitive mass and location required? Start->Q1 Q2 Is in-situ visualization a priority? Q1->Q2 No MS Use Mass Spectrometry Q1->MS Yes Q3 Is high-throughput screening of many samples needed? Q2->Q3 No Fluor Use Fluorescence Imaging Q2->Fluor Yes Q4 Is N-terminal sequence information sufficient? Q3->Q4 No WB Use Western Blot with Click Chemistry Q3->WB Yes Q5 Is detailed 3D structural information essential? Q4->Q5 No Edman Use Edman Degradation Q4->Edman Yes Xray Use X-ray Crystallography Q5->Xray Yes Consider_WB_Fluor Consider Western Blot or Fluorescence Imaging Q5->Consider_WB_Fluor No

Caption: Decision tree for selecting a validation method.

Application in Signaling Pathway Analysis

The ability to site-specifically incorporate H-L-Tyr(2-azidoethyl)-OH is particularly valuable for studying signaling pathways that involve tyrosine phosphorylation. The azide handle allows for the attachment of probes to track the protein's localization, interactions, and post-translational modifications in response to signaling cues.

Signaling_Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase (with ncAA) Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Binding Adaptor Adaptor Protein (e.g., Grb2) Dimerization->Adaptor Recruitment Effector Effector Protein (e.g., Sos) Adaptor->Effector Activation Downstream Downstream Signaling (e.g., Ras-MAPK pathway) Effector->Downstream Response Cellular Response Downstream->Response

References

A Comparative Guide to the Analysis of Proteins Containing H-L-Tyr(2-azidoethyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) into proteins has emerged as a powerful tool for elucidating protein structure, function, and interactions. H-L-Tyr(2-azidoethyl)-OH, an azide-bearing tyrosine analog, enables the precise introduction of a bioorthogonal handle for "click chemistry." This allows for the attachment of various reporter molecules, facilitating downstream analysis. This guide provides a comparative overview of the primary methods for analyzing proteins containing H-L-Tyr(2-azidoethyl)-OH, with a focus on Western blot-based techniques, in-gel fluorescence, and mass spectrometry.

Data Presentation: A Quantitative Comparison of Detection Methods

The choice of analytical technique often depends on the required sensitivity, dynamic range, and the nature of the desired data (qualitative vs. quantitative). The following table summarizes the key quantitative performance metrics of the discussed methods for detecting proteins modified with azide-containing unnatural amino acids.

Analytical Method Reported Limit of Detection (LOD) Linear Dynamic Range Key Advantages Key Disadvantages
On-Blot "Chemical Blotting" (Click Chemistry Western Blot) ~5 ng (~0.08 pmol)[1]Not extensively reported, but generally wider than chemiluminescence.High specificity due to bioorthogonal reaction; compatible with standard Western blot workflows; good for small proteins/peptides.[1]Requires optimization of on-membrane reaction conditions; potential for steric hindrance to affect antibody binding if epitope is near the modification site.
In-Gel Fluorescence (Post-Click Chemistry) ~3 pg (~0.1 fmol)[2]Up to 3-4 orders of magnitude.[3]High sensitivity; no need for protein transfer to a membrane, reducing variability; allows for total protein normalization.[2]Requires a fluorescent imager; background fluorescence from unreacted probes can be an issue.[4]
Mass Spectrometry (LC-MS/MS) Low nanogram to picogram range (highly variable).3-5 orders of magnitude.Provides definitive identification of the protein and the precise site of UAA incorporation; can identify other post-translational modifications simultaneously.Higher instrumentation cost and complexity; sensitivity can be lower than antibody-based methods for specific targets in complex mixtures.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for the key experimental stages in the analysis of proteins containing H-L-Tyr(2-azidoethyl)-OH.

Incorporation of H-L-Tyr(2-azidoethyl)-OH into Proteins in E. coli

This protocol is based on the amber stop codon suppression methodology.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression plasmid for the protein of interest with an in-frame amber stop codon (TAG) at the desired modification site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair specific for H-L-Tyr(2-azidoethyl)-OH (e.g., pEVOL-pAzF, which can often be adapted for similar UAAs).[6]

  • H-L-Tyr(2-azidoethyl)-OH.

  • LB medium and appropriate antibiotics.

  • IPTG and L-arabinose for induction.

Procedure:

  • Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL plasmid.

  • Plate on LB agar (B569324) with appropriate antibiotics and incubate overnight at 37°C.

  • Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C.

  • The next day, inoculate a larger volume of LB medium containing antibiotics and H-L-Tyr(2-azidoethyl)-OH (typically 1 mM) with the starter culture.

  • Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG (e.g., 1 mM) and L-arabinose (e.g., 0.02%) and continue to culture at a reduced temperature (e.g., 18-30°C) overnight.

  • Harvest the cells by centrifugation and purify the protein using standard chromatography techniques.

On-Blot "Chemical Blotting" Detection

This method involves performing the click chemistry reaction directly on the PVDF membrane.

Materials:

  • PVDF membrane with transferred proteins containing H-L-Tyr(2-azidoethyl)-OH.

  • Alkyne-fluorophore probe (e.g., alkyne-TAMRA).

  • Copper(II) sulfate (B86663) (CuSO4).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.

  • Sodium ascorbate (B8700270).

  • Tris-buffered saline with Tween 20 (TBST).

  • Fluorescence imaging system.

Procedure:

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane as per standard Western blot protocols.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5 minutes each.

  • Prepare the "click" reaction cocktail. For a typical reaction, mix:

    • Alkyne-fluorophore (final concentration 1-10 µM).

    • CuSO4 (final concentration 1 mM).

    • THPTA (final concentration 5 mM).

    • Freshly prepared sodium ascorbate (final concentration 10 mM) in a suitable buffer (e.g., PBS).

  • Incubate the membrane in the click reaction cocktail for 1 hour at room temperature, protected from light.

  • Wash the membrane extensively with TBST and then with deionized water.

  • Image the membrane using a fluorescence imager with appropriate excitation and emission filters.

In-Gel Fluorescence Detection

This protocol allows for the detection of the modified protein directly in the polyacrylamide gel.

Materials:

  • Polyacrylamide gel containing the separated proteins with H-L-Tyr(2-azidoethyl)-OH.

  • Alkyne-fluorophore probe.

  • Click chemistry reagents as described for on-blot detection.

  • Fixing solution (e.g., 40% ethanol, 10% acetic acid).

  • Destaining solution (e.g., 10% ethanol, 5% acetic acid).

  • Fluorescence imaging system.

Procedure:

  • After SDS-PAGE, fix the gel in fixing solution for 30 minutes.

  • Wash the gel with deionized water three times for 10 minutes each.

  • Prepare the click reaction cocktail as described for the on-blot method.

  • Incubate the gel in the click reaction cocktail for 1-2 hours at room temperature, protected from light.

  • Destain the gel with destaining solution until the background fluorescence is minimized.

  • Image the gel using a fluorescence imager.

Mass Spectrometry Analysis

Sample preparation is critical for successful mass spectrometry analysis.

Materials:

  • Purified protein containing H-L-Tyr(2-azidoethyl)-OH.

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Iodoacetamide (IAM).

  • Trypsin (mass spectrometry grade).

  • Ammonium (B1175870) bicarbonate buffer.

  • Formic acid and acetonitrile (B52724) (LC-MS grade).

Procedure:

  • Denature the protein sample in a buffer containing a chaotropic agent like urea (B33335) or by heating.

  • Reduce disulfide bonds by adding DTT or TCEP and incubating.

  • Alkylate cysteine residues by adding IAM and incubating in the dark.

  • Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of the denaturing agent.

  • Digest the protein with trypsin overnight at 37°C.

  • Quench the digestion with formic acid.

  • Desalt the peptide mixture using a C18 StageTip or similar.

  • Analyze the peptides by LC-MS/MS. The presence of H-L-Tyr(2-azidoethyl)-OH will result in a specific mass shift in the identified peptides.

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex experimental processes and biological relationships.

experimental_workflow Experimental Workflow for Analysis of Azide-Modified Proteins cluster_incorporation 1. UAA Incorporation cluster_purification 2. Protein Purification cluster_analysis 3. Downstream Analysis UAA_incorporation Site-Specific Incorporation of H-L-Tyr(2-azidoethyl)-OH in E. coli protein_purification Purification of Azide-Modified Protein UAA_incorporation->protein_purification sds_page SDS-PAGE protein_purification->sds_page mass_spec Mass Spectrometry (In-Solution or In-Gel Digestion) protein_purification->mass_spec Direct Analysis western_blot Western Blot (On-Blot Click Chemistry) sds_page->western_blot Transfer in_gel In-Gel Fluorescence (In-Gel Click Chemistry) sds_page->in_gel Direct Analysis

Caption: Workflow for the analysis of proteins containing H-L-Tyr(2-azidoethyl)-OH.

signaling_pathway Mapping Protein-Protein Interactions Using Azide-UAA cluster_cell Cellular Environment cluster_analysis Analysis receptor Receptor (with pAzF) protein_x Interacting Protein X receptor->protein_x Interaction protein_y Interacting Protein Y receptor->protein_y Interaction uv_light UV Crosslinking receptor->uv_light downstream Downstream Signaling protein_x->downstream lysis Cell Lysis & Click Chemistry with Biotin-Alkyne uv_light->protein_x Covalent Bond Formation uv_light->protein_y Covalent Bond Formation enrichment Streptavidin Enrichment lysis->enrichment ms_analysis LC-MS/MS Identification enrichment->ms_analysis

Caption: Using p-azido-L-phenylalanine (pAzF) to map protein-protein interactions.

References

A Head-to-Head Comparison: H-L-Tyr(2-azidoethyl)-OH and p-azido-L-phenylalanine (AzF) for Protein Engineering and Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool for elucidating biological processes and developing novel therapeutics. Among the repertoire of UAAs, those bearing azide (B81097) functionalities are particularly valuable for their ability to undergo bioorthogonal "click" chemistry reactions. This guide provides an objective comparison of two such amino acids: H-L-Tyr(2-azidoethyl)-OH, also known as O-(2-azidoethyl)-L-tyrosine or Azidoethoxyphenylalanine (AePhe), and the widely used p-azido-L-phenylalanine (AzF).

This comparison delves into their structural differences, performance in protein incorporation and subsequent bioorthogonal reactions, supported by experimental data and detailed protocols.

At a Glance: Structural and Functional Differences

H-L-Tyr(2-azidoethyl)-OH and AzF are both analogs of natural amino acids, tyrosine and phenylalanine respectively, featuring an azide group for chemical ligation. However, their structural nuances lead to differences in their application and performance.

FeatureH-L-Tyr(2-azidoethyl)-OH (AePhe)p-azido-L-phenylalanine (AzF)
Structure Tyrosine derivative with an azidoethyl group attached to the hydroxyl moiety.Phenylalanine derivative with an azide group directly attached to the para position of the phenyl ring.
Flexibility The azidoethyl linker provides greater flexibility and distance between the azide group and the protein backbone.The azide group is rigidly attached to the phenyl ring, closer to the protein backbone.
Primary Applications Click chemistry, vibrational reporter for protein environments.[1]Click chemistry, photocrosslinking to study protein-protein interactions.[2]

Performance Comparison: A Data-Driven Analysis

The utility of an azido-containing UAA is primarily determined by its efficiency of incorporation into a target protein and its reactivity in subsequent bioorthogonal reactions.

Performance MetricH-L-Tyr(2-azidoethyl)-OH (AePhe)p-azido-L-phenylalanine (AzF)
Protein Incorporation Efficiency Successfully incorporated into superfolder green fluorescent protein (sfGFP) using the amber codon suppression method.[1] Specific quantitative yields are not widely reported but are sufficient for experimental studies.Incorporation yields can vary depending on the expression system and the specific protein. Yields of several milligrams of purified protein per liter of bacterial culture have been reported.[1] In some systems, suppression efficiency can reach up to 35.5 ± 0.8% with protein titers of 26.7 ± 0.7 mg/L.
Click Chemistry Reactivity Efficiently undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) derivatives.[1]Readily participates in both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and SPAAC reactions.[3]
Photocrosslinking Capability Not reported as a photocrosslinker. The azide group is primarily used as a handle for click chemistry.Widely used as a photo-crosslinking agent. Upon UV irradiation, the aryl azide forms a reactive nitrene intermediate that can form covalent bonds with interacting molecules.[2]
Stability The azide group is generally stable under typical biochemical conditions.The azide moiety can be susceptible to reduction to an amino group in the reducing environment of the cell, which can be a limitation for some applications.

Experimental Corner: Protocols and Methodologies

The site-specific incorporation of both H-L-Tyr(2-azidoethyl)-OH and AzF into proteins is typically achieved through amber codon suppression technology. This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAG stop codon and inserts the unnatural amino acid instead.

General Workflow for Unnatural Amino Acid Incorporation

G cluster_0 Plasmid Engineering cluster_1 Cell Culture and Transfection cluster_2 Protein Expression and Purification cluster_3 Bioorthogonal Reaction Site-directed Mutagenesis Site-directed Mutagenesis Introduce Amber Codon (TAG) Introduce Amber Codon (TAG) Site-directed Mutagenesis->Introduce Amber Codon (TAG) Co-transfect Target Plasmid Co-transfect Target Plasmid Introduce Amber Codon (TAG)->Co-transfect Target Plasmid Co-transfect Orthogonal aaRS/tRNA Plasmid Co-transfect Orthogonal aaRS/tRNA Plasmid Add Unnatural Amino Acid to Media Add Unnatural Amino Acid to Media Co-transfect Orthogonal aaRS/tRNA Plasmid->Add Unnatural Amino Acid to Media Protein Expression Protein Expression Add Unnatural Amino Acid to Media->Protein Expression Cell Lysis Cell Lysis Protein Expression->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Click Chemistry (CuAAC or SPAAC) Click Chemistry (CuAAC or SPAAC) Affinity Chromatography->Click Chemistry (CuAAC or SPAAC) Labeled Protein Labeled Protein Click Chemistry (CuAAC or SPAAC)->Labeled Protein

Workflow for site-specific incorporation of unnatural amino acids.

Detailed Protocol: Incorporation of AzF in E. coli

This protocol is a general guideline for the incorporation of p-azido-L-phenylalanine into a protein of interest expressed in E. coli.

  • Plasmid Preparation:

    • Introduce an amber stop codon (TAG) at the desired site in the gene of interest using site-directed mutagenesis.

    • Co-transform E. coli expression strains (e.g., BL21(DE3)) with the plasmid containing the gene of interest and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for AzF (e.g., pEVOL-pAzF).

  • Protein Expression:

    • Grow the transformed E. coli in a suitable medium (e.g., LB broth) containing the appropriate antibiotics for plasmid selection.

    • When the cell culture reaches an optimal density (e.g., OD600 of 0.6-0.8), add AzF to the culture medium to a final concentration of 1-2 mM.

    • Induce protein expression with an appropriate inducer (e.g., IPTG).

    • Continue to grow the culture at a suitable temperature (e.g., 18-30°C) for a specified period (e.g., 16-24 hours).

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells using standard methods (e.g., sonication, French press).

    • Purify the protein of interest using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Synthesis of H-L-Tyr(2-azidoethyl)-OH (AePhe)

H-L-Tyr(2-azidoethyl)-OH can be synthesized in a three-step process from known compounds with an overall yield of approximately 54%.[1]

G L-Tyrosine derivative L-Tyrosine derivative Intermediate 1 Intermediate 1 L-Tyrosine derivative->Intermediate 1 Step 1 Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Step 2 H-L-Tyr(2-azidoethyl)-OH H-L-Tyr(2-azidoethyl)-OH Intermediate 2->H-L-Tyr(2-azidoethyl)-OH Step 3

Synthetic scheme for H-L-Tyr(2-azidoethyl)-OH.

Signaling Pathways and Applications

The ability to site-specifically introduce an azide handle into a protein opens up a myriad of applications, from mapping protein-protein interactions to creating antibody-drug conjugates.

Probing Protein-Protein Interactions using AzF Photocrosslinking

G cluster_0 Before UV cluster_1 After UV Irradiation Protein A (with AzF) Protein A (with AzF) Protein B Protein B Protein A (with AzF)->Protein B Non-covalent interaction Protein A-Protein B Complex Protein A-Protein B Complex Protein B->Protein A-Protein B Complex UV light (Nitrene formation)

Photocrosslinking with AzF to capture protein interactions.

Conclusion: Choosing the Right Tool for the Job

Both H-L-Tyr(2-azidoethyl)-OH and p-azido-L-phenylalanine are valuable tools for the site-specific modification of proteins.

  • p-azido-L-phenylalanine (AzF) is a well-established and versatile unnatural amino acid with a wealth of supporting literature. Its dual functionality as both a click chemistry handle and a photocrosslinker makes it a powerful tool for a wide range of applications, particularly for studying protein-protein interactions.

  • H-L-Tyr(2-azidoethyl)-OH (AePhe) offers a more flexible linker, which may be advantageous in certain contexts where the azide needs to be more accessible for reaction. Its primary application is as a handle for click chemistry and as a vibrational reporter to probe the local protein environment.

The choice between these two unnatural amino acids will ultimately depend on the specific experimental goals. For researchers requiring a well-characterized, dual-functional UAA for both click chemistry and photocrosslinking, AzF is the clear choice. For applications where a flexible linker is desired for click chemistry or where the azide is to be used as a spectroscopic probe, H-L-Tyr(2-azidoethyl)-OH presents a viable alternative. As research in this area continues, a more comprehensive understanding of the relative advantages of each of these valuable molecular tools will undoubtedly emerge.

References

A Head-to-Head Comparison: CuAAC vs. SPAAC for Labeling H-L-Tyr(2-azidoethyl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective modification of biomolecules is a cornerstone of modern chemical biology and drug development. The advent of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its catalyst-free counterpart, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has provided powerful tools for bioconjugation.[1][2] This guide offers an objective comparison of CuAAC and SPAAC for the labeling of the unnatural amino acid H-L-Tyr(2-azidoethyl)-OH, a valuable building block for introducing an azide (B81097) handle into peptides and proteins.[3]

Introduction to Azide-Alkyne Cycloaddition Chemistries

Both CuAAC and SPAAC are based on the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole linkage.[4] However, their mechanisms and, consequently, their applications, differ significantly.

CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This reaction utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[5] The catalyst ensures the reaction is highly regioselective, yielding exclusively the 1,4-disubstituted triazole isomer.[6] Its high speed and efficiency have made it a workhorse in materials science and in vitro bioconjugation.[7]

SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Developed to address the cytotoxicity of the copper catalyst in living systems, SPAAC employs a strained cyclooctyne (B158145).[2] The inherent ring strain of the cyclooctyne provides the driving force for the reaction to proceed without the need for a catalyst.[8] This makes SPAAC the preferred method for live-cell imaging and in vivo applications.[9]

Quantitative Data Comparison

FeatureCuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[10]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[10]
Typical Alkyne Partner Terminal alkynes (e.g., propargyl glycine, ethynyl-PEG)Strained cyclooctynes (e.g., DBCO, BCN)
Biocompatibility Limited in living systems due to copper cytotoxicity.[7]Excellent, widely used for in vivo applications.[9]
Side Reactions Copper can catalyze the formation of reactive oxygen species (ROS), potentially leading to oxidative damage of biomolecules.[1] Thiol-containing molecules can poison the catalyst.[6]Some strained alkynes may exhibit off-target reactivity with thiols.[11]
Cost Reagents (terminal alkynes, copper salts, ligands) are generally less expensive.Strained cyclooctynes can be significantly more expensive.

Table 1: General Comparison of CuAAC and SPAAC.

ParameterCuAACSPAAC
Second-Order Rate Constant (M⁻¹s⁻¹) 10² - 10³10⁻³ - 1 (highly dependent on the cyclooctyne)
Typical Reaction Time Minutes to a few hours1 to 12 hours (can be longer for less reactive alkynes)
Typical Reactant Concentration >10 µMCan be higher to achieve reasonable reaction times
Yields Often near-quantitativeGenerally high, but can be lower than CuAAC
Regioselectivity Exclusively 1,4-disubstituted triazoleMixture of 1,4- and 1,5-disubstituted triazoles (for asymmetric alkynes)

Table 2: Comparative Reaction Kinetics. [4]

Experimental Protocols

The following are generalized protocols for the labeling of H-L-Tyr(2-azidoethyl)-OH with an alkyne-functionalized molecule using either CuAAC or SPAAC. These protocols may require optimization for specific applications.

Protocol 1: General CuAAC Labeling of H-L-Tyr(2-azidoethyl)-OH

This protocol is suitable for in vitro conjugation in an aqueous buffer.

Materials:

  • H-L-Tyr(2-azidoethyl)-OH hydrochloride

  • Terminal alkyne-functionalized molecule (e.g., alkyne-biotin, alkyne-fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassing equipment (optional, but recommended)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in the reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the terminal alkyne-functionalized molecule in a compatible solvent (e.g., DMSO or water) to a stock concentration of 10-100 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

    • Prepare a 50 mM stock solution of THPTA or TBTA ligand in water or DMSO.

  • Reaction Assembly:

    • In a microcentrifuge tube, add the H-L-Tyr(2-azidoethyl)-OH solution.

    • Add the alkyne-functionalized molecule to the desired final concentration (typically 1.5-5 equivalents relative to the azide).

    • Add the copper ligand (THPTA or TBTA) to a final concentration that is 5-fold higher than the copper concentration.

    • Add CuSO₄ to a final concentration of 50-100 µM.

    • (Optional) Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to prevent oxidation of the Cu(I) catalyst.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or LC-MS.

  • Purification:

    • Purify the labeled product using an appropriate method, such as reversed-phase HPLC or size-exclusion chromatography, to remove excess reagents and the copper catalyst.

Protocol 2: General SPAAC Labeling of H-L-Tyr(2-azidoethyl)-OH

This protocol is suitable for both in vitro and cellular labeling applications where the presence of copper is undesirable.

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO-biotin, BCN-fluorophore)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, or cell culture medium)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in the reaction buffer to a final concentration of 1-10 mM.

    • Dissolve the strained alkyne-functionalized molecule in a compatible solvent (e.g., DMSO) to a stock concentration of 10-100 mM.

  • Reaction Assembly:

    • In a microcentrifuge tube, add the H-L-Tyr(2-azidoethyl)-OH solution.

    • Add the strained alkyne-functionalized molecule to the desired final concentration (typically 1.5-10 equivalents relative to the azide).

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne and the concentration of the reactants. Monitor the reaction progress by HPLC or LC-MS.

  • Purification:

    • Purify the labeled product using an appropriate method, such as reversed-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials.

Mandatory Visualizations

To further elucidate the processes, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azide R1-N₃ (H-L-Tyr(2-azidoethyl)-OH) Product 1,4-disubstituted 1,2,3-Triazole Azide->Product [3+2] Cycloaddition Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Product Cu(II) Cu²⁺ Ascorbate Sodium Ascorbate Cu(I) Cu⁺ Ascorbate->Cu(I) Reduces Ligand Ligand (e.g., THPTA) Ligand->Cu(I) Stabilizes Cu(I)->Product Catalyzes

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants Azide R1-N₃ (H-L-Tyr(2-azidoethyl)-OH) Product 1,4- and 1,5-disubstituted 1,2,3-Triazole Mixture Azide->Product [3+2] Cycloaddition Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Strained_Alkyne->Product Strain Release

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Prepare_Azide Prepare H-L-Tyr(2-azidoethyl)-OH Solution Mix_Reactants Mix Azide and Alkyne Prepare_Azide->Mix_Reactants Prepare_Alkyne Prepare Alkyne Solution (Terminal or Strained) Prepare_Alkyne->Mix_Reactants CuAAC_Reaction Add Cu(I) Catalyst System (CuSO₄, Ascorbate, Ligand) Mix_Reactants->CuAAC_Reaction For CuAAC SPAAC_Reaction Incubate (No Catalyst) Mix_Reactants->SPAAC_Reaction For SPAAC Incubate Incubate at RT or 37°C CuAAC_Reaction->Incubate SPAAC_Reaction->Incubate Monitor Monitor Reaction Progress (HPLC, LC-MS) Incubate->Monitor Purify Purify Labeled Product Monitor->Purify

Caption: General experimental workflow for CuAAC and SPAAC labeling.

Conclusion and Recommendations

The choice between CuAAC and SPAAC for labeling H-L-Tyr(2-azidoethyl)-OH is fundamentally dependent on the experimental context.

  • For in vitro applications , such as the synthesis of peptide-drug conjugates or fluorescently labeled probes where biocompatibility is not a primary concern, CuAAC is often the superior choice . Its rapid kinetics, high yields, and the lower cost of terminal alkynes make it a highly efficient and economical method.[10][11]

  • For applications involving living systems , including live-cell imaging, metabolic labeling, and in vivo studies, SPAAC is the unequivocal choice .[9] The absence of a cytotoxic copper catalyst ensures that the biological system under investigation is not perturbed. While generally slower than CuAAC, the development of increasingly reactive strained alkynes has significantly improved the efficiency of SPAAC.[8]

By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the most appropriate click chemistry tool for their specific needs, enabling the precise and efficient labeling of H-L-Tyr(2-azidoethyl)-OH for a wide range of applications in research and drug development.

References

A Comparative Guide to Site-Specific Protein Labeling: H-L-Tyr(2-azidoethyl)-OH and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific modification of proteins with probes such as fluorophores, biotin, or therapeutic payloads is a cornerstone of modern biological research and pharmaceutical development. The choice of labeling methodology is critical, directly impacting the precision, efficiency, and functional integrity of the resulting protein conjugate. This guide provides an objective comparison of protein labeling using the unnatural amino acid (UAA) H-L-Tyr(2-azidoethyl)-OH with prominent alternative methods, supported by experimental data and detailed protocols.

The genetic incorporation of UAAs carrying bioorthogonal functional groups, such as the azide (B81097) moiety in H-L-Tyr(2-azidoethyl)-OH, has revolutionized protein labeling by enabling precise control over the modification site. This approach, facilitated by the expansion of the genetic code, allows for the attachment of a probe via highly specific "click chemistry" reactions. However, a range of alternative techniques, each with its own set of advantages and limitations, are available to the discerning researcher. These include the use of other UAAs with different reactive handles, enzymatic ligation methods, and self-labeling protein tags.

Comparison of Protein Labeling Methodologies

The following table summarizes the key quantitative parameters for H-L-Tyr(2-azidoethyl)-OH and its primary alternatives. It is important to note that these values can vary depending on the specific protein, cellular context, and experimental conditions.

Method Principle Labeling Efficiency Typical Reaction Time Size of Modification Key Advantages Key Limitations
H-L-Tyr(2-azidoethyl)-OH + Click Chemistry Genetic code expansion followed by copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.Moderate to High (Can exceed 95% in some systems)[1]CuAAC: < 1 hour; SPAAC: 1-12 hoursSmall (~150 Da for the UAA)High site-specificity; small modification; versatile for various probes.Requires genetic manipulation; potential cytotoxicity of copper catalyst (CuAAC); slower kinetics for SPAAC compared to other bioorthogonal reactions.
Genetic Code Expansion with Strained Alkenes/Alkynes (e.g., TCO-Lysine) + Tetrazine LigationGenetic code expansion followed by inverse-electron-demand Diels-Alder cycloaddition (IEDDA).High (Can be quantitative)[2]Seconds to minutes[3][4]Small (~250 Da for TCO-Lysine)Extremely fast kinetics; high specificity and biocompatibility.UAA incorporation can be less efficient than smaller UAAs; potential for higher background due to hydrophobicity of some UAAs.[2]
Sortase-Mediated Ligation (SML) Enzymatic ligation of a substrate containing a recognition motif (e.g., LPXTG) with a probe carrying an N-terminal glycine.Variable (Can reach >90% with optimized conditions and engineered sortases)[5][6]1-16 hours[7][8]Recognition motif (~5 amino acids)High specificity; mild reaction conditions; can be used for N- or C-terminal labeling.Reversible reaction can limit yield (though strategies exist to overcome this); requires genetic encoding of the recognition motif; enzyme purification is necessary.[9][10]
SNAP-tag® Labeling A self-labeling protein tag (engineered O6-alkylguanine-DNA alkyltransferase) that covalently reacts with a benzylguanine-derivatized probe.High (Often quantitative)[11]30 minutes to 1 hour[12][13]Large (~20 kDa for the tag)Irreversible and specific labeling; wide range of commercially available probes; can be used for dual labeling with CLIP-tag®.[14]Large tag size may perturb protein function or localization; requires genetic fusion of the tag.[15]

Experimental Protocols

Protocol 1: Site-Specific Labeling of a Target Protein with H-L-Tyr(2-azidoethyl)-OH in Mammalian Cells

This protocol describes the genetic incorporation of H-L-Tyr(2-azidoethyl)-OH into a protein of interest in mammalian cells, followed by fluorescent labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Materials:

  • Mammalian expression vector for the protein of interest (POI) with an in-frame amber stop codon (TAG) at the desired labeling site.

  • Mammalian expression vector encoding an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair specific for H-L-Tyr(2-azidoethyl)-OH.

  • H-L-Tyr(2-azidoethyl)-OH (or its hydrochloride salt).[16][17]

  • Mammalian cell line (e.g., HEK293T).

  • Cell culture medium and supplements.

  • Transfection reagent.

  • DBCO-functionalized fluorescent dye.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer.

  • SDS-PAGE and in-gel fluorescence imaging system.

Procedure:

  • Cell Culture and Transfection:

    • Culture mammalian cells to the desired confluency in a suitable format (e.g., 6-well plate).

    • Co-transfect the cells with the POI expression vector and the aaRS/tRNA vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Incorporation of H-L-Tyr(2-azidoethyl)-OH:

    • Following transfection, replace the culture medium with fresh medium supplemented with H-L-Tyr(2-azidoethyl)-OH to a final concentration of 1-5 mM.

    • Incubate the cells for 24-48 hours to allow for expression of the POI containing the incorporated UAA.

  • Labeling with a DBCO-Functionalized Dye (SPAAC):

    • Prepare a stock solution of the DBCO-functionalized fluorescent dye in DMSO.

    • Dilute the dye stock solution in pre-warmed culture medium to a final concentration of 1-10 µM.

    • Wash the cells once with pre-warmed PBS.

    • Add the dye-containing medium to the cells and incubate for 1-4 hours at 37°C, protected from light.

  • Washing and Cell Lysis:

    • Remove the labeling medium and wash the cells three times with PBS to remove excess dye.

    • Lyse the cells in a suitable lysis buffer.

  • Analysis:

    • Analyze the cell lysate by SDS-PAGE.

    • Visualize the labeled protein using an in-gel fluorescence scanner at the appropriate excitation and emission wavelengths for the chosen dye.

    • Confirm protein expression by Coomassie staining or Western blot.

Protocol 2: Sortase-Mediated Labeling of a C-terminally Tagged Protein

This protocol details the in vitro labeling of a purified protein containing a C-terminal LPETG recognition motif with a fluorescent probe carrying an N-terminal triglycine (B1329560) sequence.

Materials:

  • Purified protein of interest with a C-terminal LPETG-His6 tag.

  • Purified, engineered Sortase A (e.g., SrtA7m).[18]

  • Fluorescent probe with an N-terminal GGG sequence.

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5).

  • Quenching buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 50 mM EDTA, pH 8.0).

  • SDS-PAGE and in-gel fluorescence imaging system.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified POI-LPETG-His6 (final concentration 10-50 µM) and the GGG-fluorophore probe (final concentration 50-250 µM, a 5-fold molar excess).

    • Add Sortase A to a final concentration of 1-10 µM.

    • Bring the final volume to the desired amount with sortase reaction buffer.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-6 hours. The optimal time may need to be determined empirically.[8]

  • Quenching the Reaction:

    • Stop the reaction by adding an equal volume of quenching buffer.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE.

    • Visualize the labeled protein using an in-gel fluorescence scanner.

    • Assess the labeling efficiency by comparing the fluorescence intensity of the labeled protein band to the intensity of the same band in a Coomassie-stained gel.

Protocol 3: SNAP-tag® Labeling in Live Mammalian Cells

This protocol outlines the labeling of a SNAP-tag® fusion protein expressed in live mammalian cells with a cell-permeable fluorescent substrate.

Materials:

  • Mammalian cells expressing a POI-SNAP-tag® fusion protein.

  • Cell culture medium.

  • SNAP-Cell® substrate (e.g., SNAP-Cell® TMR-Star).

  • DMSO.

  • PBS or other suitable imaging buffer.

  • Fluorescence microscope.

Procedure:

  • Preparation of Labeling Solution:

    • Prepare a 1 mM stock solution of the SNAP-Cell® substrate in DMSO.[12]

    • Dilute the stock solution 1:200 in pre-warmed cell culture medium to a final concentration of 5 µM.

  • Cell Labeling:

    • Remove the existing medium from the cells and add the labeling medium.

    • Incubate the cells for 30 minutes at 37°C.[13]

  • Washing:

    • Remove the labeling medium and wash the cells three times with fresh, pre-warmed culture medium.

    • After the final wash, add fresh medium and incubate for an additional 30 minutes to allow any unreacted substrate to diffuse out of the cells.

  • Imaging:

    • Replace the culture medium with a suitable imaging buffer.

    • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Visualization of Methodologies

The following diagrams, generated using the DOT language for Graphviz, illustrate the workflows of the described protein labeling methods.

GCE_Labeling cluster_cell Mammalian Cell POI_gene POI Gene (with TAG codon) transfection Co-transfection POI_gene->transfection aaRS_tRNA_gene Orthogonal aaRS/tRNA Genes aaRS_tRNA_gene->transfection transcription_translation Transcription & Translation transfection->transcription_translation azide_protein POI with Azide transcription_translation->azide_protein UAA H-L-Tyr(2-azidoethyl)-OH (in medium) UAA->transcription_translation labeling SPAAC Reaction azide_protein->labeling probe DBCO-Fluorophore probe->labeling labeled_protein Labeled POI labeling->labeled_protein

Caption: Workflow for Genetic Code Expansion-based labeling.

SML_Labeling POI_LPETG Purified POI-LPETG Reaction Ligation Reaction POI_LPETG->Reaction GGG_Probe GGG-Fluorophore GGG_Probe->Reaction SortaseA Sortase A SortaseA->Reaction Labeled_POI Labeled POI Reaction->Labeled_POI Byproduct LPET-Sortase Intermediate Reaction->Byproduct SNAP_Tag_Labeling cluster_cell Live Mammalian Cell SNAP_fusion POI-SNAP-tag Fusion Labeling Covalent Labeling SNAP_fusion->Labeling BG_Probe Benzylguanine- Fluorophore BG_Probe->Labeling Labeled_POI Labeled POI Labeling->Labeled_POI

References

Comparative Purity Analysis of H-L-Tyr(2-azidoethyl)-OH: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of non-natural amino acids like H-L-Tyr(2-azidoethyl)-OH is paramount for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) analysis with alternative methods for determining the purity of H-L-Tyr(2-azidoethyl)-OH. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical strategy.

HPLC Analysis: A Robust Method for Purity Determination

Reverse-phase HPLC (RP-HPLC) is a widely adopted and robust method for the analysis of amino acids and their derivatives. Its advantages include high resolution, sensitivity, and reproducibility. For H-L-Tyr(2-azidoethyl)-OH, a C18 column is a suitable stationary phase, allowing for the separation of the target compound from potential impurities based on hydrophobicity.

Experimental Protocol: RP-HPLC for H-L-Tyr(2-azidoethyl)-OH Purity

This protocol outlines a standard method for the purity analysis of H-L-Tyr(2-azidoethyl)-OH without the need for derivatization.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Materials:

  • H-L-Tyr(2-azidoethyl)-OH reference standard of known purity

  • H-L-Tyr(2-azidoethyl)-OH sample for analysis

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), analytical grade

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 274 nm (due to the tyrosine chromophore)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the H-L-Tyr(2-azidoethyl)-OH reference standard in Mobile Phase A to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the H-L-Tyr(2-azidoethyl)-OH sample to be analyzed in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak corresponding to H-L-Tyr(2-azidoethyl)-OH relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative Data Summary

The following table presents a hypothetical comparison of purity data for H-L-Tyr(2-azidoethyl)-OH from different suppliers, as determined by the described HPLC method.

SupplierProduct NumberLot NumberStated Purity (%)Measured Purity by HPLC (%)Major Impurity (%)
This Product T-123 A202512 >98 99.2 0.5 (Unidentified)
Alternative 1P-456X-101>9596.52.1 (Starting Material)
Alternative 2A-789Y-202>9797.81.2 (Diastereomer)

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weighing dissolve Dissolution in Mobile Phase A start->dissolve filter Filtration (0.45 µm) dissolve->filter injection Autosampler Injection filter->injection separation C18 Column Separation injection->separation detection UV Detection (274 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation integration->calculation report Generate Report calculation->report

Caption: Workflow for the HPLC purity analysis of H-L-Tyr(2-azidoethyl)-OH.

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique, other methods can also be employed for the purity assessment of H-L-Tyr(2-azidoethyl)-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: ¹H and ¹³C NMR can provide detailed structural information and are excellent for identifying and quantifying impurities, especially structural isomers and residual solvents. Quantitative NMR (qNMR) can be used for absolute purity determination against a certified internal standard.

  • Advantages: Provides structural confirmation, can identify unknown impurities, and is non-destructive.

  • Disadvantages: Lower sensitivity compared to HPLC for trace impurities, requires more expensive instrumentation and specialized expertise for quantitative analysis.

Mass Spectrometry (MS)
  • Principle: High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, confirming the elemental composition of the main component and any impurities. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for impurity profiling.

  • Advantages: High sensitivity and specificity, excellent for identifying impurities by their mass-to-charge ratio.

  • Disadvantages: Quantification can be more complex than with UV detection and may require isotopically labeled standards for high accuracy.

Capillary Electrophoresis (CE)
  • Principle: CE separates compounds based on their charge-to-size ratio in an electric field. It can be a high-resolution technique, particularly for charged molecules like amino acids.

  • Advantages: High separation efficiency, small sample volume requirements, and different selectivity compared to HPLC.

  • Disadvantages: Can have lower reproducibility of migration times compared to HPLC retention times, and lower sensitivity with UV detection.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_primary Primary Purity Assessment cluster_confirmatory Confirmatory & Structural Information HPLC HPLC-UV (Quantitative Purity) NMR NMR (Structure, qNMR) HPLC->NMR Orthogonal Confirmation MS LC-MS (Impurity ID) HPLC->MS Orthogonal Confirmation CE CE (Orthogonal Separation) HPLC->CE Orthogonal Confirmation

Caption: Relationship between primary and confirmatory analytical techniques.

Conclusion

For routine quality control and purity assessment of H-L-Tyr(2-azidoethyl)-OH, the proposed reverse-phase HPLC method offers a reliable, robust, and sensitive solution. For comprehensive characterization, especially during process development or for troubleshooting, orthogonal methods such as NMR and LC-MS are highly recommended to provide structural confirmation and identify potential impurities that may not be resolved or detected by HPLC-UV. The choice of analytical technique will ultimately depend on the specific requirements of the research, available instrumentation, and the desired level of characterization.

A Researcher's Guide to Validating Protein Labeling for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate labeling of proteins is a cornerstone of reliable fluorescence microscopy. This guide provides an objective comparison of common methods used to validate protein labeling, supported by experimental data and detailed protocols to ensure the integrity of your research.

The successful fluorescent labeling of a protein of interest is paramount for visualizing its localization, tracking its dynamics, and studying its interactions within the complex cellular environment. However, the labeling process itself can be variable, necessitating rigorous validation to confirm that the observed fluorescent signal accurately represents the target protein. This guide explores and compares several widely used techniques for validating protein labeling, offering insights into their principles, advantages, and limitations.

Comparison of Protein Labeling Validation Methods

Choosing the appropriate validation method depends on the specific experimental question, the nature of the protein and the label, and the available instrumentation. The following table summarizes and compares key validation techniques.

Validation Method Principle Information Provided Advantages Limitations
SDS-PAGE with In-Gel Fluorescence Separates proteins by molecular weight. The gel is imaged to detect the fluorescently labeled protein.Confirms covalent attachment of the fluorophore to the protein of the correct size and assesses labeling specificity.Simple, rapid, and provides a direct visual confirmation of labeling.[1][2]Primarily qualitative; does not provide precise labeling efficiency. Sensitivity may be limited for low abundance proteins.
Fluorescent Western Blot Combines the size separation of SDS-PAGE with the specificity of antibody detection.Confirms the identity of the labeled protein and can be used for semi-quantitative analysis of labeling.[3][4][5]High specificity and sensitivity. Allows for multiplexing to detect total and labeled protein simultaneously.[6]Indirect method that relies on antibody quality. Can be more time-consuming than in-gel fluorescence.
Spectrophotometry Measures the absorbance of the protein and the fluorescent dye to calculate the degree of labeling (DOL).Provides a quantitative measure of the average number of dye molecules per protein molecule.[7][8]Simple, rapid, and quantitative.[7][8]Requires purified protein. Does not provide information on labeling specificity or heterogeneity. Assumes uniform labeling.
Mass Spectrometry Determines the precise mass of the labeled protein or its peptide fragments.Confirms the covalent attachment of the label, identifies the specific site(s) of labeling, and can quantify labeling efficiency.[9][10][11][12][13]Provides the most detailed and definitive validation of labeling.[9][11]Requires specialized instrumentation and expertise. Can be costly and time-consuming.
Colocalization Analysis Quantifies the spatial overlap between the fluorescent signal of the labeled protein and a known marker for that protein or organelle.Validates the correct localization of the labeled protein, indirectly confirming labeling specificity.Can be performed in situ in fixed or live cells. Provides spatial context to the labeling.Relies on the availability of a specific and reliable colocalization marker. Does not directly measure labeling efficiency.
Förster Resonance Energy Transfer (FRET) Measures energy transfer between a donor and an acceptor fluorophore when in close proximity.Confirms protein-protein interactions or conformational changes, indirectly validating the functionality of the labeled protein.[6][14][15][16]Provides information on molecular interactions at the nanometer scale in living cells.[16]Technically demanding and requires careful selection of FRET pairs and appropriate controls.[6][14]

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below to ensure reproducibility.

Protocol 1: SDS-PAGE with In-Gel Fluorescence

This protocol allows for the direct visualization of fluorescently labeled proteins in a polyacrylamide gel.

Materials:

  • Fluorescently labeled protein sample

  • Laemmli sample buffer (with and without reducing agent)

  • Polyacrylamide gel (appropriate percentage for the protein of interest)

  • SDS-PAGE running buffer

  • Fluorescence gel imager

Procedure:

  • Sample Preparation: Mix the fluorescently labeled protein with Laemmli sample buffer. For a non-reducing condition, omit β-mercaptoethanol or DTT. Heat the samples at 70-95°C for 5-10 minutes.

  • Gel Electrophoresis: Load the prepared samples and a molecular weight marker into the wells of the polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • In-Gel Fluorescence Imaging: Carefully remove the gel from the cassette and place it on the imaging surface of a fluorescence gel imager. Select the appropriate excitation and emission filters for the fluorophore used.

  • Analysis: Acquire the fluorescent image of the gel. A fluorescent band at the expected molecular weight of the protein confirms successful labeling. The absence of free dye at the bottom of the gel indicates efficient removal of unconjugated fluorophore.

Protocol 2: Fluorescent Western Blot

This protocol combines the size separation of SDS-PAGE with immunodetection to confirm the identity of the fluorescently labeled protein.

Materials:

  • Fluorescently labeled protein sample

  • SDS-PAGE reagents and equipment

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Fluorescently labeled secondary antibody (if the primary is not directly conjugated)

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Fluorescence imaging system

Procedure:

  • SDS-PAGE and Protein Transfer: Perform SDS-PAGE as described in Protocol 1. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[5]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation (if applicable): Incubate the membrane with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times with TBST for 5-10 minutes each.

  • Imaging: Image the membrane using a fluorescence imaging system with the appropriate excitation and emission settings.

  • Analysis: A fluorescent band at the correct molecular weight that is also recognized by the specific antibody confirms the identity of the labeled protein.

Protocol 3: Spectrophotometric Determination of Degree of Labeling (DOL)

This protocol quantifies the average number of dye molecules conjugated to each protein molecule.[7][8]

Materials:

  • Purified fluorescently labeled protein solution

  • Unlabeled protein solution (for blank)

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Remove Free Dye: Ensure all non-conjugated dye has been removed from the labeled protein solution, typically by dialysis or gel filtration.[7][8]

  • Measure Absorbance:

    • Measure the absorbance of the labeled protein solution at 280 nm (A280), which corresponds to the protein absorbance.

    • Measure the absorbance at the maximum absorbance wavelength (λmax) of the fluorescent dye (A_dye).[7]

  • Calculate Protein Concentration:

    • The dye also absorbs at 280 nm, so a correction factor (CF) is needed. CF = A280 of the free dye / A_max of the free dye.

    • Corrected A280 = A280_measured - (A_dye * CF)

    • Protein Concentration (M) = Corrected A280 / (ε_protein * path length)

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_dye / (ε_dye * path length)

      • ε_dye is the molar extinction coefficient of the dye at its λmax.

  • Calculate Degree of Labeling (DOL):

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Protocol 4: Colocalization Analysis using Pearson's Correlation Coefficient (PCC)

This protocol quantifies the linear relationship between the intensities of two fluorescent channels to assess the degree of colocalization.[17][18]

Materials:

  • Dual-color fluorescence microscopy images of cells with the labeled protein and a colocalization marker.

  • Image analysis software with colocalization analysis tools (e.g., ImageJ with the Coloc 2 plugin).

Procedure:

  • Image Acquisition: Acquire high-quality, dual-color fluorescence images. Ensure that there is no bleed-through between the channels and that the images are not saturated.

  • Region of Interest (ROI) Selection: Define an ROI that encompasses the relevant cellular area for the colocalization analysis.[18]

  • Background Correction: Correct for background fluorescence in both channels.

  • PCC Calculation: Use the colocalization analysis tool in your software to calculate the Pearson's Correlation Coefficient for the selected ROI.

  • Interpretation:

    • PCC values range from +1 to -1.

    • +1 indicates a perfect positive linear correlation.

    • 0 indicates no correlation.

    • -1 indicates a perfect negative correlation (anticorrelation).

    • A high positive PCC value suggests a strong colocalization between the labeled protein and the marker.

Visualizing Workflows and Concepts

Diagrams generated using Graphviz (DOT language) illustrate key experimental workflows and concepts.

Validation_Workflow cluster_labeling Protein Labeling cluster_validation Validation cluster_microscopy_validation Microscopy-Based Validation Protein Protein of Interest Labeling Labeling Reaction Protein->Labeling Fluorophore Fluorescent Dye Fluorophore->Labeling Labeled_Protein Labeled Protein Labeling->Labeled_Protein SDS_PAGE SDS-PAGE & In-Gel Fluorescence Labeled_Protein->SDS_PAGE Western_Blot Fluorescent Western Blot Labeled_Protein->Western_Blot Spectrophotometry Spectrophotometry (DOL) Labeled_Protein->Spectrophotometry Mass_Spec Mass Spectrometry Labeled_Protein->Mass_Spec Microscopy Fluorescence Microscopy Labeled_Protein->Microscopy Colocalization Colocalization Analysis Microscopy->Colocalization FRET FRET Microscopy->FRET

A general workflow for protein labeling and subsequent validation.

Colocalization_Concept A1 A1 B1 B1 A2 A2 B2 B2 A3 A3 B3 B3 A4 A4 B4 B4 A5 A5 B5 B5 C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 D1 D1 D2 D2 D3 D3 D4 D4 D5 D5

Conceptual representation of high vs. no colocalization.

FRET_Signaling_Pathway Donor Donor Fluorophore (e.g., CFP) No_FRET No Interaction: Donor Emission Donor->No_FRET >10 nm FRET_Occurs Interaction (<10nm): Energy Transfer Donor->FRET_Occurs <10 nm Acceptor Acceptor Fluorophore (e.g., YFP) Acceptor_Emission Acceptor Emission Acceptor->Acceptor_Emission Excitation Excitation Light (Donor Wavelength) Excitation->Donor FRET_Occurs->Acceptor

The principle of Förster Resonance Energy Transfer (FRET).

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of H-L-Tyr(2-azidoethyl)-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the safe handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety. H-L-Tyr(2-azidoethyl)-OH hydrochloride, a click chemistry reagent, requires careful management due to its azide (B81097) group.[1][2][3] Adherence to proper disposal protocols is essential to mitigate risks and ensure a safe research environment.

Organic azides are a versatile class of chemicals but can be toxic and are potentially explosive, sensitive to light, heat, friction, and pressure.[4][5][6] Therefore, a systematic and cautious approach to the disposal of this compound is critical.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is necessary. The primary risks associated with this compound stem from its azide functional group.

Key Hazards Summary:

Hazard TypeDescriptionMitigation Measures
Explosive Potential Organic azides can be sensitive to light, heat, friction, and pressure, which may lead to violent decomposition.[4][5][6] Contact with heavy metals like lead or copper can form highly shock-sensitive metal azides.[5][7]Handle with non-metal (plastic or glass) spatulas.[6][8] Store away from heat, light, and shock.[4][6] Do not dispose of down the drain to prevent contact with metal pipes.[5][7]
Toxicity Azide compounds can be acutely toxic if inhaled, absorbed through the skin, or swallowed.[5] May cause skin and eye irritation.[9]Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses or goggles.[7][8] Handle in a chemical fume hood.[8]
Reactivity Mixing azides with acidic waste can produce highly toxic and explosive hydrazoic acid.[4] Reaction with halogenated solvents like dichloromethane (B109758) or chloroform (B151607) can form extremely unstable di- and tri-azidomethane.[4][6]Collect azide-containing waste in a separate, clearly labeled container.[4][6] Do not co-mingle with acidic or halogenated solvent waste.[4][6]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear a lab coat, nitrile gloves, and chemical safety goggles.[7][8]

2. Waste Segregation and Collection:

  • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes), must be treated as hazardous waste.

  • Designate a specific, compatible, and clearly labeled hazardous waste container for azide-containing waste.[4][6][8]

  • The container should be made of glass or polyethylene; do not use metal containers.

  • Never pour this compound solutions down the drain.[7] This is to avoid the formation of explosive metal azides in the plumbing.[5][7]

3. Spill Management:

  • In case of a small spill within a chemical fume hood, cover the spill with an absorbent material.[8]

  • Collect the spilled material and absorbent using non-metal tools (e.g., plastic scoop) and place it into the designated azide waste container.[8]

  • Clean the spill area with a pH-adjusted water solution (pH greater than 9.0) if necessary, and collect the cleaning materials as hazardous waste.[8]

  • For large spills, evacuate the area and follow your institution's emergency procedures.[8]

4. Final Disposal:

  • All waste containing this compound must be disposed of through your institution's official chemical waste program or Environmental Health & Safety (EH&S) office.[4][7]

  • Ensure the waste container is properly sealed and labeled with a "Hazardous Waste" tag detailing its contents before collection.

Experimental Workflow for Disposal

The logical flow for handling and disposing of this compound is depicted in the diagram below. This workflow emphasizes the critical decision points and safety measures required.

DisposalWorkflow start Start: Handling this compound ppe Wear Appropriate PPE (Lab Coat, Gloves, Goggles) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood spill Spill Occurs? fume_hood->spill small_spill Small Spill Procedure: 1. Absorb with inert material 2. Use non-metal tools 3. Place in azide waste spill->small_spill Yes, Small large_spill Large Spill Procedure: 1. Evacuate Area 2. Notify EH&S spill->large_spill Yes, Large collect_waste Collect All Waste (Unused chemical, contaminated labware) spill->collect_waste No small_spill->collect_waste waste_container Use Designated Azide Waste Container (Glass or Plastic, No Metal) collect_waste->waste_container label_waste Label Container Clearly: 'Azide Waste' + Contents waste_container->label_waste no_drain CRITICAL: DO NOT Pour Down Drain label_waste->no_drain no_mixing DO NOT Mix with: - Acidic Waste - Halogenated Solvents - Heavy Metals label_waste->no_mixing ehs_disposal Dispose Through Institutional EH&S Chemical Waste Program no_drain->ehs_disposal no_mixing->ehs_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling H-L-Tyr(2-azidoethyl)-OH hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of H-L-Tyr(2-azidoethyl)-OH hydrochloride, an unnatural tyrosine derivative used as a click chemistry reagent.[1] Due to the presence of an azide (B81097) group, this compound requires specific precautions to mitigate risks of explosion and toxicity.[2] Adherence to these procedures is essential for ensuring laboratory safety.

I. Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. Proper PPE is the first line of defense against chemical exposure and accidental contact.[3][4]

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before each use.[3]
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.[3]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[3][4]
Body Laboratory coatA standard lab coat is required to protect against skin contact.[3][5]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[3]

II. Operational Plan: Step-by-Step Handling

All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6] A blast shield is recommended for all reactions involving azides.[5][6]

Preparation and Engineering Controls:

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate.

  • Gather all necessary PPE as detailed in the table above and inspect for integrity.[3]

  • Prepare the Workspace: Line the work surface with absorbent paper.[5] Ensure an emergency eyewash station and safety shower are accessible.[7]

  • Use Appropriate Tools: Use plastic or ceramic spatulas for weighing and transferring the compound. Never use metal spatulas , as they can form shock-sensitive metal azides.[2][5]

Handling the Compound:

  • Wear all required PPE.

  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[3]

  • Solvent Selection: Do not use halogenated solvents such as dichloromethane (B109758) or chloroform, as they can form explosive di- and tri-azidomethane.[2][8][9]

  • Storage: Store this compound at -20°C for up to one month or at -80°C for up to six months, under nitrogen and away from moisture.[1] All organic azides should be stored away from light.[2][8]

Experimental Workflow Diagram:

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_workspace Prepare Workspace prep_hood->prep_workspace weigh Weigh Compound (No Metal Spatula) prep_workspace->weigh dissolve Dissolve in Non-Halogenated Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware (pH > 9 Buffer) reaction->decontaminate waste Segregate Azide Waste decontaminate->waste dispose Dispose via EHS waste->dispose

Caption: Workflow for handling this compound.

III. Disposal Plan

Azide-containing waste must be handled as hazardous waste and must not be disposed of down the drain.[6][10] Reaction with lead or copper pipes (B44673) can form highly explosive metal azides.[6]

Waste Segregation and Collection:

  • Dedicated Waste Container: All azide-containing waste, including solutions, contaminated solids (e.g., filter paper, gloves), and washings, must be collected in a clearly labeled, dedicated hazardous waste container.[5][10] The label should explicitly state "Azide Contaminated Waste".[10]

  • Avoid Mixing: Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[2] Halogenated solvents and heavy metal salts should also be kept separate from azide waste.[10]

Decontamination and Disposal Procedure:

  • Decontaminate Glassware: All glassware that has come into contact with the azide compound should be decontaminated by rinsing with a buffer solution at a pH greater than 9.[10] The rinsate should be collected as azide-contaminated waste.[10]

  • Final Rinse: After the initial decontamination, glassware can be washed with 70% ethanol.[10]

  • Waste Pickup: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area, preferably within a fume hood, until it is collected by the institution's Environmental Health and Safety (EHS) department for proper disposal.[10]

Spill Response:

  • Small Spills within a Fume Hood:

    • Notify others in the area.

    • Wear appropriate PPE, including a respirator.

    • Cover the spill with an absorbent material.[5]

    • Carefully sweep up the material, avoiding dust generation, and place it in the designated azide waste container.[5]

    • Clean the spill area with a pH-adjusted water (pH > 9.0).[5]

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the laboratory immediately.

    • Notify your supervisor and the institution's EHS department.

Emergency Contact Information:

Contact Phone Number
Emergency Services 911 (or local equivalent)
Institutional EHS [Insert EHS Phone Number]
Principal Investigator [Insert PI Phone Number]
Poison Control Center [Insert Local Poison Control Number]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。